Technical Documentation Center

Badische Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Badische Acid
  • CAS: 86-60-2

Core Science & Biosynthesis

Foundational

The Discovery of Badische Acid: A Technical Guide to a Cornerstone of the Dye Industry

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide explores the history, synthesis, and industrial significance of Badische acid, chemically known as 2-aminonaphthalene...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the history, synthesis, and industrial significance of Badische acid, chemically known as 2-aminonaphthalene-8-sulfonic acid. A pivotal intermediate in the golden age of synthetic dyes, its discovery and large-scale production by Badische Anilin- & Soda-Fabrik (BASF) were instrumental in the development of a wide array of azo dyes. This document provides a detailed examination of the scientific principles underlying its synthesis, a step-by-step experimental protocol based on historical industrial methods, and an analysis of its enduring legacy in industrial chemistry.

Introduction: The Dawn of a Colorful Era

The latter half of the 19th century witnessed a chemical revolution that forever changed the world of textiles and coloration. The synthesis of mauveine by William Henry Perkin in 1856 ignited a fervent search for new, vibrant, and lightfast synthetic dyes derived from coal tar.[1] This era, driven by the burgeoning textile industry, saw the rise of chemical giants, none more influential in the realm of dye chemistry than the German company, Badische Anilin- & Soda-Fabrik (BASF), founded in 1865.[1][2]

BASF, from its inception, was dedicated to the production of dyes and the necessary precursor chemicals.[2] The company's success was built upon a foundation of rigorous scientific research and the industrial-scale application of novel chemical reactions. Central to this success was the development of a portfolio of key intermediate compounds, which served as the building blocks for a vast spectrum of dyes. Among the most significant of these was a compound that would come to be colloquially known by the name of its pioneering producer: Badische acid.

The Chemical Identity and Significance of Badische Acid

Badische acid is the common name for the organic compound 2-aminonaphthalene-8-sulfonic acid .[3] Its molecular structure, featuring a naphthalene core substituted with both an amino (-NH₂) and a sulfonic acid (-SO₃H) group, makes it a valuable precursor in the synthesis of azo dyes. The sulfonic acid group imparts water solubility to the molecule and its derivatives, a crucial property for the dyeing process, while the amino group provides a reactive site for diazotization and subsequent coupling reactions to form the chromophoric azo group (-N=N-).

The strategic placement of the amino and sulfonic acid groups on the naphthalene ring system in Badische acid allowed for the creation of dyes with specific and desirable color properties and fastness. Its importance as a dye intermediate is underscored by its historical and continued relevance in the chemical industry.

The Discovery of Badische Acid: A Product of Industrial Innovation

While the exact individual credited with the first synthesis of 2-aminonaphthalene-8-sulfonic acid and the precise date of its discovery are not definitively recorded in readily available historical documents, its common name, "Badische acid," strongly points to its origin within the research and development laboratories of Badische Anilin- & Soda-Fabrik. The late 19th century was a period of intense competition among German chemical companies to discover and patent new dye intermediates.[1] It is highly probable that Badische acid was first synthesized and its utility as a dye intermediate recognized by chemists at BASF during this period of fervent innovation.

The synthesis of aminonaphthalenesulfonic acids, the class of compounds to which Badische acid belongs, was a focal point of research for dye chemists in the 1870s and beyond. The work of pioneering chemists in this field laid the groundwork for the industrial production of these vital intermediates.

The Synthesis of Badische Acid: A Technical Perspective

The industrial production of Badische acid historically relied on a multi-step synthetic route starting from 2-naphthol, a readily available coal tar derivative. A key transformation in this process is the Bucherer reaction, which allows for the conversion of a naphthol to a naphthylamine.

Core Synthetic Pathway

The synthesis of Badische acid can be conceptually broken down into two primary stages:

  • Sulfonation of 2-Naphthol: The initial step involves the introduction of a sulfonic acid group onto the 2-naphthol backbone. This is an electrophilic aromatic substitution reaction where the position of sulfonation is influenced by reaction conditions such as temperature and the strength of the sulfonating agent. To obtain the desired precursor for Badische acid, the sulfonation is directed to yield 2-hydroxynaphthalene-8-sulfonic acid.

  • Amination via the Bucherer Reaction: The resulting 2-hydroxynaphthalene-8-sulfonic acid is then converted to 2-aminonaphthalene-8-sulfonic acid (Badische acid) through the Bucherer reaction. This reaction involves heating the hydroxynaphthalene derivative with an aqueous solution of ammonia and a sulfite or bisulfite.[4][5] The reaction is reversible and proceeds through a series of addition-elimination steps.

Experimental Workflow: Synthesis of Badische Acid

G cluster_0 Stage 1: Sulfonation cluster_1 Stage 2: Amination (Bucherer Reaction) 2-Naphthol 2-Naphthol Sulfonation Sulfonation 2-Naphthol->Sulfonation H₂SO₄/Oleum 2-Hydroxynaphthalene-8-sulfonic acid 2-Hydroxynaphthalene-8-sulfonic acid Sulfonation->2-Hydroxynaphthalene-8-sulfonic acid Amination Amination 2-Hydroxynaphthalene-8-sulfonic acid->Amination NH₃, (NH₄)₂SO₃ Badische Acid (2-Aminonaphthalene-8-sulfonic acid) Badische Acid (2-Aminonaphthalene-8-sulfonic acid) Amination->Badische Acid (2-Aminonaphthalene-8-sulfonic acid)

Caption: Synthetic pathway for Badische acid.

Detailed Experimental Protocol (Historical Industrial Method)

The following protocol is a representation of the key steps involved in the industrial synthesis of Badische acid, based on established chemical principles of the era.

Step 1: Preparation of 2-Hydroxynaphthalene-8-sulfonic Acid

  • Reaction Setup: A jacketed, stirred reactor is charged with concentrated sulfuric acid (98%).

  • Addition of 2-Naphthol: Finely powdered 2-naphthol is gradually added to the sulfuric acid with constant agitation, maintaining the temperature below a critical threshold to control the formation of isomers.

  • Heating and Reaction: The reaction mixture is then carefully heated. The precise temperature and reaction time are critical for maximizing the yield of the desired 8-sulfonic acid isomer.

  • Isolation: Upon completion, the reaction mass is cooled and the product, 2-hydroxynaphthalene-8-sulfonic acid, is isolated. This may involve dilution with water and salting out the product.

Step 2: Synthesis of Badische Acid via the Bucherer Reaction

  • Reaction Charge: An autoclave is charged with 2-hydroxynaphthalene-8-sulfonic acid, a concentrated solution of ammonium sulfite, and aqueous ammonia.

  • Heating Under Pressure: The autoclave is sealed and heated to a temperature typically in the range of 150-200°C. The reaction is carried out under the pressure generated by the volatile components at this temperature.

  • Reaction Monitoring: The progress of the amination is monitored until the conversion of the hydroxyl group to the amino group is complete.

  • Isolation and Purification: After cooling, the autoclave is vented, and the reaction mixture is discharged. The Badische acid is then isolated from the reaction mixture. This is typically achieved by acidification, which precipitates the less soluble free acid. The crude product is then collected by filtration, washed to remove impurities, and dried.

Industrial Significance and Applications

The development of an efficient industrial process for the synthesis of Badische acid by BASF was a significant achievement. It provided a reliable and cost-effective source of a key building block for the burgeoning azo dye industry. Azo dyes derived from Badische acid were used to produce a wide range of colors, particularly reds and oranges, for dyeing textiles such as wool and silk.

The importance of Badische acid is reflected in its inclusion in the Colour Index, a comprehensive reference database of dyes and pigments, where it is listed as an important intermediate.[6]

Conclusion

The story of Badische acid is a testament to the power of industrial chemical research in the late 19th and early 20th centuries. While the name of its individual discoverer may be lost to history, its identity is inextricably linked to Badische Anilin- & Soda-Fabrik, the chemical powerhouse that pioneered its production and application. The synthesis of this vital dye intermediate, particularly through the application of the Bucherer reaction, showcases the ingenuity of the chemists of that era. Badische acid remains a significant example of the foundational molecules upon which the modern chemical industry was built, a legacy of a time when the synthesis of a new organic compound could bring a new spectrum of color to the world.

References

  • Colour Index. (n.d.). Colour Index International. Retrieved from [Link]

  • Wollheim Memorial. (n.d.). The Genesis of the German Dye Industry in the Nineteenth Century. Retrieved from [Link]

  • Wikipedia. (2024, January 5). BASF. Retrieved from [Link]

  • Wikipedia. (2023, October 29). 2-Naphthylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN108623502B - Preparation process of 2-aminonaphthalene sulfonic acid mixture.
  • PubChem. (n.d.). 2-Amino-1-naphthalenesulfonic acid. Retrieved from [Link]

  • Wiktionary. (n.d.). Badische acid. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Aminonaphthalenesulfonic acids. Retrieved from [Link]

  • StainsFile. (n.d.). Dye Classification by Color Index. Retrieved from [Link]

Sources

Exploratory

The Nexus of Innovation: Badische Acid and the Ascent of the German Dye Industry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical examination of Badische acid (2-naphthylamine-8-sulfonic acid) and its pivotal role...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical examination of Badische acid (2-naphthylamine-8-sulfonic acid) and its pivotal role in the rise of the German synthetic dye industry in the late 19th and early 20th centuries. We will explore the chemical properties, synthesis, and industrial production of Badische acid, with a focus on the innovative processes developed by Badische Anilin- und Sodafabrik (BASF). Furthermore, this guide will detail the synthesis of azo dyes derived from this critical intermediate, illustrating the profound impact of this chemistry on science, industry, and global commerce. Through detailed protocols, process diagrams, and historical analysis, we aim to provide a thorough resource for professionals in chemistry and drug development, fields that owe much to the foundational principles established during this transformative period.

The Dawn of a New Era: The Synthetic Dye Revolution

The mid-19th century marked a paradigm shift in industrial chemistry. In 1856, William Henry Perkin's accidental discovery of mauveine, the first synthetic dye, ignited a fierce international race to create a vibrant and consistent palette of colors from a seemingly mundane source: coal tar.[1] While the initial breakthrough occurred in England, it was German chemists and industrialists who systematically capitalized on this new science, transforming their nation into the global epicenter of dye production. By the turn of the 20th century, Germany controlled approximately 90% of the world's dye market, a dominance built on a unique synergy between academic research, industrial innovation, and strategic patenting.[2][3]

At the heart of this revolution was a new class of compounds: azo dyes. These synthetic colorants, characterized by the -N=N- azo group, offered a dazzling array of hues and could be produced on an industrial scale with unprecedented consistency. The German chemical giants, including BASF, Bayer, and Hoechst, invested heavily in research and development, leading to the discovery and commercialization of hundreds of new dyes.[1] This rapid innovation was fueled by a deep understanding of organic chemistry and the ability to produce a wide variety of chemical intermediates, one of the most significant of which was Badische acid.

Badische Acid: A Keystone Intermediate

Badische acid, chemically known as 2-naphthylamine-8-sulfonic acid, is a colorless, needle-like crystalline solid.[4] While seemingly unassuming on its own, its true significance lies in its molecular architecture: a naphthalene core functionalized with both an amino (-NH₂) group and a sulfonic acid (-SO₃H) group. This unique combination of functional groups made it an ideal precursor for the synthesis of a wide range of azo dyes. The sulfonic acid group imparted water solubility to the final dye product, a crucial property for the dyeing process, while the amino group provided the reactive site for diazotization, the first step in creating the chromophoric azo group.

Physicochemical Properties of Badische Acid
PropertyValueReference(s)
Chemical Formula C₁₀H₉NO₃S[4]
Molar Mass 223.25 g/mol [1]
Appearance Colorless needles[4]
Solubility Partially soluble in water and alkalies, slightly soluble in alcohol.[4]
CAS Number 86-60-2[1]
Industrial Synthesis of Badische Acid: The Bucherer Reaction

The industrial production of Badische acid was made possible by the development of the Bucherer reaction, a landmark achievement in organic synthesis. This reaction provides a method for the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia. The synthesis of Badische acid specifically involves the amination of 2-hydroxynaphthalene-8-sulfonic acid.

The Bucherer reaction is a reversible process, and its discovery and optimization were crucial for the cost-effective production of naphthalenic intermediates. The reaction proceeds through a series of addition-elimination steps, highlighting the sophisticated understanding of reaction mechanisms that was developing at the time.

Experimental Protocol: Industrial-Scale Synthesis of Badische Acid via the Bucherer Reaction (Reconstructed)

The following protocol is a reconstruction of the likely industrial process used in the late 19th and early 20th centuries, based on the known chemistry of the Bucherer reaction and general industrial practices of the era.

Materials:

  • 2-hydroxynaphthalene-8-sulfonic acid

  • Ammonia (aqueous solution, ~25%)

  • Sodium bisulfite

  • Pressurized reaction vessel (autoclave) equipped with a stirrer and temperature control

Procedure:

  • A solution of 2-hydroxynaphthalene-8-sulfonic acid in water is charged into a pressurized reaction vessel.

  • An aqueous solution of ammonia and sodium bisulfite is added to the vessel. The molar ratio of reactants is carefully controlled to drive the equilibrium towards the formation of the naphthylamine.

  • The vessel is sealed, and the mixture is heated under pressure. Typical reaction conditions would involve temperatures in the range of 130-150°C and pressures of 10-20 bar.

  • The reaction is held at temperature for several hours (e.g., 8-12 hours) with continuous stirring to ensure complete conversion.

  • After the reaction is complete, the vessel is cooled, and the pressure is carefully released.

  • The resulting solution, containing the ammonium salt of Badische acid, is then acidified to precipitate the free acid.

  • The precipitated Badische acid is isolated by filtration, washed with cold water to remove impurities, and dried.

Causality of Experimental Choices:

  • Pressurized Vessel: The use of an autoclave is necessary to reach the required reaction temperatures, as the boiling point of the aqueous solution is exceeded. The increased pressure also helps to keep the ammonia in solution.

  • Excess Ammonia and Bisulfite: The Bucherer reaction is an equilibrium process. Using an excess of ammonia and bisulfite shifts the equilibrium towards the product side, maximizing the yield of Badische acid.

  • Temperature Control: The reaction temperature is a critical parameter. Higher temperatures increase the reaction rate but can also lead to the formation of unwanted byproducts. The optimal temperature range represents a balance between reaction speed and selectivity.

  • Acidification: The product of the Bucherer reaction is the ammonium salt of Badische acid. Acidification is necessary to protonate the sulfonic acid group and precipitate the less soluble free acid, allowing for its isolation.

Diagram: The Bucherer Reaction for Badische Acid Synthesis

Bucherer_Reaction cluster_process Reaction Pathway naphthol 2-Hydroxynaphthalene-8-sulfonic acid intermediate Tetralone Sulfonic Acid Intermediate naphthol->intermediate Addition badische_acid Badische Acid (2-Naphthylamine-8-sulfonic acid) intermediate->badische_acid Amination & Elimination reagents + NH₃ + NaHSO₃ conditions Heat, Pressure workup Acidification

Caption: Generalized pathway for the synthesis of Badische acid via the Bucherer reaction.

From Intermediate to Innovation: Azo Dyes from Badische Acid

The true value of Badische acid was realized in its conversion to a vast array of azo dyes. The general process involves two key steps: diazotization of the amino group on Badische acid, followed by coupling with another aromatic compound (the coupling component).

The Chemistry of Azo Dye Synthesis

Step 1: Diazotization

In this step, the primary amino group of Badische acid is converted into a highly reactive diazonium salt (-N₂⁺). This is typically achieved by treating the Badische acid with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The reaction is carried out at low temperatures (0-5°C) to prevent the unstable diazonium salt from decomposing.

Step 2: Azo Coupling

The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine. The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction. This reaction forms the characteristic azo bridge (-N=N-) and creates the extended conjugated system that is responsible for the dye's color.

Experimental Protocol: General Synthesis of an Azo Dye from Badische Acid

Materials:

  • Badische acid (2-naphthylamine-8-sulfonic acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Coupling component (e.g., a naphthol derivative)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

Part A: Diazotization of Badische Acid

  • Badische acid is dissolved in a dilute solution of hydrochloric acid and cooled to 0-5°C in an ice bath.

  • A solution of sodium nitrite in water is slowly added to the cooled Badische acid solution, keeping the temperature below 5°C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • The coupling component is dissolved in a dilute solution of sodium hydroxide. This solution is also cooled to 0-5°C.

  • The cold diazonium salt solution from Part A is slowly added to the cold solution of the coupling component with vigorous stirring.

  • The reaction mixture is stirred in the ice bath for a period to allow the coupling reaction to go to completion. The formation of a brightly colored precipitate indicates the formation of the azo dye.

  • The azo dye is then isolated by filtration, washed, and dried.

Causality of Experimental Choices:

  • Low Temperature: The diazonium salt is thermally unstable and can decompose to nitrogen gas and other byproducts at higher temperatures. Maintaining a low temperature is crucial for maximizing the yield of the desired azo dye.

  • Acidic Conditions for Diazotization: The formation of nitrous acid from sodium nitrite requires an acidic environment.

  • Alkaline Conditions for Coupling (with phenols/naphthols): The coupling component is often a phenol or naphthol. In alkaline conditions, the hydroxyl group is deprotonated to form a phenoxide ion, which is a much more powerful activating group for electrophilic aromatic substitution, thus facilitating the coupling reaction.

  • Vigorous Stirring: Ensures efficient mixing of the reactants, which is particularly important for the rapid and exothermic coupling reaction.

Diagram: Azo Dye Synthesis Workflow

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling badische_acid Badische Acid diazonium_salt Diazonium Salt Intermediate badische_acid->diazonium_salt + NaNO₂ / HCl (0-5°C) azo_dye Azo Dye diazonium_salt->azo_dye + Coupling Component (Alkaline, 0-5°C) coupling_component Coupling Component (e.g., Naphthol)

Sources

Foundational

An In-depth Technical Guide to the Theoretical Properties of 7-Amino-1-naphthalenesulfonic Acid

This guide provides a comprehensive exploration of the theoretical and physicochemical properties of 7-Amino-1-naphthalenesulfonic acid. Designed for researchers, scientists, and professionals in drug development, this d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the theoretical and physicochemical properties of 7-Amino-1-naphthalenesulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind the compound's behavior, grounding its characteristics in fundamental chemical principles.

Introduction: The Structural Significance of 7-Amino-1-naphthalenesulfonic Acid

7-Amino-1-naphthalenesulfonic acid, also known as K Acid, is a key organic compound belonging to the family of aminonaphthalenesulfonic acids.[1][2] These molecules are derivatives of naphthalene, featuring both an amino (-NH₂) and a sulfonic acid (-SO₃H) group attached to the aromatic rings.[2] The specific substitution pattern—the amino group at position 7 and the sulfonic acid at position 1—confers a unique set of electronic and steric properties that are critical to its primary application as a precursor in the synthesis of azo dyes.[1][3] Understanding its theoretical properties is paramount for predicting its reactivity, spectroscopic behavior, and interaction with other molecules.

This guide will dissect the molecule's structural, physicochemical, and spectroscopic characteristics, supported by theoretical quantum chemical insights and validated experimental protocols.

Molecular Structure and Physicochemical Profile

The foundational properties of a molecule are dictated by its structure. 7-Amino-1-naphthalenesulfonic acid is no exception. Its behavior in various chemical environments is a direct consequence of the interplay between the electron-donating amino group and the strongly electron-withdrawing sulfonic acid group on the rigid naphthalene core.

Core Chemical Structure

The molecule's IUPAC name is 7-aminonaphthalene-1-sulfonic acid.[4] Its core identity is summarized below.

  • Molecular Formula: C₁₀H₉NO₃S[1]

  • Molecular Weight: 223.25 g/mol [1]

Caption: 2D structure of 7-Amino-1-naphthalenesulfonic acid.

Summary of Physicochemical Data

The macroscopic properties of a compound, such as its solubility and melting point, are critical for its practical application in synthesis and formulation.

PropertyValue / DescriptionSignificance & RationaleReference(s)
Appearance Light brown to beige powderThe color can be indicative of purity; highly pure aminonaphthalenesulfonic acids are often off-white or crystalline.[1]
Melting Point 311-314°C (decomposes)The high melting point is characteristic of rigid aromatic structures with strong intermolecular forces (hydrogen bonding from -NH₂ and -SO₃H). Decomposition suggests thermal instability at these temperatures.[1]
Solubility Slightly soluble in water.The sulfonic acid group promotes water solubility. However, the large, nonpolar naphthalene core limits overall solubility. Its salts (e.g., sodium or potassium) are generally much more soluble in water.[1][5]
pKa ~1.9 (for the sulfonic acid group)The sulfonic acid is strongly acidic, meaning it will be deprotonated to the sulfonate anion (-SO₃⁻) in most aqueous solutions (pH > 2). This anionic nature is key to its solubility and reactivity.[1]

Spectroscopic and Quantum Chemical Properties

Spectroscopy provides an empirical window into the electronic and vibrational states of a molecule, while quantum chemical calculations offer a theoretical framework to understand and predict these properties.

Electronic Spectroscopy (UV-Vis and Fluorescence)

The electronic transitions within the delocalized π-system of the naphthalene rings are responsible for the compound's UV-Visible absorption and fluorescence properties.

  • UV-Visible Absorption: Substituted naphthalenes typically exhibit strong absorption bands in the UV region.[6] The presence of the electron-donating amino group acts as an auxochrome, causing a bathochromic (red) shift of these absorption bands to longer wavelengths, often extending into the visible spectrum, which is fundamental to its role in dye chemistry.[6]

  • Fluorescence: Many aminonaphthalenesulfonic acid derivatives are highly fluorescent. A key theoretical property is solvatochromism , where the wavelength of maximum fluorescence emission is sensitive to the polarity of the surrounding environment. In polar solvents, the excited state is stabilized, leading to a lower energy (red-shifted) emission. Conversely, in non-polar or hydrophobic environments, a higher energy (blue-shifted) emission is often observed. This principle is famously exploited in probes like 8-Anilino-1-naphthalenesulfonic acid (ANS), which exhibits a dramatic increase in fluorescence quantum yield and a blue shift upon binding to hydrophobic pockets in proteins.[7][8] While specific data for the 7,1-isomer is less prevalent, similar solvatochromic behavior is theoretically expected.

Vibrational and Magnetic Resonance Spectroscopy
  • Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:

    • N-H Stretching: Broad peaks in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.[6]

    • S=O Stretching: Strong, characteristic absorptions from the sulfonic acid group, typically found between 1000-1350 cm⁻¹.

    • Aromatic C=C and C-H Stretching: Bands in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons are expected to resonate in the 7.0-9.0 ppm range.[6] The substitution pattern, with its mix of electron-donating and -withdrawing groups, results in a complex splitting pattern that can be used for structural confirmation.[9]

    • ¹³C NMR: The spectrum will show distinct signals for each of the 10 carbon atoms in the naphthalene core, providing a detailed map of the carbon skeleton.[6]

Theoretical Quantum Chemical Insights

Modern computational chemistry allows for the ab initio calculation of molecular properties, providing deep insight into electronic structure and reactivity.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic transitions and reactivity. The HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic absorption properties; a smaller gap generally corresponds to absorption at a longer wavelength. For 7-Amino-1-naphthalenesulfonic acid, the HOMO is expected to have significant contributions from the electron-rich amino group and naphthalene π-system, while the LUMO will be distributed across the aromatic core.

  • Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. It reveals electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this molecule, the most negative potential is expected around the oxygen atoms of the sulfonate group, while positive potential would be located near the hydrogens of the amino group. This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and salt-bridge formation.

cluster_0 Quantum Chemical Workflow cluster_1 Calculated Properties A Define Molecular Structure (7-Amino-1-naphthalenesulfonic acid) B Geometry Optimization (e.g., DFT with B3LYP/6-31G*) A->B Initial Input C Frequency Calculation (Verify true minimum energy state) B->C Optimized Geometry D Single-Point Energy Calculation (Higher level of theory if needed) C->D Verified Structure E Analysis of Results D->E Wavefunction & Energies HOMO HOMO/LUMO Analysis (Frontier Orbitals) E->HOMO MEP Electrostatic Potential (MEP Map) E->MEP IR_Raman Vibrational Frequencies (Simulated IR/Raman Spectra) E->IR_Raman

Caption: Workflow for theoretical property calculation.

Experimental Protocols for Spectroscopic Characterization

To ensure scientific integrity, theoretical predictions must be validated by empirical data. The following are standardized, step-by-step protocols for acquiring the spectroscopic data discussed.

Protocol 1: UV-Visible Absorbance Spectroscopy
  • Sample Preparation: Prepare a stock solution of 7-Amino-1-naphthalenesulfonic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water or ethanol). Create a dilute working solution (e.g., 10 µg/mL) from the stock.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent to be used as a blank reference.

  • Measurement: Fill a matched quartz cuvette with the sample solution.

  • Scan: Perform a wavelength scan from approximately 200 nm to 600 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The causality here is that at λ_max, the electronic transition probability is highest.

Protocol 2: Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution (typically in the low micromolar range to avoid inner filter effects) in the solvent of interest.

  • Instrumentation: Use a spectrofluorometer.

  • Excitation Scan: Set a fixed emission wavelength (e.g., 450 nm) and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λ_ex), which should correspond to an absorbance peak.

  • Emission Scan: Set the excitation monochromator to the determined λ_ex. Scan the emission monochromator over a range (e.g., 350 nm to 600 nm) to record the fluorescence emission spectrum and identify the wavelength of maximum emission (λ_em).

  • Solvatochromism Study (Optional): Repeat steps 1-4 using a series of solvents with varying polarity (e.g., hexane, dioxane, acetonitrile, ethanol, water) to observe shifts in λ_em.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Place the powder into a pellet press and apply several tons of pressure to form a transparent or translucent pellet. The high pressure ensures minimal light scattering.

  • Measurement: Place the pellet in the sample holder of the FTIR spectrometer.

  • Scan: Acquire the spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the empty sample compartment should be run first and automatically subtracted.

Conclusion

The theoretical properties of 7-Amino-1-naphthalenesulfonic acid are a direct manifestation of its molecular architecture. The interplay between the naphthalene core, the electron-donating amino group, and the electron-withdrawing sulfonic acid group establishes a unique electronic and physicochemical profile. Its strong acidity, limited water solubility, and characteristic spectroscopic signatures are all predictable from this structure. Quantum chemical calculations further illuminate its reactivity and electronic behavior, providing a powerful predictive tool for its application in dye synthesis and other areas of chemical research. The protocols provided herein offer a robust framework for the empirical validation of these foundational theoretical properties.

References

  • ChemBK. (n.d.). 7-AMINO-1-NAPHTHOL-3-SULFONIC ACID. ChemBK. [Link]

  • Ccount Chem. (n.d.). 1-Amino-7-Naphthalenesulfonic Acid. Ccount Chem. [Link]

  • PubChem. (n.d.). 7-Amino-1,3-naphthalenedisulfonic acid. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). 7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID. Wiley. [Link]

  • NIST. (n.d.). 1-Naphthalenesulfonic acid, 7-amino-3-hydroxy-. NIST Chemistry WebBook. [Link]

  • Ota, C., & Takano, K. (2019). Spectroscopic Analysis of Protein-Crowded Environments Using the Charge-Transfer Fluorescence Probe 8-Anilino-1-Naphthalenesulfonic Acid. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. NIH. [Link]

  • PubChem. (n.d.). 2-Amino-1-naphthalenesulfonic acid. National Center for Biotechnology Information. [Link]

  • Molbase. (n.d.). 7-Amino-1-naphthalenesulfonic acid. Molbase. [Link]

  • NIST. (n.d.). 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 4-Amino-1-naphthalenesulfonic acid. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). Cas 84-89-9, 5-Amino-1-naphthalenesulfonic acid. LookChem. [Link]

  • ACS Omega. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. American Chemical Society. [Link]

  • National Institutes of Health. (2021). Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity. NIH. [Link]

  • precisionFDA. (n.d.). 7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID. precisionFDA. [Link]

  • ChemBK. (n.d.). 4-Amino-1-naphthalenesulfonic acid. ChemBK. [Link]

  • ResearchGate. (2025). The synthesis of heterogeneous 7-amino-1-naphthalene sulfonic acid immobilized silica nano particles and its catalytic activity. ResearchGate. [Link]

  • Wikipedia. (n.d.). Aminonaphthalenesulfonic acids. Wikipedia. [Link]

  • NIST. (n.d.). Naphthionic acid. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Naphthionic acid. National Institute of Standards and Technology. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Badische Acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of Badische acid, a key intermediate in the chemical industry. Tailored for researchers, scientists, and professionals in drug development, this document delves into...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Badische acid, a key intermediate in the chemical industry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its chemistry, from its fundamental structure and nomenclature to its synthesis and principal applications, with a particular focus on the underlying scientific principles.

Introduction: The Significance of an Azo Dye Precursor

Badische acid, a compound historically significant to the dye manufacturing industry, is a derivative of naphthalene, one of the simplest polycyclic aromatic hydrocarbons. Its strategic combination of an amino group and a sulfonic acid group on the naphthalene core makes it a versatile precursor, particularly in the synthesis of azo dyes. The name "Badische" is a nod to the Badische Anilin- und Sodafabrik (BASF), a major player in the history of the chemical and dye industry. Understanding the chemistry of Badische acid provides a window into the foundational principles of aromatic chemistry and its industrial applications. While its primary role has been in color chemistry, the inherent reactivity of the aminonaphthalenesulfonic acid scaffold continues to be of interest in various fields of chemical synthesis.[1]

Chemical Identity: Structure and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse. This section elucidates the structural and naming conventions for Badische acid.

Chemical Structure

The molecular structure of Badische acid consists of a naphthalene ring system substituted with both an amino (-NH₂) and a sulfonic acid (-SO₃H) group.

Molecular Formula: C₁₀H₉NO₃S[2][3]

2D Representation:

Caption: 2D Chemical Structure of Badische Acid.

Nomenclature

To avoid ambiguity, it is crucial to be familiar with the various names assigned to this compound:

  • IUPAC Name: 7-aminonaphthalene-1-sulfonic acid[2]

  • Common Names: Badische acid, Baden acid[2]

  • Systematic Name: 2-Naphthylamine-8-sulfonic acid[2]

  • CAS Number: 86-60-2[2]

The discrepancy in numbering (e.g., 7-amino vs. 2-amino and 1-sulfonic vs. 8-sulfonic) arises from different historical and systematic numbering conventions for the naphthalene ring. The IUPAC nomenclature is the current standard.

Physicochemical Properties

The physical and chemical properties of Badische acid dictate its behavior in chemical reactions, its solubility, and its handling requirements.

PropertyValueSource
Molecular Weight 223.25 g/mol [2][3]
Appearance Needles or prisms
Solubility Soluble in 1680 parts water; soluble in alkalies; slightly soluble in alcohol.[4]
pKa Data not consistently available; as a sulfonic acid, it is a strong acid.
Melting Point Decomposes without melting.

Synthesis of Badische Acid

The industrial synthesis of Badische acid and other aminonaphthalenesulfonic acids is a cornerstone of dye chemistry. The two primary routes are the sulfonation of a naphthylamine and the amination of a hydroxynaphthalenesulfonic acid.

Method 1: Sulfonation of 2-Naphthylamine (Historical)

Historically, Badische acid was prepared by the direct sulfonation of 2-naphthylamine.[4] This electrophilic aromatic substitution reaction involves treating 2-naphthylamine with sulfuric acid. The position of sulfonation on the naphthalene ring is highly dependent on reaction conditions such as temperature and the concentration of sulfuric acid.

However, a significant drawback of this method is the use of 2-naphthylamine, a known potent human carcinogen that has been largely phased out of industrial use due to severe health risks, particularly bladder cancer.[5] Consequently, alternative, safer synthetic routes are now favored.

Method 2: The Bucherer Reaction (Modern Approach)

The preferred modern synthesis of Badische acid involves the amination of 2-hydroxynaphthalene-8-sulfonic acid. This transformation is a classic example of the Bucherer reaction , a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.[6][7]

Reaction Scheme:

2-Hydroxynaphthalene-8-sulfonic acid + NH₃ (in the presence of HSO₃⁻) ⇌ 2-Naphthylamine-8-sulfonic acid (Badische acid) + H₂O

Experimental Protocol: Synthesis of an Aminonaphthalenesulfonic Acid via the Bucherer Reaction (Illustrative)

The following is a generalized protocol for the amination of a naphthol derivative, illustrating the principles of the Bucherer reaction. Specific quantities and conditions would be optimized for the synthesis of Badische acid from 2-hydroxynaphthalene-8-sulfonic acid.

  • Charging the Reactor: A pressure-rated autoclave equipped with a stirrer is charged with the starting material, 2-hydroxynaphthalene-8-sulfonic acid.

  • Addition of Reagents: An aqueous solution of ammonium sulfite (or sodium bisulfite and aqueous ammonia) is added.[8] The molar excess of the aminating agents is crucial for driving the equilibrium towards the product.

  • Reaction Conditions: The autoclave is sealed, and the mixture is heated to a temperature typically in the range of 140-150°C, leading to an increase in internal pressure.[8] The reaction is maintained at this temperature with constant agitation for several hours (e.g., 8 hours).[8]

  • Work-up and Isolation: After cooling, the autoclave is vented, and the reaction mixture is transferred to a separate vessel. The product, Badische acid, is then isolated. This can be achieved by acidification of the reaction mixture, which decreases the solubility of the product, causing it to precipitate.

  • Purification: The precipitated solid is collected by filtration, washed with cold water to remove residual salts and impurities, and then dried.

Causality in Experimental Choices:

  • Autoclave: The use of a sealed, pressure-resistant vessel is necessary because the reaction is typically carried out above the boiling point of the aqueous solution to achieve a reasonable reaction rate.

  • Sulfite/Bisulfite: The sulfite or bisulfite is not merely a catalyst but a key reagent. It adds to the naphthalene ring, facilitating the nucleophilic attack of ammonia by disrupting the aromaticity and forming a more reactive intermediate (a tetralone sulfonic acid derivative).[6]

  • Equilibrium: The Bucherer reaction is reversible.[6][7] An excess of ammonia is used to shift the equilibrium in favor of the naphthylamine product, in accordance with Le Châtelier's principle.

Bucherer_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation start Start charge_reactor Charge Autoclave with 2-Hydroxynaphthalene-8-sulfonic Acid start->charge_reactor add_reagents Add Aqueous Ammonia and Sodium Bisulfite charge_reactor->add_reagents seal_heat Seal and Heat (140-150°C, 8h) under Pressure add_reagents->seal_heat cool_vent Cool and Vent Autoclave seal_heat->cool_vent acidify Acidify to Precipitate Product cool_vent->acidify filter_wash Filter and Wash with Cold Water acidify->filter_wash dry Dry the Product filter_wash->dry end_product Pure Badische Acid dry->end_product

Caption: Generalized Workflow for the Synthesis of Badische Acid via the Bucherer Reaction.

Applications in Azo Dye Synthesis

The primary industrial application of Badische acid is as a "coupling component" in the synthesis of azo dyes.[1] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) that connect aromatic rings. This extended system of conjugated double bonds is responsible for their intense color.

The Azo Coupling Reaction

The synthesis of an azo dye involves a two-step process:

  • Diazotization: A primary aromatic amine (the "diazo component") is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

  • Azo Coupling: The diazonium salt, which is a weak electrophile, is then reacted with an electron-rich aromatic compound (the "coupling component"), such as a phenol or an aniline derivative. This is an electrophilic aromatic substitution reaction.

Badische acid, with its electron-donating amino group activating the naphthalene ring system, serves as an excellent coupling component. The sulfonic acid group, in addition to being electron-withdrawing, imparts water solubility to the final dye molecule, which is often a desirable property for textile dyeing applications.

The coupling of a diazotized amine with Badische acid typically occurs at the position ortho to the amino group, as the para position is blocked.

Azo_Coupling_Reaction diazo Diazotized Amine (Ar-N₂⁺) Electrophile plus + badische Badische Acid Coupling Component arrow azo_dye Azo Dye (Ar-N=N-C₁₀H₅(NH₂)(SO₃H)) Colored Compound

Caption: Schematic of an Azo Coupling Reaction Involving Badische Acid.

Relevance to Drug Development

While Badische acid itself is not a therapeutic agent, the aminonaphthalenesulfonic acid (ANSA) scaffold is of interest to medicinal chemists. The acid/base properties of molecules are fundamental to their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[1]

  • Scaffold for Synthesis: Naphthalene derivatives are present in numerous FDA-approved drugs, including propranolol, naproxen, and duloxetine, highlighting the utility of this aromatic system in interacting with biological targets.[9] The functional groups on ANSAs provide reactive handles for the synthesis of more complex molecules that could be screened for pharmacological activity.[1][10][11]

  • Fluorescent Probes: Certain ANSA derivatives, such as 8-anilino-1-naphthalenesulfonic acid (ANS), are well-known for their fluorescent properties.[4] They are often weakly fluorescent in aqueous solutions but exhibit a significant increase in quantum yield and a blue shift in their emission spectrum upon binding to hydrophobic sites on proteins. This property makes them valuable as molecular probes in biochemical and biophysical studies to investigate protein folding, conformational changes, and ligand binding.

Safety and Toxicology

As with any chemical reagent, a thorough understanding of the associated hazards is essential for safe handling and use.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.[12]

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Toxicological Summary:

HazardClassificationPrecautionary Statement
Oral ToxicityHarmful if swallowedDo not eat, drink or smoke when using this product.
Skin IrritationIrritantWear protective gloves.
Eye IrritationIrritantWear eye protection.
Respiratory IrritationIrritantAvoid breathing dust. Use only outdoors or in a well-ventilated area.

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Engineering Controls: Ensure adequate ventilation, especially in areas where dust may be generated.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.

It is imperative to consult the full Safety Data Sheet (SDS) for Badische acid before handling.

Conclusion

Badische acid (7-aminonaphthalene-1-sulfonic acid) is a chemically significant compound, primarily serving as a vital intermediate in the synthesis of azo dyes. Its production via the Bucherer reaction from the corresponding naphthol derivative represents a safer, modern alternative to historical methods that utilized carcinogenic precursors. The unique arrangement of its functional groups not only facilitates the crucial azo coupling reaction but also imparts desirable properties such as water solubility to the resulting dyes. While its direct application in pharmaceuticals is not established, the broader class of aminonaphthalenesulfonic acids serves as a valuable scaffold in medicinal chemistry and as fluorescent probes in biochemical research. A thorough understanding of its synthesis, reactivity, and safety is essential for its effective and responsible use in both industrial and research settings.

References

  • Aminonaphthalenesulfonic acids. (2026, January 7). In Grokipedia.
  • Buy 2-aminonaphthalene-1-sulfonic acid | 81-16-3. (2023, August 15). Smolecule.
  • Aminonaphthalenesulfonic acids. In Wikipedia.
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.).
  • Bucherer reaction. (2026, January 7). In Grokipedia.
  • 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670. In PubChem.
  • Bucherer reaction. In Wikipedia.
  • 1-Naphthylamine-7-sulfonic acid CAS#: 119-28-8. ChemicalBook.
  • Method for preparing 2-amido-8-naphthol-6-sulfonic acid. (n.d.). Google Patents.
  • Preparation process of 2-naphthylamine-3,6,8-trisulfonic acid. (n.d.). Google Patents.
  • Naphthionic acid. In Wikipedia.
  • 2-NAPHTHYLAMINE-8-SULFONIC ACID | 86-60-2. (2023, November 3). ChemicalBook.
  • Preparation of 2-naphthylamine. PrepChem.com.
  • Badische acid | C10H9NO3S | CID 6850. In PubChem.
  • Acid Red 4. (2012, May 30). World dye variety.
  • NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (n.d.).
  • Azo coupling. In Wikipedia.
  • Aminonaphthalenesulfonic acids. In Wikipedia.
  • BADISCHE ACID. gsrs.
  • The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (n.d.).
  • Process for the production of 2-amino-1-naphthalenesulfonic acid. (n.d.). Google Patents.
  • Studies on Naphthalene Sulfonic Acid Derivatives. I. (1952, January 1). Amanote Research.
  • Badische Acid. DrugFuture.
  • Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019, January 1). PubMed.
  • Process for the preparation of 2-amino-1-naphthalene sulfonic acid. (n.d.). Google Patents.
  • ACID RED 4 (FAST ACID RED E C.I. 14710) AldrichCPR. Sigma-Aldrich.
  • Acid Red 4 | Azo Dye. MedchemExpress.com.
  • 2-Naphthylamine. In Wikipedia.
  • C.I. Acid Red 4 (Standard). Biorbyt.
  • naphthalene-1-sulphonic acid. (2024, April 10). ChemBK.
  • naphthalene-1-sulfonic acid naphthalene-1-sulfonic acid. (2024, January 18). BDMAEE.
  • Cas 84-89-9,5-Amino-1-naphthalenesulfonic acid. LookChem.
  • Naphthalene-1-sulfonic acid. In Wikipedia.

Sources

Foundational

solubility of Badische acid in different solvents

An In-Depth Technical Guide to the Solubility of Badische Acid (2-Naphthylamine-8-sulfonic Acid) Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubili...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Badische Acid (2-Naphthylamine-8-sulfonic Acid)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Badische acid (CAS 86-60-2), also known as 2-naphthylamine-8-sulfonic acid or 7-amino-1-naphthalenesulfonic acid. As a key intermediate in the synthesis of azo dyes, understanding its behavior in various solvent systems is critical for process optimization, formulation, and quality control. This document synthesizes available experimental data with fundamental physicochemical principles to offer researchers, scientists, and drug development professionals a robust framework for predicting and manipulating its solubility. We delve into the effects of solvent polarity, pH, and temperature, and provide a validated experimental protocol for its determination.

Part 1: Introduction to Badische Acid

Badische acid is a sulfonated aromatic amine that holds historical and industrial significance. Its name is a tribute to the pioneering chemical company, B adische A nilin- und S oda-F abrik (BASF), which was instrumental in the development of the synthetic dye industry after its founding in 1865.[1][2] The compound's utility stems from its bifunctional nature, containing both a basic amino group and a strongly acidic sulfonic acid group, which makes it a versatile building block.

Chemical Structure and Key Properties:

The molecule consists of a naphthalene core substituted with an amino group (-NH₂) and a sulfonic acid group (-SO₃H). This structure dictates its physicochemical properties and, consequently, its solubility.

  • Systematic Name: 7-amino-1-naphthalenesulfonic acid

  • Common Names: Badische acid, 2-naphthylamine-8-sulfonic acid

  • CAS Number: 86-60-2

  • Molecular Formula: C₁₀H₉NO₃S

Table 1: Physicochemical Properties of Badische Acid

Property Value Source(s)
Molecular Weight 223.25 g/mol [3]
Appearance Colorless needles or prisms [3][4]
pKa (Sulfonic Acid) ~ -0.34 (Predicted) [4]

| pKa (Conjugate Acid of Amino Group) | ~ 3.92 (Estimated from 2-naphthylamine) |[5] |

The extremely low pKa of the sulfonic acid group indicates it is a strong acid, fully deprotonated under most aqueous conditions. Conversely, the amino group is weakly basic. This dual functionality makes Badische acid an amphoteric molecule, a critical concept that will be explored in Part 4.

Part 2: Fundamental Principles Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium. The process can be conceptualized as a balance between the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, and the energy gained from forming new solute-solvent interactions.

The "Like Dissolves Like" Paradigm

This principle is the cornerstone of solubility prediction. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Badische acid is a complex case; it possesses a large, non-polar aromatic naphthalene core but is substituted with two highly polar, hydrogen-bonding groups (-NH₂ and -SO₃H). Its solubility is therefore a delicate balance between these opposing characteristics.

  • Polarity & Hydrogen Bonding: The amino and sulfonic acid groups can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) can interact favorably with these groups, promoting solubility.

  • Amphoterism & Ionization: As an amphoteric compound, its net charge is highly dependent on pH. In its ionized (salt) forms, it becomes significantly more polar, drastically increasing its solubility in polar solvents like water.

Part 3: Solubility Profile of Badische Acid in Various Solvents

Direct, quantitative solubility data for Badische acid across a wide range of organic solvents is scarce in published literature. Therefore, this section combines known data with predictions based on chemical principles and data from structurally analogous compounds.

Table 2: Solubility Data and Predictions for Badische Acid

Solvent Class Solvent Type Reported/Predicted Solubility Rationale & Causality
Aqueous Water Polar Protic 0.6 g/L (at 20°C) [4] / ~5 g/L (at 100°C) [3] Limited solubility due to the large, hydrophobic naphthalene core dominating the highly polar functional groups. The molecule exists primarily as a zwitterion near neutral pH.
Aqueous Alkali (e.g., NaOH) Polar Protic, Basic Soluble [3][4] The sulfonic acid group is fully deprotonated, forming a highly polar sulfonate salt (anion), which is readily solvated by water.
Alcohols Ethanol Polar Protic Slightly Soluble [3][4] Ethanol can form hydrogen bonds with the -NH₂ and -SO₃H groups, but its lower polarity compared to water is less effective at solvating the ionic/zwitterionic form.
Polar Aprotic DMSO, DMF Polar Aprotic Predicted: Soluble No direct data exists. However, the analogous compound 1,8-ANS is soluble in DMSO (~20 mg/mL) and DMF (~30 mg/mL).[6] These solvents have high dielectric constants and are excellent hydrogen bond acceptors, effectively solvating the polar groups without the need to protonate/deprotonate.
Non-Polar Toluene, Hexane Non-Polar Predicted: Insoluble/Very Sparingly Soluble The energy required to break the strong intermolecular hydrogen bonds and ionic interactions in the Badische acid crystal lattice is not compensated by the weak van der Waals forces that would be formed with non-polar solvents. This is a general characteristic of aminonaphthalenesulfonic acids.[7]

| Ethers | Diethyl Ether | Slightly Polar | Predicted: Insoluble/Very Sparingly Soluble | Similar to non-polar solvents, ethers lack the ability to donate hydrogen bonds and have insufficient polarity to overcome the solute's crystal lattice energy. Aminonaphthalenesulfonic acids generally show very low solubility in ether.[7] |

Part 4: Critical Factors Influencing Solubility

The Effect of pH: An Amphoteric Compound

The solubility of Badische acid is profoundly influenced by pH due to its amphoteric nature. It can exist in three primary forms: a cation at low pH, a zwitterion (neutral overall charge) at intermediate pH, and an anion at high pH.

  • Low pH (pH < 1): In strongly acidic solutions, the amino group is protonated to form an ammonium cation (-NH₃⁺), while the sulfonic acid group remains protonated (-SO₃H). The molecule carries a net positive charge.

  • Intermediate pH (pH ~1-3): The highly acidic sulfonic acid group deprotonates to a sulfonate (-SO₃⁻), while the amino group remains protonated (-NH₃⁺). In this range, the molecule exists as a zwitterion , with both a positive and a negative charge, but a net charge of zero. Solubility is typically at its minimum near this isoelectric point.

  • High pH (pH > 4): In neutral to alkaline solutions, the amino group is in its neutral form (-NH₂), while the sulfonic acid group is deprotonated (-SO₃⁻). The molecule carries a net negative charge, forming a sulfonate salt.

This behavior predicts a characteristic U-shaped pH-solubility profile, with minimum solubility at the isoelectric point and significantly increased solubility in both strongly acidic and alkaline conditions.

ph_solubility node_cation Cationic Form (-SO3H, -NH3+) Net Charge: +1 Solubility: High node_zwitterion Zwitterionic Form (-SO3-, -NH3+) Net Charge: 0 Solubility: MINIMUM node_zwitterion->node_cation node_anion Anionic Form (-SO3-, -NH2) Net Charge: -1 Solubility: High node_anion->node_zwitterion edge_acid + H+ edge_base - H+

Caption: pH-dependent ionization states of Badische acid.

The Effect of Temperature

For most crystalline organic solids, the dissolution process is endothermic, meaning it requires an input of energy to break the crystal lattice. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution to counteract the change. The available data for Badische acid in water confirms this trend, showing a nearly 10-fold increase in solubility from 0.6 g/L at 20°C to approximately 5 g/L at 100°C.[3][4] This positive temperature coefficient is expected to hold true in other solvent systems as well, making temperature a key parameter for controlling crystallization and dissolution processes.

Part 5: Standard Protocol for Experimental Solubility Determination

To ensure reproducible and accurate data, a standardized protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[8] It is a self-validating system because it ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Methodology: The Equilibrium Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of Badische acid in a given solvent at a specified temperature.

Materials:

  • Badische acid (solid, high purity)

  • Solvent of interest (e.g., water, ethanol, buffer of specific pH)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Protocol:

  • Preparation: Add an excess amount of solid Badische acid to a series of vials. The excess should be sufficient to ensure solid remains after equilibrium is reached (a visible solid phase should persist).

  • Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Causality Note: Longer times are needed to ensure the dissolution rate equals the precipitation rate, defining true equilibrium. Preliminary time-to-equilibrium studies are recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow undissolved solids to sediment. Trustworthiness Check: This step is critical to avoid aspirating solid particles, which would falsely inflate the measured solubility.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. Causality Note: Filtration removes any suspended micro-particulates that did not sediment.

  • Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard calibration curve prepared with known concentrations of Badische acid.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L), accounting for the dilution factor.

workflow start Start prep Step 1: Add excess Badische Acid to vial start->prep solvent Step 2: Add known volume of solvent prep->solvent equilibrate Step 3: Equilibrate (24-48h, Temp Control) solvent->equilibrate sediment Step 4: Sediment (24h, Temp Control) equilibrate->sediment sample Step 5: Withdraw & Filter Supernatant sediment->sample dilute Step 6: Dilute Filtrate sample->dilute analyze Step 7: Quantify via Calibrated Method (HPLC) dilute->analyze end End: Calculate Solubility analyze->end

Caption: Experimental workflow for the shake-flask solubility method.

Part 6: Conclusion

  • It is a polar, amphoteric compound with limited intrinsic solubility in water and very low solubility in non-polar organic solvents.

  • Its solubility is highly dependent on pH, exhibiting a U-shaped profile with a minimum at its isoelectric point and high solubility in both acidic and alkaline media due to salt formation.

  • Solubility is significantly enhanced by increasing temperature, a critical parameter for process control.

  • For formulation in organic media, highly polar aprotic solvents like DMSO and DMF are predicted to be the most effective.

By leveraging these principles, professionals in research and development can effectively predict, control, and manipulate the solubility of Badische acid to meet their specific application needs.

References

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • Science History Institute Digital Collections. (n.d.). Badische Anilin & Soda Fabrik. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved from [Link]

  • Wikipedia. (n.d.). BASF. Retrieved from [Link]

  • Science History Institute Digital Collections. (n.d.). Badische Anilin & Soda-Fabrik dye label. Retrieved from [Link]

  • Encyclopedia.com. (n.d.). BASF. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • LookChem. (n.d.). Buy 7-aminonaphthalene-1-sulphonic acid Industrial Grade. Retrieved from [Link]

  • ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • Grokipedia. (2026). Aminonaphthalenesulfonic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-1-naphthalenesulfonic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Naphthylamine. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Amino-1-naphthalenesulfonic Acid

This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize 7-Amino-1-naphthalenesulfonic acid. Designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize 7-Amino-1-naphthalenesulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of key spectroscopic techniques, offering insights into the structural elucidation of this important chemical intermediate.

Introduction

Molecular Structure and Spectroscopic Correlation

The spatial arrangement of the amino and sulfonic acid groups on the naphthalene ring dictates the molecule's electronic and vibrational properties, which are in turn reflected in its spectroscopic signatures.

Molecular Structure of 7-Amino-1-naphthalenesulfonic acid A 7-Amino-1-naphthalenesulfonic acid B

Caption: Molecular Structure of 7-Amino-1-naphthalenesulfonic acid.

Infrared (IR) Spectroscopy

Principle: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its environment, providing a "fingerprint" of the functional groups present.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Spectral Analysis: The transmitted infrared radiation is detected, and the resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed.

Expected Spectral Data:

Functional GroupExpected Wavenumber (cm⁻¹)Observed in Isomers (cm⁻¹)Reference
N-H Stretch (Amino)3300-35003300-3500 (for 7-Amino-1,3-naphthalenedisulfonic acid)[1]
S=O Stretch (Sulfonic Acid)1030-1070 and 1150-1250Not specified
O-H Stretch (Sulfonic Acid)2500-3300 (broad)Not specified
C=C Stretch (Aromatic)1450-1600Not specified
C-N Stretch1250-1350Not specified

Interpretation: The presence of a primary amine will be indicated by a pair of bands in the 3300-3500 cm⁻¹ region. The sulfonic acid group will be identifiable by the strong S=O stretching vibrations and a broad O-H stretch. The aromatic C=C stretching bands will confirm the naphthalene core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the chemical environment of the nucleus, providing detailed information about the molecular structure.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H NMR spectrum is acquired.

  • Spectral Analysis: The chemical shifts (δ), integration, and coupling patterns (multiplicity) of the proton signals are analyzed.

Expected Spectral Data: The proton NMR spectrum is anticipated to display signals in the aromatic region. The exact chemical shifts and coupling patterns will be influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid group. Aromatic protons typically resonate between 7.0 and 9.0 ppm.[1]

Illustrative Data from Isomers:

IsomerChemical Shifts (ppm) and MultiplicityReference
1-Aminonaphthalene-6-sulfonic acid8.20 (d), 7.99 (d), 7.94 (d), 7.82 (d), 7.57 (t)[2]
2-Amino-1-naphthalenesulfonic acid Sodium SaltAromatic protons observed in the spectrum.[3]
8-Anilinonaphthalene-1-sulfonic acid8.22 (d), 7.79 (d), 7.40 (d), 7.33 (q), 7.21 (dt), 7.01 (d), 6.82 (t)[4]

Interpretation: The protons on the naphthalene ring will exhibit complex splitting patterns due to spin-spin coupling. The positions of the substituents will determine the specific chemical shifts, with protons ortho and para to the amino group expected to be shielded (shifted upfield) and those near the sulfonic acid group to be deshielded (shifted downfield).

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: As with ¹H NMR, the sample is dissolved in a deuterated solvent.

  • Data Acquisition: The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.

  • Spectral Analysis: The chemical shifts of the carbon signals are analyzed to identify the different carbon environments in the molecule.

Expected Spectral Data: The ¹³C NMR spectrum is expected to show distinct signals for all ten carbon atoms of the naphthalene ring, including the quaternary carbons. A study on a related compound, 7-amino-1-naphthalene sulfonic acid immobilized on silica, showed chemical shifts in the range of 122.2–138.9 ppm for the naphthalene ring carbons.[5]

Interpretation: The chemical shifts of the carbon atoms will be influenced by the attached functional groups. The carbon attached to the amino group will be shielded, while the carbon bearing the sulfonic acid group will be deshielded.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., water or ethanol).

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths using a UV-Vis spectrophotometer.

  • Spectral Analysis: The resulting spectrum is analyzed to determine the λmax values.

Fluorescence Spectroscopy: The monopotassium salt of the related 7-Amino-1,3-naphthalenedisulfonic acid is fluorescent, with an excitation wavelength (λex) of 310 nm and an emission wavelength (λem) of 450 nm in a 0.1 M phosphate buffer at pH 7.0.[6] It is plausible that 7-Amino-1-naphthalenesulfonic acid also exhibits fluorescence.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using a suitable technique (e.g., electrospray ionization - ESI).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector.

Expected Data: The molecular weight of 7-Amino-1-naphthalenesulfonic acid is 223.25 g/mol .[7] A high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.

Illustrative Data from Isomers:

IsomerMolecular Weight ( g/mol )Key Mass Fragments (m/z)Reference
2-Amino-1-naphthalenesulfonic acid223.25143, 115, 116[8]
5-Amino-1-naphthalenesulfonic acid223.25Spectrum available[9]

Interpretation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. For instance, the loss of SO₃ (80 Da) is a common fragmentation pathway for sulfonic acids.

Workflow for Spectroscopic Characterization

cluster_0 Spectroscopic Analysis Workflow Sample 7-Amino-1-naphthalenesulfonic acid Sample IR FTIR Spectroscopy Sample->IR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Connectivity UV_Vis UV-Vis & Fluorescence Spectroscopy Sample->UV_Vis Electronic Transitions MS Mass Spectrometry Sample->MS Molecular Weight Data_Analysis Data Integration and Structural Elucidation IR->Data_Analysis NMR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure Confirmed Structure Data_Analysis->Structure

Caption: A typical workflow for the comprehensive spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic characterization of 7-Amino-1-naphthalenesulfonic acid is a multi-faceted process that relies on the synergistic application of various analytical techniques. While direct spectral data for this specific isomer may be sparse in the public domain, a robust understanding of its expected spectroscopic behavior can be established by analyzing the data from its closely related isomers. This guide provides a foundational framework for researchers to approach the structural elucidation of this and similar compounds, emphasizing the importance of integrating data from multiple spectroscopic methods to achieve a comprehensive and validated molecular characterization.

References

  • Benchchem. 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7.

  • SpectraBase. 7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID.

  • Adam, F., Hello, K. M., & Aisha, M. R. B. (2011). The synthesis of heterogeneous 7-amino-1-naphthalene sulfonic acid immobilized silica nano particles and its catalytic activity. Journal of the Taiwan Institute of Chemical Engineers, 42(5), 843-851.

  • ChemicalBook. 1-Aminonaphthalene-6-sulfonic acid(119-79-9) 1H NMR spectrum.

  • Scilit. The synthesis of heterogeneous 7-amino-1-naphthalene sulfonic acid immobilized silica nano particles and its catalytic activity.

  • Sigma-Aldrich. 7-Amino-1,3-naphthalenedisulfonic acid monopotassium salt monohydrate.

  • NIST. 1-Naphthalenesulfonic acid,4-amino-3-hydroxy-.

  • ChemicalBook. 2-AMINO-1-NAPHTHALENESULFONIC ACID SODIUM SALT(25293-52-1) 1H NMR spectrum.

  • PubChem. 4-Amino-1-naphthalenesulfonic acid.

  • PubChem. 2-Amino-1-naphthalenesulfonic acid.

  • ACS Omega. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction.

  • Molbase. 7-Amino-1-naphthalenesulfonic acid.

  • Sigma-Aldrich. 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.

  • ChemicalBook. 1-AMINO-8-NAPHTHOL-4-SULFONIC ACID(83-64-7) 1H NMR spectrum.

  • PubChem. 8-Anilino-1-naphthalenesulfonic acid.

  • SIELC Technologies. 7-Amino-3-hydroxy-1-naphthalenesulfonic acid.

  • NIH. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity.

  • ChemicalBook. 5-Amino-1-naphthalenesulfonic acid(84-89-9) MS spectrum.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of Badische Acid (2-Naphthylamine-8-Sulfonic Acid)

This guide provides a comprehensive exploration of the industrial synthesis of Badische acid (2-naphthylamine-8-sulfonic acid), a vital intermediate in the dye manufacturing industry. Moving beyond a simple recitation of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the industrial synthesis of Badische acid (2-naphthylamine-8-sulfonic acid), a vital intermediate in the dye manufacturing industry. Moving beyond a simple recitation of procedural steps, this document elucidates the causal relationships behind the chosen synthetic route, focusing on the underlying chemical principles and process optimization strategies that ensure both high yield and product purity. We will delve into the mechanistic intricacies of the key transformations, providing a robust framework for researchers, scientists, and drug development professionals engaged in the field of aromatic chemistry.

Strategic Overview: Why Not Direct Sulfonation?

A cursory glance at the structure of Badische acid might suggest a straightforward synthesis via the direct electrophilic sulfonation of 2-naphthylamine. However, this approach is industrially untenable for a critical reason: 2-naphthylamine is a potent carcinogen.[1][2] Its handling is subject to stringent regulations, making any large-scale process based on it prohibitively hazardous and expensive.

Consequently, the industry has adopted a more elegant and safer two-step strategy commencing from 2-naphthol (β-naphthol). This route not only circumvents the use of a hazardous starting material but also offers excellent control over the regioselectivity of the sulfonation, ultimately leading to the desired 2,8-isomer. The overall synthetic pathway is as follows:

  • Electrophilic Aromatic Sulfonation: 2-Naphthol is sulfonated to yield a mixture of 2-hydroxynaphthalenesulfonic acids.

  • Amination via the Bucherer-Lepetit Reaction: The hydroxyl group of the desired sulfonic acid isomer is subsequently converted to an amine functionality.[1][3][4]

Step 1: The Sulfonation of 2-Naphthol – A Tale of Two Isomers

The sulfonation of 2-naphthol is a classic example of kinetic versus thermodynamic control in an electrophilic aromatic substitution reaction. The choice of reaction temperature is the critical parameter that dictates the isomeric distribution of the product.

  • Kinetic Control (Low Temperature): At lower temperatures (around 100°C or below), the reaction favors the formation of 2-hydroxynaphthalene-1-sulfonic acid . This isomer is formed faster due to the lower activation energy for the attack at the C1 (alpha) position.[5]

  • Thermodynamic Control (High Temperature): At higher temperatures (approximately 160-170°C), the thermodynamically more stable 2-hydroxynaphthalene-8-sulfonic acid (the precursor to Badische acid) and 2-hydroxynaphthalene-6-sulfonic acid (Schaeffer's acid) are the major products.[5][6][7] The higher temperature provides sufficient energy to overcome the greater activation energy barrier for substitution at the C8 and C6 positions and allows the reaction to reach equilibrium, favoring the most stable isomer.

The electrophile in this reaction is typically sulfur trioxide (SO₃), which can be introduced either from fuming sulfuric acid (oleum) or generated in situ from concentrated sulfuric acid.[8]

Reaction Mechanism: Electrophilic Aromatic Substitution

The sulfonation of 2-naphthol proceeds via a standard electrophilic aromatic substitution mechanism. The hydroxyl group is a strongly activating, ortho-, para-directing group. However, in the highly acidic medium, the situation is more complex, influencing the substitution pattern. The preference for the 8-position at higher temperatures is attributed to the formation of the most stable sigma complex intermediate.

The diagram below illustrates the general mechanism for the sulfonation of 2-naphthol.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Aromatization H2SO4_1 2 H₂SO₄ SO3_H3O_HSO4 SO₃ + H₃O⁺ + HSO₄⁻ H2SO4_1->SO3_H3O_HSO4 Equilibrium 2-Naphthol 2-Naphthol Sigma_Complex Sigma Complex (Resonance Stabilized) 2-Naphthol->Sigma_Complex + SO₃ SO3 SO₃ Product 2-Hydroxynaphthalene-8-sulfonic acid Sigma_Complex->Product + HSO₄⁻ - H₂SO₄ HSO4_ion HSO₄⁻

Caption: Mechanism of Electrophilic Sulfonation of 2-Naphthol.

Step 2: The Bucherer-Lepetit Reaction – From Hydroxyl to Amine

The conversion of 2-hydroxynaphthalene-8-sulfonic acid to Badische acid is achieved through the Bucherer-Lepetit reaction. This remarkable and reversible reaction allows for the interchange of a hydroxyl group with an amino group on a naphthalene ring in the presence of an aqueous sulfite or bisulfite and ammonia.[1][3][4][9][10]

The reaction is typically carried out in an autoclave under pressure at elevated temperatures (120-150°C).[11] The reversibility of the reaction is a key feature; the same conditions can be used to convert a naphthylamine back to a naphthol by treating it with aqueous bisulfite and hydroxide.

Reaction Mechanism: A Nucleophilic Addition-Elimination Pathway

The mechanism of the Bucherer-Lepetit reaction is more complex than a simple nucleophilic substitution. It proceeds through a series of addition and elimination steps that temporarily disrupt the aromaticity of the naphthalene ring system.

  • Protonation and Bisulfite Addition: The reaction is initiated by the protonation of the naphthalene ring, followed by the nucleophilic addition of a bisulfite ion to form a tetralonesulfonic acid derivative. This intermediate is crucial as it converts the hydroxyl-bearing carbon into a more electrophilic center.[1][4]

  • Amination: Ammonia then acts as a nucleophile, attacking the carbonyl-like carbon of the tetralone intermediate.

  • Dehydration and Elimination: Subsequent dehydration and elimination of the bisulfite ion restores the aromaticity of the naphthalene ring, yielding the final product, 2-naphthylamine-8-sulfonic acid.[4]

The following diagram provides a visual representation of this intricate mechanism.

G Start 2-Hydroxynaphthalene-8-sulfonic acid Intermediate1 Protonated Intermediate Start->Intermediate1 + H⁺ Intermediate2 Tetralone Sulfonic Acid Adduct Intermediate1->Intermediate2 + HSO₃⁻ Intermediate3 Amino Adduct Intermediate2->Intermediate3 + NH₃ Intermediate4 Dehydrated Intermediate Intermediate3->Intermediate4 - H₂O End 2-Naphthylamine-8-sulfonic acid (Badische Acid) Intermediate4->End - HSO₃⁻

Caption: Simplified Mechanism of the Bucherer-Lepetit Reaction.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation of the industrial synthesis of Badische acid, integrating the principles discussed above. Specific quantities and conditions may vary based on the scale and specific process optimizations of a given manufacturing facility.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Comments
2-NaphtholC₁₀H₈O144.17Starting material
Sulfuric Acid (98%)H₂SO₄98.08Sulfonating agent
Ammonia (aqueous solution)NH₃17.03Aminating agent
Sodium BisulfiteNaHSO₃104.06Catalyst for amination
Step-by-Step Procedure

Part A: Sulfonation of 2-Naphthol

  • Charging the Reactor: A suitable reactor is charged with concentrated sulfuric acid.

  • Addition of 2-Naphthol: Finely powdered 2-naphthol is gradually added to the sulfuric acid with vigorous stirring. The temperature is carefully controlled during this exothermic addition.

  • Heating to Thermodynamic Control: The reaction mixture is heated to approximately 160-170°C and held at this temperature for several hours to ensure the formation of the thermodynamically favored 2-hydroxynaphthalene-8-sulfonic acid.[7]

  • Work-up: After cooling, the reaction mass is carefully poured into water. The desired sulfonic acid can be isolated by salting out or by precipitation through the addition of a suitable salt.

Part B: Amination (Bucherer-Lepetit Reaction)

  • Charging the Autoclave: The isolated 2-hydroxynaphthalene-8-sulfonic acid (or its salt) is charged into a high-pressure autoclave along with an aqueous solution of sodium bisulfite and aqueous ammonia.

  • Pressurized Heating: The autoclave is sealed, and the mixture is heated to 120-150°C.[11] The reaction is maintained at this temperature under pressure for several hours until the conversion is complete.

  • Isolation of Badische Acid: After cooling, the autoclave is vented, and the reaction mixture is transferred to a work-up vessel. The Badische acid is then precipitated by acidification of the solution.

  • Purification: The crude product is collected by filtration, washed with water to remove residual salts and acids, and dried. Further purification can be achieved by recrystallization if necessary.

Conclusion

The synthesis of Badische acid is a prime example of how industrial organic chemistry balances efficiency, safety, and cost. By eschewing the hazardous direct sulfonation of 2-naphthylamine in favor of a two-step process starting from 2-naphthol, the process becomes significantly safer. The elegant application of thermodynamic control during the sulfonation step and the unique mechanism of the Bucherer-Lepetit reaction allows for the high-yield production of this important dye intermediate. A thorough understanding of these underlying principles is essential for any scientist or engineer working in the synthesis of aromatic compounds.

References

  • CN102838513A - Preparation method of 2-naphthylamine 3, 6, 8 trisulfonic acid - Google Patents.
  • CN101161640B - Preparation technique of 2-amido-3,6,8-naphthalenetrisulphonic acid - Google Patents.
  • Synthesis of 2-naphthylamine - PrepChem.com. Available at: [Link]

  • EP0074024A1 - Process for the isolation of 2-naphthylamine-4,8-disulphonic acid - Google Patents.
  • CN101182301A - Method for preparing 2-amido-8-naphthol-6-sulfonic acid - Google Patents.
  • Bucherer reaction - Grokipedia. Available at: [Link]

  • 2-Naphthylamine-4,8-Disulfonic Acid - ChemBK. Available at: [Link]

  • Detailed 2-Amino-4,8-Naphthalenedisulfonic Acid Market Report - Apiary. Available at: [Link]

  • US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid - Google Patents.
  • Bucherer Reaction - Organic Chemistry Portal. Available at: [Link]

  • Bucherer reaction - Wikipedia. Available at: [Link]

  • Bucherer reaction - Chemistry LibreTexts. Available at: [Link]

  • US2803652A - Intermediate product and process for making it - Google Patents.
  • Bucherer Reaction - Name Reactions in Organic Synthesis. Available at: [Link]

  • 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem. Available at: [Link]

  • What is the conversion of naphthalene to 2-naphthol? - Quora. Available at: [Link]

  • 2-Naphthylamine and cancer | Research Starters - EBSCO. Available at: [Link]

  • Sulfonation and Sulfation Processes - Chemithon. Available at: [Link]

  • Microwave Assisted Sulfonation of 2-Naphthol by Sulfuric Acid: Cleaner Production of Schaeffer's Acid | Request PDF - ResearchGate. Available at: [Link]

  • Aromatic sulfonation. Part XIX: Two mechanisms of sulfonation in aqueous sulfuric acid - ResearchGate. Available at: [Link]

  • The synthesis of 1 and 2-naphthols from Napththalene - Sciencemadness.org. Available at: [Link]

  • Preparation of 2-naphthalenesulfonic acid - PrepChem.com. Available at: [Link]

  • Synthesis of Sodium Napthalene-2-Sulphonate (precursor to 2-napthol) - YouTube. Available at: [Link]

Sources

Exploratory

The Advent of Synthetic Color: An In-depth Technical Guide to the Early Applications of Badische Acid in Chemical Synthesis

This guide provides a comprehensive technical overview of Badische acid, a pivotal intermediate in the early history of synthetic dye chemistry. We will explore its historical context, the fundamental principles of its s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Badische acid, a pivotal intermediate in the early history of synthetic dye chemistry. We will explore its historical context, the fundamental principles of its synthesis and application, and provide detailed experimental protocols that illuminate its role in the burgeoning field of chemical synthesis at the turn of the 20th century. This document is intended for researchers, scientists, and professionals in drug development with an interest in the historical application of synthetic organic chemistry.

Introduction: The Dawn of a New Era in Color

The latter half of the 19th century witnessed a revolution in the chemical industry, catalyzed by the synthesis of the first artificial dye, mauveine, by William Henry Perkin in 1856.[1] This discovery liberated color from the exclusive domain of natural sources and ignited a fervent period of research and development in synthetic organic chemistry. At the forefront of this movement was the German chemical industry, with companies like Badische Anilin- und Sodafabrik (BASF) leading the charge.[1][2][3] Founded in 1865, BASF was instrumental in the development of a vast array of synthetic dyes, fundamentally altering the textile industry and beyond.[2][3][4]

Central to the production of many of these new colors were intermediate compounds, meticulously designed and synthesized to impart specific properties to the final dye. One such crucial intermediate was 2-naphthylamine-8-sulfonic acid, which came to be known by its common name, Badische acid , a direct nod to the pioneering company that championed its use.

The Chemistry of Badische Acid: Structure and Synthesis

Badische acid, with the chemical formula C₁₀H₉NO₃S, is a derivative of naphthalene. Its structure features both an amino group (-NH₂) and a sulfonic acid group (-SO₃H) attached to the naphthalene core. This bifunctional nature was key to its utility. The sulfonic acid group conferred water solubility, a critical property for the dyeing process, while the amino group on the naphthalene ring system provided the reactive site for the synthesis of azo dyes.

Conceptual Synthesis Pathway of Badische Acid:

Badische Acid Synthesis β-Naphthol β-Naphthol 2-Naphthol-8-sulfonic acid 2-Naphthol-8-sulfonic acid β-Naphthol->2-Naphthol-8-sulfonic acid Sulfonation (H₂SO₄) Badische Acid\n(2-Naphthylamine-8-sulfonic acid) Badische Acid (2-Naphthylamine-8-sulfonic acid) 2-Naphthol-8-sulfonic acid->Badische Acid\n(2-Naphthylamine-8-sulfonic acid) Bucherer Reaction (NaHSO₃, NH₃)

Caption: Conceptual reaction pathway for the synthesis of Badische acid.

Core Application: The Genesis of Azo Dyes

The primary and most significant application of Badische acid was as a coupling component in the synthesis of azo dyes.[5] Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), the azo group, which connects two aromatic rings. This extended system of conjugated double bonds is responsible for the vibrant colors of these compounds.[5]

The synthesis of an azo dye is a two-step process:

  • Diazotization: An aromatic primary amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. These salts are highly reactive electrophiles.

  • Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound, known as the coupling component. This is an electrophilic aromatic substitution reaction where the diazonium ion attacks the activated aromatic ring of the coupling component.[5]

Badische acid served as an excellent coupling component. The amino group on the naphthalene ring, while important for its synthesis, was not the primary reactive site for azo coupling in this context. Instead, the electron-rich naphthalene ring system itself was susceptible to electrophilic attack by the diazonium ion. The position of the sulfonic acid and amino groups on the ring directed the coupling reaction to specific positions, ensuring the formation of a desired isomer and, consequently, a specific color.

Experimental Protocol: Synthesis of a Representative Azo Dye

While specific historical laboratory notebooks from the late 19th century are not available, a representative experimental protocol for the synthesis of an azo dye using a naphthylamine sulfonic acid derivative like Badische acid can be reconstructed based on the well-established chemistry of the time. The following protocol outlines the synthesis of a monoazo dye by coupling diazotized sulfanilic acid with Badische acid.

Materials and Equipment:

Material/EquipmentPurpose
Sulfanilic acidDiazo component
Sodium carbonateTo dissolve sulfanilic acid
Sodium nitriteFor diazotization
Hydrochloric acid (conc.)To generate nitrous acid
Badische acidCoupling component
Sodium hydroxideTo dissolve Badische acid and control pH
IceTo maintain low temperature
Beakers, stirring rods, filtration apparatusStandard laboratory glassware

Step 1: Diazotization of Sulfanilic Acid

  • In a 250 mL beaker, dissolve 4.3 g (0.025 mol) of sulfanilic acid and 1.3 g (0.012 mol) of anhydrous sodium carbonate in 50 mL of water, warming gently if necessary to obtain a clear solution.

  • Cool the solution to room temperature and then in an ice bath to below 5 °C.

  • In a separate beaker, dissolve 1.8 g (0.026 mol) of sodium nitrite in 10 mL of water and cool in the ice bath.

  • Slowly add the cold sodium nitrite solution to the sulfanilic acid solution, keeping the temperature below 5 °C with constant stirring.

  • In a separate 400 mL beaker, place 5 mL of concentrated hydrochloric acid and about 25 g of crushed ice.

  • Pour the solution from step 4 into the ice-acid mixture with continuous stirring. A white precipitate of the diazonium salt should form. Keep this suspension in the ice bath.

Step 2: Azo Coupling with Badische Acid

  • In a 500 mL beaker, dissolve 5.6 g (0.025 mol) of Badische acid in 50 mL of a 5% aqueous sodium hydroxide solution.

  • Cool this solution in an ice bath to below 5 °C.

  • With vigorous stirring, slowly add the cold diazonium salt suspension from Step 1 to the cold solution of Badische acid.

  • A brightly colored dye should precipitate immediately. Continue stirring in the ice bath for 30 minutes to ensure the reaction is complete.

  • Isolate the dye by vacuum filtration and wash the filter cake with a small amount of cold saturated sodium chloride solution to remove impurities.

  • Dry the synthesized dye in an oven at a moderate temperature.

Reaction Scheme:

Azo Dye Synthesis cluster_0 Diazotization cluster_1 Azo Coupling Sulfanilic Acid Sulfanilic Acid Diazonium Salt Diazonium Salt Sulfanilic Acid->Diazonium Salt NaNO₂, HCl 0-5 °C Diazonium SaltBadische Acid Diazonium SaltBadische Acid Azo Dye Azo Dye Diazonium SaltBadische Acid->Azo Dye NaOH (aq) < 5 °C

Caption: General workflow for the synthesis of an azo dye using Badische acid.

Technical Advantages and Significance

The use of Badische acid and other similar sulfonated naphthalene intermediates offered several technical advantages in the early dye industry:

  • Water Solubility: The sulfonic acid group imparted good water solubility to the dyes, which was essential for the dyeing of textiles in aqueous baths.[6]

  • Colorfastness: Azo dyes derived from naphthalene-based intermediates often exhibited good fastness to light and washing, a significant improvement over many natural dyes.[6]

  • Versatility: By varying the diazo component that was coupled with Badische acid, a wide range of colors could be produced. This versatility was a key driver of the rapid expansion of the synthetic dye market.

  • Affinity for Protein Fibers: Acid dyes, like those derived from Badische acid, have a strong affinity for protein fibers such as wool and silk, as well as later synthetic polyamides like nylon.[6][7]

A Note on Historical Context and Safety

It is crucial to acknowledge the historical context of these early chemical syntheses. 2-Naphthylamine, the parent compound of Badische acid, was later identified as a potent human carcinogen. In the late 19th and early 20th centuries, occupational health and safety standards were vastly different from today. The handling of such compounds would have posed significant health risks to the chemists and factory workers of the era. Modern applications of azo dyes are subject to stringent regulations, and many early azo dyes are no longer in use due to toxicological concerns.

Conclusion

Badische acid stands as a testament to the ingenuity and rapid progress of the early chemical industry. Its application in the synthesis of azo dyes was a cornerstone of the burgeoning synthetic color industry, enabling the production of a vast palette of vibrant and durable colors. While the specific compound and its parent amine are now recognized for their toxicity, the fundamental chemical principles of its use in diazotization and azo coupling reactions remain central to the synthesis of many modern colorants. The study of these early applications provides valuable insights into the historical development of industrial organic chemistry and the foundations of modern materials science.

References

  • World Dye Variety. (2012, June 1). Acid Red 97. Retrieved from [Link]

  • Badische Anilin- & Soda Fabrik. (1903). Original Patent - Badische Anilin- & Soda Fabrik , Ludwigshafen a. Rh. | 1903 | Überführung von Essigsäure | Essig Säure. pit2fast - Iberlibro (ES).
  • Badische Anilin- & Sodafabrik AG. (1973). GB1338698A - Badische anilin sodafabrik ag manufacture of unsaturated aldehydes and ketones.
  • Unknown. (n.d.). The Synthesis of Azo Dyes.
  • DIMACOLOR INDUSTRY GROUP CO.,LTD. (n.d.). China ACID RED 3G 200%,ACID RED 97 Manufacturers, Suppliers & Factory. Retrieved from [Link]

  • Hüttl, L. (n.d.). Badische Anilin- und Sodafabrik (BASF). Historisches Lexikon Bayerns. Retrieved from [Link]

  • PSIBERG. (2022, July 18). Azo Dyes: History, Uses, and Synthesis. Retrieved from [Link]

  • LeMO. (2015, November 11). Die Badische Anilin- und Sodafabrik (BASF). Lebendiges Museum Online.
  • Unknown. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • Wikipedia. (n.d.). BASF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes | Class experiment. RSC Education. Retrieved from [Link]

  • Tiankun Chemical. (n.d.). Skyacido® Acid Red 97. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid.
  • Chakraborty, A., Saha, P. K., & Datta, C. (2010). Synthesis and application of azo-naphthol dyes on wool, silk and nylon fabrics.
  • Unknown. (n.d.). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. PubMed Central.
  • Mohammed, H. S., & Yasir, A. M. (2017). The study preparation and identification new dye of azo dyes. International Journal of Advanced Research, 5(5), 164-169.
  • Singh, M., Saini, H. S., Chadha, B., & Chimni, S. (n.d.). Chemical structure of dye Acid Red 97.
  • Wollheim Memorial. (n.d.). The Genesis of the German Dye Industry in the Nineteenth Century. Retrieved from [Link]

  • Unknown. (2024, August 10). Acid Dyes: Applications, Manufacturing Process, and Optimal Drying Solutions.
  • Vipul Organics. (2021, October 15). Benefits of 3 types of acid dyes.
  • Unknown. (2025, August 7). The Natural Constituents of Historical Textile Dyes.

Sources

Protocols & Analytical Methods

Method

Badische acid synthesis protocol for laboratory use

An Application Note for the Laboratory Synthesis of Badische Acid Abstract This application note provides a comprehensive protocol for the laboratory-scale synthesis of Badische acid (2-naphthylamine-8-sulfonic acid), a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of Badische Acid

Abstract

This application note provides a comprehensive protocol for the laboratory-scale synthesis of Badische acid (2-naphthylamine-8-sulfonic acid), a key intermediate in the synthesis of azo dyes.[1] The described method is based on the direct sulfonation of 2-naphthylamine. This document is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations. A detailed workflow, quantitative data summary, and mechanistic insights are provided to ensure a reproducible and safe experimental outcome.

CRITICAL SAFETY WARNING: Handling of 2-Naphthylamine

EXTREME HAZARD: 2-Naphthylamine is a confirmed human carcinogen (IARC Group 1) and is particularly associated with a high risk of bladder cancer.[2][3] All contact should be reduced to the lowest possible level, as there may be no safe exposure threshold.[4]

Mandatory Safety Precautions:

  • Designated Area: All work with 2-naphthylamine must be conducted in a designated area within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]

  • Personal Protective Equipment (PPE): A complete protective suit, chemical-resistant gloves (inspect before use), and safety glasses or a face shield are mandatory.[2][6] Standard laboratory coats are insufficient.

  • Engineering Controls: Use a closed system or local exhaust ventilation wherever possible.[6]

  • Decontamination: At the end of the work shift, thoroughly wash any areas of the body that may have come into contact with the chemical.[4] Do not take contaminated work clothing home.[6]

  • Waste Disposal: All waste, including contaminated gloves, labware, and chemical residues, must be handled and disposed of as hazardous carcinogenic waste according to institutional, local, and federal regulations.[2][5]

  • Spill Management: In case of a spill, evacuate the area. Clean-up should only be performed by trained personnel wearing a chemical protection suit with self-contained breathing apparatus.[5][6] Avoid generating dust.[2]

Introduction to Badische Acid

Badische acid, systematically named 7-amino-1-naphthalenesulfonic acid or more commonly 2-naphthylamine-8-sulfonic acid, is a naphthalene derivative of significant industrial importance.[7][8] Its structure, featuring both an amino and a sulfonic acid group, makes it a valuable precursor for the synthesis of various dyes and pigments. The synthesis typically involves the electrophilic sulfonation of 2-naphthylamine, a reaction whose outcome is highly dependent on reaction conditions.[7] This protocol details a controlled method for achieving preferential sulfonation at the C-8 position.

Reaction Scheme and Mechanism

The synthesis proceeds via the electrophilic aromatic substitution of 2-naphthylamine with sulfuric acid.

Overall Reaction: C₁₀H₉N + H₂SO₄ → C₁₀H₉NO₃S + H₂O

Mechanism Insight (The Causality of Experimental Choice): The sulfonation of naphthalene derivatives is kinetically and thermodynamically controlled. In 2-naphthylamine, the amino group is a powerful activating, ortho-, para-director. However, in strongly acidic media like concentrated sulfuric acid, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. The reaction proceeds on the non-protonated amine, but the equilibrium concentration is low.

Sulfonation at the C-8 position (the peri-position relative to C-1) is sterically hindered but becomes favorable under specific conditions. This protocol uses a baking process where a solid-phase reaction at elevated temperatures favors the formation of the thermodynamically more stable 8-sulfonic acid isomer over other kinetically favored products (like the 5- or 6-sulfonic acids).

Experimental Protocol: Synthesis of Badische Acid

This protocol is adapted from established principles of naphthylamine sulfonation.[7]

Materials and Equipment
Reagents & Materials Equipment
2-Naphthylamine250 mL Three-neck round-bottom flask
Concentrated Sulfuric Acid (98%)Mechanical stirrer
Sodium Hydroxide (NaOH)Thermometer
Sodium Chloride (NaCl)Heating mantle with temperature controller
Deionized WaterBuchner funnel and vacuum flask
pH indicator paperBeakers and Erlenmeyer flasks
Decolorizing CarbonGlass stirring rod
Step-by-Step Procedure

Part A: Sulfonation of 2-Naphthylamine

  • Preparation: In a certified chemical fume hood, carefully place 14.3 g (0.1 mol) of 2-naphthylamine into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Acid Addition: Slowly and with vigorous stirring, add 20 mL of concentrated sulfuric acid (98%). The addition is exothermic and will form the sulfate salt of the amine as a thick paste.

  • Baking Process: Heat the flask in a heating mantle. Increase the temperature gradually to 200-210°C. Maintain this temperature for approximately 2-3 hours. During this "baking" process, the mixture will become a semi-solid or solid mass. Water vapor will be evolved.

    • Expert Insight: This baking step is critical for the isomeric rearrangement to the thermodynamically stable 8-sulfonic acid product. Insufficient heating may lead to a mixture of isomers.

Part B: Work-up and Isolation

  • Cooling: After the heating period, turn off the heat and allow the flask to cool to below 100°C. Extreme caution is advised for the next step.

  • Quenching: Very slowly and carefully, add the reaction mass in small portions to 200 mL of cold water in a beaker with stirring. This process is highly exothermic. Alternatively, and more safely, allow the flask to cool completely to room temperature and then slowly add water to the flask with external ice-bath cooling.

  • Neutralization and Dissolution: Heat the resulting slurry to 80-90°C. While hot, carefully neutralize the excess sulfuric acid by adding a saturated sodium hydroxide solution until the pH is approximately 7.5-8.0. This converts the sulfonic acid to its more soluble sodium salt.

  • Filtration: Add a small amount of decolorizing carbon, stir for 10 minutes, and filter the hot solution by gravity or vacuum to remove any insoluble impurities.

  • Precipitation: Transfer the hot filtrate to a clean beaker and saturate it with sodium chloride (salting out). Stir vigorously as the solution cools.

  • Isolation: Cool the mixture in an ice bath for at least one hour to ensure complete precipitation of the sodium salt of Badische acid. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove impurities.

Part C: Purification

  • Recrystallization: The crude sodium salt can be purified by recrystallization. Dissolve the product in a minimum amount of hot deionized water.

  • Acidification: While stirring the hot solution, add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~2-3). Badische acid is less soluble in water than its sodium salt and will precipitate.[7]

  • Crystallization: Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified Badische acid crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water and dry them in a vacuum oven at 80°C.

Data Presentation

The following table summarizes the quantitative data for this protocol.

ParameterValueMoles (mol)Molar RatioNotes
2-Naphthylamine14.3 g0.11.0Limiting Reagent
Conc. H₂SO₄ (98%)~20 mL (~36.8 g)~0.375~3.75Acts as both reactant and solvent.
Reaction Conditions
Temperature200-210 °C--Critical for isomer control.
Time2-3 hours--
Expected Outcome
Product (Badische Acid)C₁₀H₉NO₃S--M.W.: 223.25 g/mol [7]
Theoretical Yield22.3 g0.1-
Typical Practical Yield15-18 g (67-81%)--Yield is dependent on conditions and handling.

Workflow Visualization

The following diagram illustrates the key stages of the Badische acid synthesis protocol.

Badische_Acid_Synthesis cluster_prep Part A: Sulfonation cluster_workup Part B: Isolation cluster_purify Part C: Purification reagent_prep 1. Add H₂SO₄ to 2-Naphthylamine reaction 2. Heat Mixture (Bake) at 200-210°C reagent_prep->reaction Formation of Sulfate Salt quench 3. Cool and Quench in Water reaction->quench Reaction Complete neutralize 4. Neutralize & Dissolve with NaOH quench->neutralize precipitate 5. Salt out with NaCl neutralize->precipitate isolate 6. Filter Crude Product precipitate->isolate redissolve 7. Redissolve in Hot Water isolate->redissolve Crude Product acidify 8. Precipitate with HCl redissolve->acidify final_filter 9. Filter & Dry Pure Product acidify->final_filter end_product Pure Badische Acid final_filter->end_product Final Product

Caption: Experimental workflow for the synthesis of Badische acid.

References

  • New Jersey Department of Health. (2004). HAZARD SUMMARY: 2-NAPHTHYLAMINE. Retrieved from [Link]

  • Merck Index. (1983). 2-Naphthylamine-1-sulfonic Acid. In The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (10th ed.).
  • International Programme on Chemical Safety. (n.d.). ICSC 0610 - 2-NAPHTHYLAMINE. Retrieved from [Link]

  • Google Patents. (2012). Preparation method of 2-naphthylamine 3, 6, 8 trisulfonic acid.
  • DrugFuture. (n.d.). Badische Acid. Retrieved from [Link]

  • Google Patents. (1983). Process for the isolation of 2-naphthylamine-4,8-disulphonic acid.
  • Google Patents. (2011). Preparation method of 2-naphthylamine 6,8 disulfonic acid.
  • Nag, S. (n.d.). Bucherer Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Google Patents. (1984). Production of 2-naphthylamine-4,8-disulphonic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6850, Badische acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer reaction. Retrieved from [Link]

  • Grokipedia. (2026). Bucherer reaction. Retrieved from [Link]

  • International Agency for Research on Cancer. (2012). 2-Naphthylamine. In Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 100F.
  • Wiktionary. (n.d.). Badische acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1551032, 2-Naphthylamine-1-sulfonate. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). BADISCHE ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Naphthylamine-6-sulfonic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Naphthylamine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: A Step-by-Step Guide to the Diazotization of Badische Acid

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the diazotization of Badische acid, also known as 7-amino-1-naphthalenesulfonic acid or 2-naphthylamine-8-su...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the diazotization of Badische acid, also known as 7-amino-1-naphthalenesulfonic acid or 2-naphthylamine-8-sulfonic acid.[1][2][3] The protocol herein is designed to be a foundational method, offering in-depth technical details, mechanistic insights, and critical safety considerations.

Introduction: The Significance of Badische Acid and Its Diazotization

Badische acid is a vital intermediate in the synthesis of a wide array of organic compounds, most notably azo dyes.[4] The diazotization of Badische acid transforms its primary aromatic amine group into a highly reactive diazonium salt. This intermediate is a cornerstone in organic synthesis, enabling the formation of azo compounds through coupling reactions.[5][] These resulting azo dyes have extensive applications in the textile, printing, and pharmaceutical industries.[5][7]

Chemical Principles and Reaction Mechanism

The diazotization reaction is a well-established process in organic chemistry for converting a primary aromatic amine into a diazonium salt.[8] This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[9][10]

The mechanism proceeds as follows:

  • Formation of the Nitrosonium Ion: In the acidic medium, sodium nitrite is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[8][11]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine group of Badische acid attacks the nitrosonium ion, forming an N-nitrosamine intermediate.[8]

  • Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryldiazonium ion (Ar-N₂⁺).[8]

This reaction is critically temperature-dependent and must be performed at low temperatures, typically between 0 and 5 °C, to prevent the decomposition of the unstable diazonium salt.[9][12]

Experimental Protocol: Diazotization of Badische Acid

This protocol outlines the step-by-step procedure for the diazotization of Badische acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Badische Acid (7-amino-1-naphthalenesulfonic acid)≥98%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher Scientific
Hydrochloric Acid (HCl)Concentrated (37%)VWR
Deionized WaterHigh PurityIn-house
Ice
Starch-Iodide Paper
Beakers
Magnetic Stirrer and Stir Bar
Thermometer
Pipettes

Quantitative Data Summary:

ReactantMolecular Weight ( g/mol )Moles (mol)Mass/VolumeMolar Ratio
Badische Acid223.25[1]0.012.23 g1.0
Sodium Nitrite69.000.010.69 g1.0
Hydrochloric Acid (conc.)36.46~0.03~2.5 mL~3.0

Step-by-Step Procedure:

  • Preparation of the Amine Suspension: In a 250 mL beaker, suspend 2.23 g (0.01 mol) of Badische acid in 50 mL of deionized water.

  • Acidification: While stirring, slowly add 2.5 mL of concentrated hydrochloric acid to the suspension. The mixture will likely remain a slurry.

  • Cooling: Place the beaker in an ice-water bath and cool the suspension to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the reaction.[13]

  • Preparation of Sodium Nitrite Solution: In a separate small beaker, dissolve 0.69 g (0.01 mol) of sodium nitrite in 5 mL of deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold Badische acid suspension over a period of 10-15 minutes. Ensure the temperature does not rise above 5 °C.

  • Monitoring the Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes. The reaction is complete when a slight excess of nitrous acid is present. This can be tested by placing a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid.[14]

  • Use of the Diazonium Salt: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction without isolation.[12]

Visualizing the Workflow

The following diagram illustrates the key steps in the diazotization of Badische acid.

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Badische_Acid Badische Acid Suspension HCl Add HCl Badische_Acid->HCl Acidification Cooling Cool to 0-5 °C HCl->Cooling Temperature Control NaNO2 Add NaNO₂ Solution (dropwise) Cooling->NaNO2 Initiate Diazotization Stir Stir for 15-20 min NaNO2->Stir Ensure Completion Test Test with Starch-Iodide Paper Stir->Test Verify Excess HNO₂ Diazonium_Salt Diazonium Salt Solution (Use Immediately) Test->Diazonium_Salt Proceed to Coupling

Caption: Workflow for the diazotization of Badische acid.

Safety Precautions and Hazard Management

The diazotization of aromatic amines is a potentially hazardous procedure, and strict safety protocols must be followed.

  • Explosion Hazard: Diazonium salts, particularly when dry, are often thermally unstable and can be explosive.[15][16] It is imperative to keep the reaction temperature low and never to isolate the diazonium salt unless absolutely necessary and with appropriate precautions.[15][17]

  • Toxic Gases: The reaction can produce toxic nitrogen oxides. All procedures should be conducted in a well-ventilated fume hood.[9]

  • Corrosive Reagents: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Stoichiometry: Use only a stoichiometric amount of sodium nitrite to avoid excess, which can lead to side reactions and increased hazards.[13]

  • Quenching: Any remaining diazonium salt should be quenched before disposal. This can often be achieved by adding a solution of a compound like sulfamic acid.

Applications in Azo Dye Synthesis

The primary application of diazotized Badische acid is in the synthesis of azo dyes. The resulting diazonium salt acts as an electrophile in an azo coupling reaction with an electron-rich aromatic compound, such as a phenol or another amine.[][12] This reaction forms the characteristic azo linkage (-N=N-), which is the chromophore responsible for the color of these dyes.[12] The specific coupling partner determines the final color and properties of the dye. For instance, coupling with beta-naphthol is a common procedure to produce various dyes.[18]

References

  • Chen, J., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 34(4), 344-351.

  • Sathee, J. (n.d.). Chemistry Diazotization Reaction. Sathee Jee.

  • Malmedy, F., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7274-7278.

  • Chen, J., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.

  • DrugFuture. (n.d.). Badische Acid. Chemical Index Database.

  • National Center for Biotechnology Information. (n.d.). Badische acid. PubChem.

  • Google Patents. (n.d.). CN1464010A - Process for preparing low-salt high-strength active yellow dye.

  • National Oceanic and Atmospheric Administration. (n.d.). Diazonium Salts. CAMEO Chemicals.

  • Global Substance Registration System. (n.d.). BADISCHE ACID. gsrs.

  • Royal Society of Chemistry. (n.d.). Badische Acid. The Merck Index Online.

  • Wiktionary. (n.d.). Badische acid.

  • Organic Syntheses. (n.d.). Procedure.

  • Sathee NEET. (n.d.). Chemistry Diazotization Reaction.

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.

  • Organic Chemistry Portal. (n.d.). Diazotisation.

  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.

  • Google Patents. (n.d.). US2812321A - Process for diazotization and coupling.

  • Pharma Education. (n.d.). Diazotization Titration or Nitrite Titration.

  • BOC Sciences. (n.d.). Custom Diazotization Services.

  • Google Patents. (n.d.). EP0074024A1 - Process for the isolation of 2-naphthylamine-4,8-disulphonic acid.

  • Chongqing Chemdad Co., Ltd. (n.d.). 2-NAPHTHYLAMINE-8-SULFONIC ACID.

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions.

Sources

Method

Application Notes and Protocols for the Synthesis of Monoazo Dyes Using Badische Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide provides a detailed exploration of the synthesis of monoazo dyes utilizing Badische acid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed exploration of the synthesis of monoazo dyes utilizing Badische acid as a key coupling component. Designed for professionals in chemical research and drug development, this document moves beyond a simple recitation of steps to offer in-depth scientific rationale, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Badische Acid in Azo Dye Chemistry

Badische acid, systematically known as 7-amino-1-naphthalenesulfonic acid, is a vital intermediate in the synthesis of a wide array of azo dyes.[1][2][3][4] Its unique structure, featuring both an amino group and a sulfonic acid group on a naphthalene backbone, imparts valuable properties to the resulting dyes. The amino group serves as the reactive site for azo coupling, while the sulfonic acid group enhances water solubility, a critical attribute for dyeing processes, particularly for protein fibers like wool and silk.[5] The naphthalene ring system contributes to the chromophore, influencing the final color and lightfastness of the dye. Monoazo dyes, characterized by a single azo linkage (-N=N-), are a significant class of colorants known for their bright, vibrant shades and relative ease of synthesis.[6][7]

Core Principles: The Mechanism of Azo Coupling

The synthesis of monoazo dyes from Badische acid follows a well-established two-step electrophilic aromatic substitution reaction.[6]

  • Diazotization: The process begins with the conversion of a primary aromatic amine (the diazo component) into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[7]

  • Azo Coupling: The resulting diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, in this case, Badische acid. The coupling reaction is highly pH-dependent. For coupling with amino-containing compounds like Badische acid, the reaction is typically carried out in a weakly acidic to neutral medium (pH 4-7). This ensures that the amino group of Badische acid is sufficiently nucleophilic to attack the diazonium ion. The coupling is believed to occur at the position para to the amino group on the naphthalene ring, which is sterically accessible and electronically activated.

Below is a diagram illustrating the general workflow for the synthesis of a monoazo dye using Badische acid.

AzoDyeSynthesis AromaticAmine Aromatic Amine (Diazo Component) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization NaNO2_HCl NaNO₂ / HCl (0-5 °C) Coupling Azo Coupling (pH 4-7) DiazoniumSalt->Coupling BadischeAcid Badische Acid (Coupling Component) BadischeAcid->Coupling MonoazoDye Monoazo Dye Coupling->MonoazoDye

Caption: General workflow for monoazo dye synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Monoazo Dye

This protocol outlines the synthesis of a monoazo dye by coupling diazotized aniline with Badische acid.

Materials and Reagents
CompoundMolar Mass ( g/mol )Quantity
Aniline93.130.93 g (0.01 mol)
Hydrochloric Acid (conc.)36.462.5 mL
Sodium Nitrite (NaNO₂)69.000.70 g (0.01 mol)
Badische Acid223.252.23 g (0.01 mol)
Sodium Carbonate (Na₂CO₃)105.99As needed
Sodium Chloride (NaCl)58.44As needed
Distilled Water18.02As needed
Ethanol46.07As needed
Step-by-Step Methodology

Part 1: Diazotization of Aniline

  • In a 250 mL beaker, add 0.93 g of aniline to 50 mL of distilled water, followed by the slow addition of 2.5 mL of concentrated hydrochloric acid. Stir until the aniline dissolves completely.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 0.70 g of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10-15 minutes, ensuring the temperature remains below 5 °C. Stir continuously during the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for another 15-20 minutes to ensure complete diazotization. The resulting solution contains the benzenediazonium chloride.

Part 2: Azo Coupling with Badische Acid

  • In a separate 500 mL beaker, dissolve 2.23 g of Badische acid in 100 mL of distilled water. You may need to add a small amount of sodium carbonate solution (10% w/v) dropwise to aid dissolution and adjust the pH to approximately 7.

  • Cool this solution to 5-10 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold Badische acid solution with vigorous stirring.

  • A brightly colored precipitate should begin to form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Monitor the pH of the reaction mixture and maintain it between 4 and 7 by adding a 10% sodium carbonate solution as needed.

Part 3: Isolation and Purification of the Monoazo Dye

  • To aid in the precipitation of the dye, add sodium chloride (salting out) to the reaction mixture until the solution is saturated.

  • Stir for another 15 minutes, then collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove inorganic impurities.

  • For further purification, the crude dye can be recrystallized from a hot water-ethanol mixture.[1] Dissolve the crude product in a minimum amount of hot water, add ethanol until turbidity is observed, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Expert Insights and Self-Validation
  • Causality of Low Temperature: The diazotization reaction is performed at low temperatures because diazonium salts are notoriously unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[2][8] Maintaining a temperature below 5 °C is critical for both safety and yield.

  • pH Control is Crucial: The pH of the coupling reaction is a key parameter that dictates the success of the synthesis. If the solution is too acidic, the concentration of the phenoxide ion (in the case of coupling with phenols) or the free amino group (in the case of amines like Badische acid) is too low for effective coupling. Conversely, if the solution is too basic, the diazonium salt can be converted to a non-electrophilic diazotate ion.

  • Self-Validating Protocol: The formation of a brightly colored precipitate upon mixing the diazonium salt and the coupling component is a strong visual indicator that the reaction is proceeding as expected. The solubility of the final product in water, due to the sulfonic acid group, is another key characteristic to verify. The final purified product should have a sharp melting point (if it doesn't decompose first) and a characteristic UV-Vis absorption spectrum.

Safety and Handling Precautions

  • Aromatic Amines: Aniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, and work in a well-ventilated fume hood.

  • Diazonium Salts: Solid diazonium salts are explosive when dry and can be sensitive to shock and friction.[2][8][6] Therefore, they are almost always generated in situ and used immediately in solution. Never attempt to isolate the diazonium salt in its solid form.

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.

  • General Precautions: Always wear safety goggles and a lab coat in the laboratory. Be aware of the location of safety equipment, such as fire extinguishers and safety showers.

Applications of Monoazo Dyes Derived from Badische Acid

Monoazo dyes derived from Badische acid find applications in various fields:

  • Textile Industry: Primarily used for dyeing natural protein fibers such as wool and silk, as well as synthetic polyamides, due to their good water solubility and affinity for these materials.[5][9]

  • Leather and Paper Coloring: These dyes are also employed in the coloration of leather and paper products.

  • Indicators: The color of some azo dyes is pH-sensitive, making them useful as acid-base indicators in analytical chemistry.

  • Research and Development: As versatile chromophores, these dyes are used in the development of new materials with specific optical properties.

Conclusion

The synthesis of monoazo dyes using Badische acid is a classic and robust chemical transformation that yields vibrant and useful colorants. By carefully controlling the reaction conditions, particularly temperature and pH, researchers can achieve high yields of purified products. The principles and protocols outlined in this guide provide a solid foundation for the successful synthesis and application of this important class of dyes.

References

  • DrugFuture. Badische Acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6850, Badische acid. [Link]

  • Global Substance Registration System. BADISCHE ACID. [Link]

  • The Royal Society of Chemistry. Badische Acid | The Merck Index Online. [Link]

  • Wiktionary. Badische acid. [Link]

  • University of California, Davis. The Synthesis of Azo Dyes. [Link]

  • Wikipedia. Azo coupling. [Link]

  • TÜBİTAK Academic Journals. Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry. [Link]

  • ResearchGate. On the synthesis and application of some mono- and dis-azo acid dyes. [Link]

  • Imaginative Ink Publications. Synthesis and Characterization of Mono-azo Dyes: A Combinational Study. [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of Badische Acid

Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Badische acid (also known as 2-naphthylamine-8-sulfonic acid or 7-aminon...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Badische acid (also known as 2-naphthylamine-8-sulfonic acid or 7-aminonaphthalene-1-sulfonic acid). As a critical intermediate in the synthesis of azo dyes, the purity and concentration of Badische acid must be rigorously controlled to ensure the quality of final products.[1] This guide provides a comprehensive protocol using reversed-phase HPLC with UV detection, designed for researchers, quality control analysts, and drug development professionals. The methodology has been structured to ensure scientific integrity, explaining the rationale behind instrumental and chemical choices, and includes a full experimental protocol, system suitability criteria, and method validation parameters based on International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Principle

Badische acid (CAS: 86-60-2, Molecular Formula: C₁₀H₉NO₃S) is an aromatic sulfonic acid containing a naphthalene backbone.[2][3] Its analysis is crucial for process monitoring and quality assurance in industries that utilize it as a precursor.

The method described herein employs reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for separating organic molecules.[4] The fundamental principle of this method is the partitioning of the analyte, Badische acid, between a nonpolar stationary phase (a C18 column) and a polar mobile phase.

Causality of Method Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides effective retention for the nonpolar naphthalene ring system of Badische acid. This choice is standard and effective for the analysis of various aromatic sulfonic acids.[4]

  • Mobile Phase: The mobile phase consists of a mixture of acetonitrile and an acidified aqueous buffer.

    • Acetonitrile (ACN): Serves as the organic modifier. By adjusting its concentration, the elution strength of the mobile phase is controlled, thereby modulating the retention time of Badische acid.

    • Acidified Water: Badische acid possesses a strongly acidic sulfonic acid group (-SO₃H) and a weakly basic amino group (-NH₂). To ensure reproducible retention and sharp, symmetrical peak shapes, the ionization of these functional groups must be controlled. By acidifying the aqueous portion of the mobile phase with an acid like phosphoric or formic acid, the ionization of the sulfonic acid group is suppressed.[2][5] According to chromatographic theory, operating at a pH well below the analyte's pKa ensures it is in a single, non-ionized (or less ionized) form, leading to better retention and peak shape in a reversed-phase system.[4][6]

  • Detection: The naphthalene chromophore in Badische acid exhibits strong ultraviolet (UV) absorbance. UV detection provides a simple, robust, and sensitive method for quantification. Based on the analysis of similar aromatic compounds, a detection wavelength in the low UV range (e.g., 220-230 nm) is expected to provide high sensitivity.[4]

Materials and Methods

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Data Acquisition Software: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Analytical Balance: 4-decimal place.

  • pH Meter.

  • Sonicator.

  • Volumetric flasks, pipettes, and autosampler vials.

Reagents and Chemicals
  • Badische Acid Reference Standard (>99% purity).

  • Acetonitrile (HPLC Grade).

  • Phosphoric Acid (85%, Analytical Grade).

  • Water (HPLC Grade or Milli-Q®).

Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of aromatic compounds.[4]
Mobile Phase Acetonitrile : 0.05% Phosphoric Acid in Water (v/v)Acidified mobile phase ensures good peak shape for the sulfonic acid.[2][4]
Gradient/Isocratic 35:65 (v/v) IsocraticA simple isocratic method is robust and sufficient for purity analysis.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column, providing good efficiency.[4]
Column Temperature 30°CControlled temperature ensures retention time stability.[4]
Detection Wavelength 230 nmNaphthalene ring system provides strong absorbance in this region.
Injection Volume 10 µLStandard volume to balance sensitivity and peak shape.[4]
Run Time 10 minutesSufficient to allow for elution of the analyte and any common impurities.

Experimental Protocols

Preparation of Solutions

Mobile Phase (0.05% Phosphoric Acid in Water):

  • Add 0.5 mL of 85% phosphoric acid to a 1 L volumetric flask.

  • Add approximately 900 mL of HPLC-grade water and mix thoroughly.

  • Bring the flask to the final volume with water and mix again.

  • Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of Badische acid reference standard into a 25 mL volumetric flask.

  • Dissolve and bring to volume with the mobile phase (35:65 ACN:Water mixture). Mix thoroughly until fully dissolved. This is the stock solution.

Working Standard Solutions (for Linearity Curve):

  • Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.

Sample Preparation:

  • Accurately weigh an amount of the test sample expected to contain approximately 25 mg of Badische acid into a 25 mL volumetric flask.

  • Record the weight and dissolve the sample in the mobile phase.

  • If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Bring to the final volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

The overall workflow from sample preparation to data analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase prep_std 2. Prepare Standard Solutions prep_sample 3. Prepare Sample Solution equilibrate 4. Equilibrate HPLC System prep_sample->equilibrate Transfer to HPLC inject_std 5. Inject Standards (Establish Calibration) inject_sample 6. Inject Sample integrate 7. Integrate Peaks inject_sample->integrate Acquire Data quantify 8. Quantify Analyte report 9. Generate Report

Caption: High-level workflow for the HPLC analysis of Badische acid.

Step-by-Step Protocol
  • System Setup: Set up the HPLC system according to the conditions in the Chromatographic Conditions table.

  • Equilibration: Pump the isocratic mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the 100 µg/mL working standard solution five times consecutively. The results must meet the criteria outlined in Table 2.

  • Calibration Curve: Inject each working standard solution (from lowest to highest concentration) once.

  • Sample Analysis: Inject the prepared sample solutions. It is recommended to bracket sample injections with a standard injection periodically to monitor system performance.

  • Data Processing: Integrate the peak corresponding to Badische acid in all chromatograms. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Badische acid in the samples using the linear regression equation from the calibration curve.

Method Validation and System Suitability

A trustworthy protocol must be self-validating.[4] The following parameters, based on ICH Q2(R1) guidelines, should be assessed to ensure the method is suitable for its intended purpose.

Validation ParameterAcceptance CriteriaPurpose
System Suitability Tailing Factor (T) ≤ 1.5Theoretical Plates (N) > 2000RSD of Peak Area < 2.0% (for n=5)Ensures the chromatographic system is performing adequately.
Linearity Correlation Coefficient (r²) ≥ 0.999Confirms a direct proportional relationship between concentration and response.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the test results to the true value.
Precision (RSD%) Repeatability RSD ≤ 1.0%Intermediate Precision RSD ≤ 2.0%Demonstrates the consistency of results under various conditions.
Limit of Quantitation S/N Ratio ≥ 10The lowest concentration that can be reliably quantified.
Specificity Peak purity index > 0.995 (DAD)No interference at analyte retention timeConfirms the method accurately measures the analyte without interference.

Logical Framework for Separation

The separation mechanism relies on the differential partitioning of Badische acid between the stationary and mobile phases. The diagram below illustrates this principle.

Separation_Principle Analyte Partitioning in RP-HPLC cluster_column C18 Stationary Phase (Nonpolar) cluster_mobile Mobile Phase (Polar) c18_1 c18_2 c18_3 c18_4 c18_5 analyte Badische Acid analyte->c18_4 Hydrophobic Interaction (Naphthalene Ring)

Caption: Interaction of Badische acid with the C18 stationary phase.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Mobile phase pH too high; Column degradation; Silanol interactionsEnsure mobile phase pH is low and correctly prepared. Use a new column or one with end-capping.
Retention Time Drift Inadequate column equilibration; Change in mobile phase composition; Column temperature fluctuationEquilibrate column until retention time is stable. Prepare fresh mobile phase. Check column oven temperature.
Poor Resolution Mobile phase too strong; Column agingDecrease acetonitrile percentage in the mobile phase. Replace the analytical column.
Ghost Peaks Contamination in mobile phase or sample; Carryover from autosamplerUse high-purity solvents. Run blank injections. Implement a needle wash step in the autosampler method.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable, robust, and accurate means for the quantitative analysis of Badische acid. By utilizing a standard C18 column and an acidified acetonitrile/water mobile phase, the method achieves excellent peak shape and resolution. The protocol is straightforward and can be readily implemented in quality control and research laboratories. Adherence to the system suitability and method validation guidelines will ensure the generation of high-quality, reproducible data.

References

  • A Comparative Guide to the Validation of an HPLC Method for 5-chloro-2-formylbenzenesulfonic Acid Purity. Benchchem.
  • A Comparative Guide to the HPLC Validation for O-Phenolsulfonic Acid Analysis. Benchchem.
  • Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. International Journal of Cosmetic Science. Available from: [Link]

  • Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. National Institutes of Health. Available from: [Link]

  • Badische acid. SIELC Technologies.
  • 2-Naphthylamine-8-sulfonic acid | 86-60-2. Biosynth.
  • 2-NAPHTHYLAMINE-8-SULFONIC ACID | 86-60-2. ChemicalBook.
  • Analytical Methods for Organic Acids. Shimadzu.
  • Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC.

Sources

Method

Badische Acid and its Analogs: Application Notes for Fluorescent Labeling and Environmental Probing in Biological Research

Introduction: The Naphthalenesulfonic Acid Scaffold in Fluorescence Naphthalenesulfonic acid derivatives represent a versatile class of molecules in the realm of biological fluorescence. Their utility stems from a conjug...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthalenesulfonic Acid Scaffold in Fluorescence

Naphthalenesulfonic acid derivatives represent a versatile class of molecules in the realm of biological fluorescence. Their utility stems from a conjugated aromatic system that confers intrinsic fluorescence, which can be modulated by various functional groups. This guide focuses on 8-amino-1,3,6-naphthalenetrisulfonic acid, commonly known as Badische acid or ANTS (8-Aminonaphthalene-1,3,6-trisulfonic acid). While not extensively used as a dynamic fluorescent probe for in-situ biological imaging, ANTS is a workhorse as a highly soluble, stable fluorescent label, particularly in the field of glycobiology.[1][2]

To provide a comprehensive understanding of how naphthalenesulfonic acids can function as dynamic probes, we will also explore a close analog, 8-anilino-1-naphthalenesulfonic acid (ANS).[3][4] ANS is a classic example of an environmentally sensitive fluorescent probe whose quantum yield is highly dependent on the polarity of its microenvironment.[3] By contrasting the applications of the highly polar ANTS with the environmentally sensitive ANS, this document aims to equip researchers with the knowledge to effectively utilize these powerful tools in their experimental designs.

Part 1: Badische Acid (ANTS) as a Robust Fluorescent Label for Glycan Analysis

The highly polar nature of Badische acid, conferred by its three sulfonate groups, makes it exceptionally water-soluble but generally membrane-impermeable, limiting its use for live-cell intracellular imaging. However, these very properties, combined with a reactive primary amine, make it an ideal candidate for covalent labeling of biomolecules in aqueous solutions. Its most prominent application is in the structural analysis of carbohydrates.[1][2][5]

Principle of Operation: Reductive Amination

ANTS is covalently attached to the reducing end of a carbohydrate via a two-step reaction known as reductive amination. The primary amine of ANTS reacts with the open-chain form of the reducing sugar's aldehyde or ketone to form a Schiff base. This intermediate is then reduced to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), resulting in a permanently labeled, fluorescent glycan.[2] This reaction can proceed at a neutral pH, which is advantageous for preserving acid-labile sialic acid modifications on oligosaccharides.[1][2]

Core Application: Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) is a powerful technique for the separation and analysis of complex mixtures of oligosaccharides released from glycoproteins.[5] By labeling the glycans with the charged fluorophore ANTS, they can be separated with high resolution using polyacrylamide gel electrophoresis.[5] The fluorescence of the ANTS-labeled glycans allows for their sensitive detection and quantification.[5]

Experimental Workflow: ANTS Labeling and FACE Analysis

FACE_Workflow cluster_sample_prep Sample Preparation cluster_labeling Fluorescent Labeling cluster_analysis Analysis Glycoprotein Glycoprotein Sample Release Enzymatic Release of N-Glycans (e.g., PNGase F) Glycoprotein->Release Glycans Released N-Glycans Release->Glycans Labeling Reductive Amination with ANTS and NaBH3CN Glycans->Labeling LabeledGlycans ANTS-Labeled Glycans Labeling->LabeledGlycans Electrophoresis Polyacrylamide Gel Electrophoresis (PAGE) LabeledGlycans->Electrophoresis Detection Fluorescence Imaging of Gel Electrophoresis->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis ANS_Mechanism cluster_low_fluorescence Low Fluorescence cluster_high_fluorescence High Fluorescence (Blue Shift) ANS_aq ANS in Aqueous Solution ANS_bound ANS Bound to Hydrophobic Pocket ANS_aq->ANS_bound Binding Protein_native Native Protein (Hydrophobic Pockets Buried) Protein_unfolded Partially Unfolded Protein (Hydrophobic Pockets Exposed) Protein_native->Protein_unfolded Protein_unfolded->ANS_bound Interaction

Caption: ANS fluorescence is enhanced upon binding to exposed hydrophobic pockets.

Protocol 2: Detecting Exposed Protein Hydrophobicity using ANS

This protocol provides a general framework for assessing the exposed hydrophobicity of a protein sample.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • ANS stock solution (e.g., 1 mM in ethanol or DMSO)

  • Buffer for dilution

  • Fluorometer

Procedure:

  • Prepare Protein Sample:

    • Prepare a solution of the protein of interest at a known concentration (e.g., 1-10 µM).

    • If studying denaturation, prepare samples with and without the denaturant (e.g., guanidine hydrochloride) or after heat treatment.

  • Prepare ANS Working Solution:

    • Dilute the ANS stock solution in the same buffer as the protein to a working concentration (e.g., 100 µM). Protect from light.

  • Measurement:

    • In a quartz cuvette, add the protein solution.

    • Place the cuvette in the fluorometer and record a baseline fluorescence emission spectrum (e.g., excitation at 375 nm, emission scan from 400 to 600 nm).

    • Add a small volume of the ANS working solution to the protein sample to achieve a final ANS concentration typically in the range of 10-50 µM. Mix gently by pipetting.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Record the fluorescence emission spectrum of the protein-ANS mixture.

  • Control Measurement:

    • Repeat the measurement by adding the same amount of ANS to a cuvette containing only the buffer to measure the fluorescence of ANS in the aqueous environment.

  • Data Analysis:

    • Subtract the spectrum of the buffer-only control from the protein sample spectrum if necessary.

    • Analyze the resulting spectrum for an increase in fluorescence intensity and a blue shift in the emission maximum compared to ANS in buffer alone. The peak wavelength and intensity provide information about the extent of exposed hydrophobicity. [3]

Physicochemical and Spectroscopic Data Summary

PropertyBadische Acid (ANTS)8-Anilino-1-naphthalenesulfonic acid (ANS)
Synonyms 8-amino-1,3,6-naphthalenetrisulfonic acid1-anilino-8-naphthalenesulfonate
Molecular Formula C₁₀H₉NO₉S₃C₁₆H₁₃NO₃S
Molecular Weight 383.37 g/mol 299.34 g/mol
Excitation Max (λex) ~356 nm [1]~375 nm (bound to hydrophobic sites)
Emission Max (λem) ~512 nm [1]~480 nm (bound to hydrophobic sites), >500 nm (in water)
Key Characteristics Highly water-soluble, polyanionic, stable fluorescent labelEnvironmentally sensitive, fluorescence increases in nonpolar environments
Primary Application Fluorescent labeling of carbohydrates for electrophoresis (FACE) [1][2][5]Probing hydrophobic sites on proteins and membranes [3][4]

Considerations for Use and Limitations

  • Badische Acid (ANTS): The primary advantage of ANTS is its high water solubility and the stability of the covalent bond formed during reductive amination, making it excellent for quantitative analysis of glycans. [1][2]Its major limitation for biological imaging is its polyanionic nature, which is expected to prevent its passive diffusion across cell membranes, thus limiting its use in live-cell intracellular studies without a specific delivery mechanism.

  • 8-Anilino-1-naphthalenesulfonic acid (ANS): ANS is a powerful tool for in vitro biophysical characterization of proteins. [3]However, its lack of specificity—it will bind to any accessible hydrophobic surface—means that in complex biological systems like the cytoplasm of a cell, it would likely produce a high background signal. Furthermore, its binding can be influenced by electrostatic interactions, which can complicate data interpretation. [6]

Conclusion

Badische acid (ANTS) and its analog ANS exemplify the functional diversity of the naphthalenesulfonic acid scaffold in biological research. ANTS serves as a highly effective and stable fluorescent label, enabling high-resolution analysis of complex carbohydrate mixtures, a critical aspect of glycoprotein characterization in drug development. In contrast, the environmentally sensitive fluorescence of ANS provides deep insights into protein structure, conformation, and stability by selectively probing hydrophobic regions. The choice between these or similar fluorescent tools must be guided by the specific biological question at hand, whether it requires the stable, covalent tagging of a biomolecule or the dynamic reporting of its microenvironment. A thorough understanding of their distinct chemical properties and mechanisms of action is paramount for their successful application and the generation of reliable, interpretable data.

References

  • Casey, J. R.; Grinstein, S.; Orlowski, J. Sensors and regulators of intracellular pH. Nature Reviews Molecular Cell Biology2010 , 11 (1), 50-61. [Link]

  • Feng, G., et al. A novel fluorescent probe for real-time visualization of mitochondrial acidification in live cells. Analyst2019 , 144(15), 4649-4654. [Link]

  • Kato, Y.; Ozawa, S.; Miyamoto, C.; Maehata, Y.; Suzuki, A.; Maeda, T.; Baba, Y. Acidic extracellular microenvironment and cancer. Cancer Cell International2013 , 13 (1), 89. [Link]

  • Kim, H. N., et al. A fluorescent probe for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels. Chemical Communications2017 , 53(77), 10652-10655. [Link]

  • Li, N., et al. A fluorescent pH probe for acidic organelles in living cells. Organic & Biomolecular Chemistry2014 , 12(30), 5589-5595. [Link]

  • MDPI. A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. [Link]

  • Wikipedia. 8-Anilinonaphthalene-1-sulfonic acid. [Link]

  • ACS Omega. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. [Link]

  • National Institutes of Health. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. [Link]

  • National Institutes of Health. New fluorescent tool for ultra sensitive pH measurement and imaging in live cells. [Link]

  • National Institutes of Health. A BODIPY-Based Far-Red-Absorbing Fluorescent Probe for Hypochlorous Acid Imaging. [Link]

  • National Institutes of Health. A NIR fluorescent probe for Fatty Acid Amide Hydrolase bioimaging and its application in development of inhibitors. [Link]

  • PubMed. The luminescent and reaction mechanisms of a fluorescent probe for the detection of hypochlorous acid: Insights from theory. [Link]

  • Refubium. Synthesis and spectroscopic characterization of a fluorescent phenanthrene-rhodamine dyad for ratiometric measurements of acid p. [Link]

  • PubMed. Synthesis of fluorescent naphthoquinolizines via intramolecular Houben-Hoesch reaction. [Link]

  • PubMed. Analysis of 8-aminonaphthalene-1,3,6-trisulfonic Acid Labelled N-glycans by Matrix-Assisted Laser desorption/ionisation Time-Of-Flight Mass Spectrometry. [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Metal-Complex Dyes Using Badische Acid

Introduction: The Architectural Elegance of Metal-Complex Dyes Metal-complex dyes represent a sophisticated class of colorants, prized for their exceptional fastness properties, particularly lightfastness, and their vibr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of Metal-Complex Dyes

Metal-complex dyes represent a sophisticated class of colorants, prized for their exceptional fastness properties, particularly lightfastness, and their vibrant, deep shades.[1] These dyes are coordination compounds where one or two organic dye molecules, acting as ligands, are chelated to a central transition metal ion, typically chromium, cobalt, copper, or nickel.[2][3] The resulting complex exhibits superior stability and dyeing performance compared to its metal-free counterparts. They find extensive applications in dyeing protein-based substrates like wool and silk, as well as synthetic polyamides and leather finishing.[2][3][4]

This guide focuses on the synthesis of metal-complex dyes using 7-amino-1-naphthalenesulfonic acid, commonly known as Badische acid, as the foundational building block.[5][6] Badische acid is an ideal precursor due to its dual functionality: a primary aromatic amine group that can be readily converted into a diazonium salt, and a sulfonic acid group that imparts necessary water solubility to the dye molecule. The general synthetic pathway involves a two-stage process: first, the formation of an azo dye via diazotization and coupling, which then serves as a ligand; second, the chelation of this ligand with a suitable metal salt.[1][4]

Part 1: Foundational Chemical Principles

A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimizing the synthesis. The entire process hinges on two classical reactions of aromatic chemistry followed by coordination chemistry.

Diazotization: Activating the Amine

The synthesis commences with the diazotization of Badische acid. This reaction converts the primary aromatic amine (-NH₂) into a highly reactive diazonium salt (-N₂⁺).[7][8] The process involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7]

Causality: The reaction must be conducted at low temperatures (0–5 °C). This is not merely a suggestion but a critical control parameter. The aryldiazonium salt is thermally unstable; at higher temperatures, it readily decomposes, losing diatomic nitrogen (N₂) gas to form a highly reactive aryl cation, leading to undesired side products and significantly reduced yield.[8] The strong acid serves a dual purpose: it catalyzes the formation of the true electrophile, the nitrosonium ion (NO⁺), from nitrous acid, and it maintains a pH that prevents the newly formed diazonium salt from prematurely coupling with unreacted amine.[8]

Azo Coupling: Building the Chromophore

The diazonium salt is a weak electrophile that readily undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic compound, known as the coupling component.[9][10] This "azo coupling" reaction forms the characteristic azo linkage (-N=N-), which is the primary chromophore responsible for the dye's color.[11][12]

Causality: The choice of coupling component is a primary determinant of the final color. Phenols and naphthols are common choices, and the reaction is typically carried out under mild alkaline conditions (pH 8-10). The alkaline medium deprotonates the hydroxyl group of the phenol or naphthol, forming a highly activating phenoxide ion, which enhances the nucleophilicity of the aromatic ring and facilitates the electrophilic attack by the diazonium cation.[13] The position of the coupling (ortho or para to the activating group) is governed by steric and electronic factors.[9]

Metallization: The Chelation Step

The final step is the formation of the stable metal complex. The azo dye synthesized in the previous steps acts as a bidentate or tridentate ligand. The azo group's nitrogen atoms and, crucially, a hydroxyl group positioned ortho to the azo linkage, provide the necessary lone pairs of electrons to coordinate with a transition metal ion.[12] This process forms stable five- or six-membered chelate rings, significantly enhancing the molecule's stability and fastness properties.

Causality: Metal-complex dyes are classified as 1:1 or 1:2 complexes, referring to the stoichiometric ratio of metal ion to dye ligand.[2]

  • 1:1 Complexes: One metal ion is coordinated to one dye molecule. These are typically synthesized under strongly acidic conditions (pH < 4).[14]

  • 1:2 Complexes: One metal ion is coordinated to two dye molecules. These are formed in weakly acidic or neutral conditions (pH 5-7) and generally offer deeper shades and better stability.[2][14]

The coordination of the metal ion alters the electronic distribution within the chromophore, typically causing a bathochromic shift (deepening of the color) and improving the overall planarity and rigidity of the molecule, which contributes to its high lightfastness.

Part 2: Synthesis Workflow and Protocols

This section provides detailed, self-validating protocols for the synthesis of a 1:2 chromium-complex dye starting from Badische acid. The workflow includes the synthesis of the intermediate azo ligand, followed by its metallization.

Visualized Workflow: From Precursor to Final Dye

Synthesis_Workflow cluster_0 Stage 1: Azo Ligand Synthesis cluster_1 Stage 2: Metallization cluster_2 Characterization & QC Badische_Acid Badische Acid (7-Amino-1-naphthalenesulfonic acid) Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Badische_Acid->Diazotization Diazonium_Salt Diazonium Salt Intermediate (Unstable) Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling (Alkaline pH) Diazonium_Salt->Azo_Coupling Coupling_Component Coupling Component (e.g., 2-Naphthol) Coupling_Component->Azo_Coupling Azo_Ligand Azo Dye Ligand (Purified Solid) Azo_Coupling->Azo_Ligand Metallization Metallization Reaction (Controlled pH, Heat) Azo_Ligand->Metallization QC Spectroscopy (UV-Vis, FTIR) Elemental & Thermal Analysis Azo_Ligand->QC Metal_Salt Metal Salt (e.g., CrCl₃) Metal_Salt->Metallization Final_Dye 1:2 Metal-Complex Dye (Final Product) Metallization->Final_Dye Final_Dye->QC

Caption: Overall workflow for the synthesis of a metal-complex dye.

Protocol 1: Synthesis of the Azo Ligand (Precursor Dye)

This protocol details the formation of an azo dye by coupling diazotized Badische acid with 2-Naphthol.

Materials & Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
Badische AcidC₁₀H₉NO₃S223.252.23 g0.01
Sodium NitriteNaNO₂69.000.70 g~0.01
Hydrochloric Acid (conc.)HCl36.462.5 mL~0.03
2-NaphtholC₁₀H₈O144.171.44 g0.01
Sodium HydroxideNaOH40.002.0 g0.05
Sodium ChlorideNaCl58.44~10 g-
Distilled WaterH₂O18.02--

Step-by-Step Methodology:

  • Diazotization of Badische Acid:

    • In a 250 mL beaker, suspend 2.23 g (0.01 mol) of Badische acid in 50 mL of distilled water.

    • Add 2.5 mL of concentrated HCl and stir until a fine, uniform suspension is formed.

    • Cool the beaker in an ice-salt bath to maintain a temperature of 0–5 °C. Stir continuously with a magnetic stirrer.

    • In a separate small beaker, dissolve 0.70 g of sodium nitrite in 5 mL of distilled water.

    • Add the sodium nitrite solution dropwise to the cold Badische acid suspension over 10-15 minutes. Ensure the temperature does not rise above 5 °C.

    • Stir the mixture for an additional 20 minutes at 0–5 °C after the addition is complete. The formation of a clear solution indicates the successful creation of the diazonium salt. A slight excess of nitrous acid can be confirmed with starch-iodide paper (should turn blue).

  • Preparation of Coupling Solution:

    • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-Naphthol in 50 mL of a 10% sodium hydroxide solution (dissolve 5g NaOH in 50mL water, then use the appropriate amount).

    • Cool this solution in an ice bath to below 10 °C.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold 2-Naphthol solution with vigorous stirring.

    • A deep red or violet precipitate should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the coupling is complete.

  • Isolation and Purification of the Azo Ligand:

    • "Salt out" the dye by adding approximately 10 g of sodium chloride to the mixture and stirring for 15 minutes. This reduces the solubility of the dye in the aqueous medium.

    • Filter the precipitate using a Büchner funnel.

    • Wash the filter cake with a small amount of cold 10% NaCl solution to remove excess alkali and other water-soluble impurities.

    • Dry the purified azo ligand in an oven at 60-70 °C to a constant weight.

Protocol 2: Synthesis of a 1:2 Chromium-Complex Dye

Materials & Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
Azo Ligand (from Protocol 1)-~380.383.80 g0.01
Chromium(III) Chloride HexahydrateCrCl₃·6H₂O266.451.33 g0.005
Sodium AcetateCH₃COONa82.03As needed-
Methanol / Water (1:1)--100 mL-

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3.80 g (0.01 mol) of the synthesized azo ligand in 100 mL of a 1:1 methanol-water solvent mixture.

    • Gently heat the mixture to about 60 °C to ensure complete dissolution.

  • Metallization:

    • Dissolve 1.33 g (0.005 mol) of chromium(III) chloride hexahydrate in a small amount of water and add it to the flask containing the azo ligand. Note the 2:1 molar ratio of ligand to metal.

    • Adjust the pH of the reaction mixture to between 5.5 and 6.5 using a sodium acetate solution. This pH range is crucial for the formation of the 1:2 complex.[2][14]

    • Heat the mixture to reflux (approximately 80-90 °C) and maintain reflux for 3-4 hours. The progress of the metallization can be monitored by thin-layer chromatography (TLC), observing the disappearance of the initial ligand spot and the formation of a new, more polar spot for the metal complex.

  • Isolation of the Metal-Complex Dye:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the precipitated metal-complex dye using a Büchner funnel.

    • Wash the product with hot water to remove any unreacted metal salts and sodium acetate, followed by a wash with a small amount of cold methanol.

    • Dry the final product in an oven at 80-90 °C to a constant weight.

Part 3: Characterization and Quality Control

Validating the identity and purity of the synthesized compounds is a non-negotiable aspect of the scientific process.

Visualizing the Chelation Process

Caption: Chelation of two azo dye ligands to a central Cr(III) ion.

Analytical Techniques for Validation

The following table summarizes the key analytical methods for characterizing the azo ligand and the final metal complex.

TechniqueAzo Ligand (Expected Results)Metal-Complex Dye (Expected Changes/Results)
UV-Vis Spectroscopy A characteristic λmax in the visible region (e.g., 480-520 nm) corresponding to the π-π* transition of the azo chromophore.[15]A bathochromic (red) shift in λmax due to coordination with the metal ion. Broadening of absorption bands is also common.[4]
FTIR Spectroscopy Characteristic peaks for -OH stretch (~3400 cm⁻¹), azo group -N=N- (~1450-1500 cm⁻¹), and sulfonic acid group S=O stretches (~1180 and 1040 cm⁻¹).[16]Disappearance or significant broadening of the -OH peak. A shift in the -N=N- stretching frequency, confirming its involvement in coordination. Appearance of new low-frequency bands corresponding to M-N and M-O bonds (~400-600 cm⁻¹).[17][18]
Atomic Absorption Spectroscopy (AAS) Not applicable.Confirms the presence and allows for quantification of the metal (e.g., chromium) in the final product.[17]
Thermogravimetric Analysis (TGA) Shows decomposition pattern of the organic molecule.Increased thermal stability compared to the unmetallized ligand, indicating the formation of a more robust complex.[19]
Elemental Analysis C, H, N, S percentages should match the calculated values for the azo dye formula.C, H, N, S percentages and metal content should match the calculated values for the proposed 1:2 complex structure.[20]

References

  • Badische Acid. (n.d.). ChemIDplus.
  • Badische acid | C10H9NO3S . (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Synthesis of 1:1 and 1:2 Iron Complexes of 1-(4- ydrozyphenylazo)-2- naphthol . (2017). International Journal of Modern Chemistry. Retrieved January 16, 2026, from [Link]

  • Chemistry and Applications of Azo Dyes: A Comprehensive Review . (2022). Journal of Chemical Reviews. Retrieved January 16, 2026, from [Link]

  • Metal Complex Dyes: Properties, Classification and Uses . (2021). Textile Learner. Retrieved January 16, 2026, from [Link]

  • Studies on Transition Metal-azo Ligand Chelates . (n.d.). Der Pharma Chemica. Retrieved January 16, 2026, from [Link]

  • Chemistry and Applications of Azo Dyes: A Comprehensive Review . (2022). Journal of Chemical Reviews. Retrieved January 16, 2026, from [Link]

  • Metal-complex dyes . (n.d.). Grokipedia. Retrieved January 16, 2026, from [Link]

  • Synthesis and Spectral Properties Studies of Novel Hetrocyclic Mono Azo Dye Derived from Thiazole and Pyridine With Some Transition Complexes . (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior . (2020). Journal of the Chilean Chemical Society. Retrieved January 16, 2026, from [Link]

  • Synthesis and Characterization of New Metal Complex Dye . (2020). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Guanine Metal Complexes: Spectroscopic Studies, Dying Performance and as Indicator . (2024). Iraqi Journal of Science. Retrieved January 16, 2026, from [Link]

  • Synthesis of Metal Complexes of Some Formazans Drived From Cinnamaldehyde and Investigation of Their Dyeing Properties Using . (2018). DergiPark. Retrieved January 16, 2026, from [Link]

  • Metal Chelates of Sulfafurazole Azo Dye Derivative: Synthesis, Structure Affirmation, Antimicrobial, Antitumor, DNA Binding, and Molecular Docking Simulation . (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • C. Metal-Complex Dyes & Pigments . (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

  • Creation of transition metal compounds with azo dyes . (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Guanine Metal Complexes: Spectroscopic Studies, Dying Performance and as Indicator . (2024). Iraqi Academic Scientific Journals. Retrieved January 16, 2026, from [Link]

  • Azo-dyes based small bifunctional molecules for metal chelation and controlling amyloid formation . (2018). WashU Medicine Research Profiles. Retrieved January 16, 2026, from [Link]

  • BADISCHE ACID . (n.d.). gsrs. Retrieved January 16, 2026, from [Link]

  • Badische Acid | The Merck Index Online . (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand . (2018). Journal of Physical Science. Retrieved January 16, 2026, from [Link]

  • Spectroscopic Studies and Thermal Analysis of New Azo Dyes Ligands and their Complexes with some Transition of Metal Ions . (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Synthesis of new metal complex dye and its application on nylon fibers pretreated with chitosan . (n.d.). ThaiScience. Retrieved January 16, 2026, from [Link]

  • Synthesis and Characterization of Acid Dyes Based on Substituted Pyridone Using Metal Complexes (1:2) and Study of their Application on Nylon Fabrics (6.6) . (2023). Sami Publishing Company. Retrieved January 16, 2026, from [Link]

  • Azo coupling . (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Diazotisation . (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Diazotisation and coupling reaction . (n.d.). Slideshare. Retrieved January 16, 2026, from [Link]

  • Diazonium coupling reaction with mechanism . (2020). YouTube. Retrieved January 16, 2026, from [Link]

  • Acid Black 24 | C36H25N5NaO6S2 . (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions . (2018). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

Sources

Method

The Application of Badische Acid in the Textile Industry: A Technical Guide

This guide provides a comprehensive overview of the application of Badische acid (2-naphthylamine-8-sulfonic acid) in the textile industry. Primarily used as a crucial intermediate in the synthesis of azo dyes, Badische...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of Badische acid (2-naphthylamine-8-sulfonic acid) in the textile industry. Primarily used as a crucial intermediate in the synthesis of azo dyes, Badische acid is a foundational component for creating a range of vibrant and lasting colors. This document is intended for researchers, chemists, and textile scientists, offering in-depth protocols, mechanistic insights, and safety considerations.

Introduction to Badische Acid

Badische acid, chemically known as 2-naphthylamine-8-sulfonic acid or 7-aminonaphthalene-1-sulfonic acid, is a naphthalene derivative with the chemical formula C₁₀H₉NO₃S. It typically appears as colorless, needle-like crystals that are partially soluble in water.[1][2] Its significance in the textile industry lies exclusively in its role as a precursor, or intermediate, for the synthesis of azo dyes.[1][2] The name "Badische" is historically linked to the Badische Anilin- und Sodafabrik (BASF), a pioneer in the dye manufacturing industry.[3]

The core chemical process for its application involves a two-step reaction sequence:

  • Diazotization: The primary aromatic amine group on the Badische acid molecule is converted into a highly reactive diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component (typically a phenol, naphthol, or another aromatic amine) to form the final azo dye molecule.[4]

The sulfonic acid group (–SO₃H) on the Badische acid molecule is critical as it imparts water solubility to the final dye, a necessary property for most textile dyeing processes.[5] Dyes synthesized from this intermediate belong to the class of acid dyes, which are particularly effective for dyeing protein fibers like wool and silk, as well as synthetic polyamides like nylon.[5]

Synthesis of Azo Dyes from Naphthalene-Based Intermediates

The synthesis of azo dyes is a cornerstone of color chemistry. The following protocols provide a detailed methodology for this process. While a specific named dye derived directly from the diazotization of Badische acid is not commonly cited in standard literature, the procedure is analogous to the well-documented synthesis of other acid dyes, such as Acid Orange 7 from sulfanilic acid. This analogous synthesis is presented here to provide a robust, step-by-step experimental framework.

Principle: Diazotization and Azo Coupling

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form a diazonium salt.[6] This reaction must be performed at low temperatures (0–5 °C) as diazonium salts are unstable and can decompose, releasing nitrogen gas at higher temperatures.

The resulting diazonium salt is a weak electrophile that readily attacks electron-rich coupling components, such as 2-naphthol, in an electrophilic aromatic substitution reaction to form the stable azo compound.[4]

Azo_Dye_Synthesis_Workflow cluster_0 Part A: Diazotization cluster_1 Part B: Azo Coupling cluster_2 Part C: Isolation & Purification A1 Dissolve Aromatic Amine (e.g., Badische Acid) in alkaline solution A2 Cool to 0-5 °C in ice bath A1->A2 A3 Add Sodium Nitrite (NaNO₂) solution A2->A3 A4 Slowly add mixture to ice-cold HCl A3->A4 A5 Diazonium Salt Suspension Formed A4->A5 B3 Slowly add Diazonium Salt Suspension with stirring A5->B3 Use Immediately B1 Prepare Coupling Component (e.g., 2-Naphthol) in alkaline solution B2 Cool to 0-5 °C in ice bath B1->B2 B2->B3 B4 Azo Dye Precipitates B3->B4 C1 Stir to complete reaction B4->C1 C2 Salt out with NaCl to reduce solubility C1->C2 C3 Filter via vacuum filtration C2->C3 C4 Wash with brine & Dry C3->C4 C5 Purified Azo Dye C4->C5

Caption: General workflow for azo dye synthesis.

Protocol 1: Synthesis of an Exemplar Azo Dye (Acid Orange 7)

This protocol details the synthesis of Acid Orange 7 by the diazotization of sulfanilic acid and coupling with 2-naphthol. The molar quantities and steps can be adapted for Badische acid by substituting sulfanilic acid with an equimolar amount of Badische acid (Molar Mass: 223.24 g/mol ).

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity
Sulfanilic Acid173.195.2 g
Sodium Carbonate (anhydrous)105.992.6 g
Sodium Nitrite (NaNO₂)69.001.8 g
Hydrochloric Acid (conc.)36.465.3 mL
2-Naphthol (β-Naphthol)144.173.6 g
Sodium Hydroxide (NaOH)40.00~2.0 g
Sodium Chloride (NaCl)58.44~10 g
Distilled Water18.02As needed
Crushed Ice-As needed

Procedure:

Part A: Diazotization of Sulfanilic Acid [7]

  • In a 250 mL beaker, combine 5.2 g of sulfanilic acid and 2.6 g of anhydrous sodium carbonate with 50 mL of distilled water. Heat the mixture gently with stirring until a clear solution is obtained. This forms the sodium salt of sulfanilic acid.

  • Cool the solution to room temperature and then add a solution of 1.8 g of sodium nitrite dissolved in 5 mL of water. Stir until fully dissolved.

  • Cool this mixture in an ice-salt bath to between 0 and 5 °C.

  • In a separate 400 mL beaker, prepare an acidic ice mixture by slowly adding 5.3 mL of concentrated hydrochloric acid to approximately 30 g of crushed ice.

  • Slowly, and with continuous stirring, add the cold sulfanilic acid/sodium nitrite solution to the iced hydrochloric acid. Maintain the temperature below 5 °C throughout the addition.

  • A fine, white precipitate of the diazonium salt will form. Keep this suspension in the ice bath for immediate use in the next step.

Part B: Azo Coupling [7]

  • In a 250 mL beaker, dissolve 3.6 g of 2-naphthol in 20 mL of a 10% (w/v) sodium hydroxide solution. Gentle warming may be required.

  • Cool this alkaline 2-naphthol solution thoroughly in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt suspension (from Part A) to the cold 2-naphthol solution.

  • An intense orange-red precipitate of Acid Orange 7 will form immediately. The color change is a key indicator of a successful coupling reaction.

  • Continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification [8]

  • To aid precipitation and reduce the solubility of the dye, add approximately 10 g of sodium chloride to the reaction mixture ("salting out").

  • Stir for another 10 minutes until the mixture becomes a thick slurry.

  • Collect the solid dye product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold saturated sodium chloride solution to remove excess reactants and inorganic salts.

  • Press the solid dye on the filter to remove as much liquid as possible and then allow it to air-dry. For rigorous applications, further purification can be achieved by recrystallization from a minimal amount of hot water.

Application in Textile Dyeing: Protocol for Wool

Dyes derived from Badische acid are classified as acid dyes and are applied to protein fibers from an acidic dyebath. The acid protonates the amino groups in the wool fiber (keratin), creating cationic sites (–NH₃⁺) that form strong ionic bonds with the anionic sulfonate groups (–SO₃⁻) of the dye molecule.

Dyeing_Mechanism cluster_0 Fiber Activation (Acidic pH) cluster_1 Dye-Fiber Interaction Wool Wool Fiber (-NH₂) Protonated_Wool Protonated Wool Fiber (-NH₃⁺) Wool->Protonated_Wool + H_ion H⁺ (from Acetic Acid) H_ion->Protonated_Wool Dyed_Wool Dyed Wool (Ionic Bond Formation) Protonated_Wool->Dyed_Wool Ionic Attraction Dye Anionic Dye Molecule (Dye-SO₃⁻) Dye->Dyed_Wool

Caption: Mechanism of acid dyeing on wool fiber.

Protocol 2: Immersion Dyeing of Wool Yarn

This protocol describes a standard laboratory procedure for dyeing 100g of wool yarn with a synthesized acid dye.

Materials & Equipment:

  • 100g scoured wool yarn

  • Synthesized acid dye (e.g., 2.0 g for a 2% on weight of fiber (owf) shade)

  • Acetic acid (glacial) or white distilled vinegar

  • Glauber's salt (sodium sulfate, anhydrous)

  • Stainless steel or enamel dye pot (large enough for yarn to move freely)

  • Heating source (hot plate)

  • Glass stirring rod

  • Thermometer

  • pH indicator strips or meter

Procedure:

  • Yarn Preparation: Prepare the wool yarn by soaking it in lukewarm water for at least 30 minutes to ensure thorough wetting. Gently squeeze out excess water before dyeing.[9]

  • Dye Bath Preparation:

    • Fill the dye pot with water to a liquor ratio of approximately 40:1 (e.g., 4 liters for 100g yarn).

    • Dissolve 10 g of Glauber's salt (10% owf) in the water. Glauber's salt acts as a leveling agent, promoting even dye uptake by competing with the dye for sites on the fiber, thus slowing the initial rate of dyeing.[10]

    • In a separate beaker, make a paste of the 2.0 g of dye powder with a small amount of hot water, then add more hot water to fully dissolve it. Add this concentrated dye solution to the main dye bath and stir well.[11]

  • Dyeing Process:

    • Adjust the pH of the dye bath to 4.0-4.5 using acetic acid. This is a critical step to activate the wool fibers.[12]

    • Introduce the pre-wetted yarn into the dye bath at approximately 40 °C.[3]

    • Slowly raise the temperature of the dye bath to a gentle boil (around 95-100 °C) over a period of 30-45 minutes. A slow temperature rise is crucial for achieving a level (even) dyeing.[9][11]

    • Hold the dye bath at this temperature for 45-60 minutes, stirring gently and intermittently to prevent tangling and ensure uniform color.[11] During this time, the dye bath should gradually become clearer as the dye is absorbed by the fiber, a process known as exhaustion.

  • Rinsing and Finishing:

    • Allow the dye bath to cool down slowly before removing the yarn. Sudden temperature changes can cause the wool to felt.

    • Once cooled to a manageable temperature, remove the yarn and rinse it in lukewarm water until the water runs clear.

    • A final rinse can be done with a small amount of fabric softener if desired.

    • Gently squeeze out excess water (do not wring) and hang the yarn to dry away from direct sunlight.

Performance Evaluation: Fastness Properties

The quality of a dyeing is determined by its fastness properties, which measure the resistance of the color to various external influences.

Fastness TestDescriptionTypical Rating Scale
Wash Fastness Resistance of the color to fading or bleeding during washing.Grey Scale for Color Change (1-5) and Staining (1-5). 5 = Excellent.
Light Fastness Resistance of the color to fading upon exposure to light.Blue Wool Scale (1-8). 8 = Excellent.
Rubbing (Crocking) Resistance of the color to rubbing off onto other surfaces.Grey Scale for Staining (1-5). 5 = Excellent.

Acid dyes derived from sulfonated naphthalene intermediates generally exhibit good to very good light and wash fastness on wool and nylon, often achieving ratings of 4-5 or higher on the respective scales.[3][13] The specific performance depends on the complete molecular structure of the dye, the concentration of the dyeing, and the application procedure.

Safety and Handling

Chemical Safety is paramount when working with Badische acid and its precursors.

Badische acid is a derivative of 2-naphthylamine, a substance recognized as a human carcinogen.[12] While the sulfonic acid group generally reduces the toxicity of aromatic amines, all derivatives should be handled with extreme caution.

  • Engineering Controls: All weighing and manipulation of Badische acid powder, as well as the diazotization reaction which may release nitrous fumes, must be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant nitrile gloves. Double gloving is recommended.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A fully buttoned lab coat must be worn at all times.

    • Respirator: For any procedure with a high risk of aerosol or dust generation, a NIOSH-approved respirator with organic vapor cartridges is required.

  • Storage: Store Badische acid in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents and strong acids.

  • Waste Disposal: All waste materials, including residual dye solutions and contaminated labware, must be treated as hazardous waste and disposed of according to institutional and local environmental regulations.

References

  • BenchChem. (2025). Synthesis of Food Yellow 3 (Sunset Yellow FCF)
  • World Dye Variety. (2012). Food Yellow 3.
  • ChemBK. (2025). C.I. Food Yellow 3.
  • CymitQuimica. (n.d.). C.I. Food Yellow 3.
  • Google Patents. (n.d.). EP0808343B1 - Process for preparing reactive azo dyes.
  • The Synthesis of Azo Dyes. (n.d.). University of Toronto Scarborough.
  • Wikipedia. (n.d.). Acid orange 7.
  • ChemBK. (n.d.). C.I. Acid Orange 7.
  • Food Color World. (n.d.). Sunset Yellow, Fd&C Yellow #6, C.I.Food Yellow #3.
  • Pharmd Guru. (n.d.). 34.
  • Worldwidejournals.com. (n.d.). Synthesis and Characterization of Azo Compounds Containing O-Cresol and Beta-Naphthol Moieties and Study of Antimicrobial.
  • CABI Digital Library. (n.d.). SYNTHESIZATION OF β -NAFTOLORANGE, AN AZO DYE WITH SUPERIOR PURITY.
  • YouTube. (2020). Orange II (Acid Orange 7) azo dye Synthesis.
  • Semantic Scholar. (2010). Synthesis and application of azo-naphthol dyes on wool, silk and nylon fabrics.
  • Organic Syntheses. (n.d.). Procedure.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2023). Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al 2 O 3 /Ti(IV) by Grinding Method.
  • Google Patents. (n.d.).
  • ResearchGate. (2021). Fastness properties of wool fibres dyed with acid dye.
  • Sciencemadness Discussion Board. (2024). Synthesis of Orange II.
  • IOSR Journal. (2023). Synthesis, Characterization And Dyeing Properties Of Acid Dyes On Wool, Silk And Nylon Fibers.
  • Woolwise. (n.d.). 27. Dyeing Principles and Dyes for Wool Fabrics.
  • Scribd. (n.d.). Synthesis of Orange II.
  • Reaction Coupling of dysonium salts. (n.d.).
  • ResearchGate. (n.d.). Mechanism of dyeing wool acid dyes 4.5. Fastness Properties of the dyed Nylon and Wool fabrics.
  • PRO Chemical and Dye. (n.d.). Immersion Dyeing on Wool - using WashFast Acid Dyes.
  • Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts.
  • Wikipedia. (n.d.). Azo coupling.
  • Science.gov. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Badische Acid

Welcome to the technical support center for the synthesis of Badische acid (2-naphthylamine-8-sulfonic acid). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Badische acid (2-naphthylamine-8-sulfonic acid). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this important chemical intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

CRITICAL SAFETY WARNING

The primary starting material for the direct synthesis of Badische acid, 2-naphthylamine, is a known human carcinogen with significant health risks, including a strong association with bladder cancer.[1][2][3] Its use is highly regulated and prohibited for most applications in many jurisdictions.[2] Modern and safer synthetic approaches, such as the Bucherer reaction, avoid the use of 2-naphthylamine and are strongly recommended. This guide will cover both direct sulfonation for historical and troubleshooting context, and the preferred safer alternative. Always perform a thorough risk assessment and adhere to all institutional and governmental safety protocols when handling these materials.

Overview of Synthetic Pathways

The synthesis of Badische acid can be approached via two primary routes, each with distinct advantages and challenges. The choice of pathway has significant implications for safety, yield, and purity.

  • Route A: The Bucherer Reaction (Recommended) : This method involves the amination of 2-hydroxynaphthalene-8-sulfonic acid using an aqueous sulfite or bisulfite solution and ammonia. This is the preferred industrial method as it avoids handling the carcinogenic 2-naphthylamine.[4]

  • Route B: Direct Sulfonation (Legacy Method) : This route involves the direct sulfonation of 2-naphthylamine. While conceptually simple, it presents significant safety hazards and challenges in controlling the formation of isomeric byproducts.

The following diagram illustrates the strategic choice between these two pathways.

G cluster_start Choice of Starting Material cluster_route_a Route A (Recommended) cluster_route_b Route B (Legacy/Hazardous) start Goal: Synthesize Badische Acid A1 2-Naphthol start->A1 Safer Approach B1 2-Naphthylamine (Carcinogen) start->B1 Hazardous Approach A2 Sulfonation A1->A2 A3 2-Hydroxy-8-sulfonic acid A2->A3 A4 Bucherer Reaction (Ammonia, Sulfite) A3->A4 A5 Badische Acid (High Purity) A4->A5 B2 Direct Sulfonation (Oleum) B1->B2 B3 Mixture of Isomers B2->B3 B4 Difficult Purification B3->B4 B5 Badische Acid (Lower Purity) B4->B5

Caption: Comparison of synthetic routes to Badische Acid.

Recommended Protocol: The Bucherer Reaction (Route A)

This protocol outlines the synthesis of Badische acid from 2-naphthol, a safer alternative to direct sulfonation of 2-naphthylamine.

Step 1: Sulfonation of 2-Naphthol to 2-Hydroxynaphthalene-8-sulfonic acid
  • Principle: Sulfonation of 2-naphthol must be carefully controlled to favor the formation of the 8-sulfonic acid isomer. This often requires kinetic control at lower temperatures.

  • Methodology:

    • To a stirred, cooled reactor, add 96% sulfuric acid. Maintain the temperature below 10°C.

    • Slowly add powdered 2-naphthol to the sulfuric acid, ensuring the temperature does not exceed 20°C. The formation of a uniform slurry is critical.

    • Stir the mixture at 20-25°C for 4-6 hours until analysis (e.g., HPLC) shows complete consumption of the starting material.

    • Carefully quench the reaction by pouring the mixture onto crushed ice. The product, 2-hydroxynaphthalene-8-sulfonic acid, will precipitate.

    • Filter the precipitate, wash with cold brine to remove excess acid, and press dry.

Step 2: Amination via Bucherer Reaction
  • Principle: The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and bisulfite. Driving the reaction to completion requires maintaining pressure and removing byproducts.

  • Methodology:

    • Charge a pressure-rated autoclave with the 2-hydroxynaphthalene-8-sulfonic acid from Step 1, an aqueous solution of sodium bisulfite, and concentrated ammonia.

    • Seal the reactor and heat to 140-150°C. The pressure will rise to approximately 5-6 bar.

    • Maintain the reaction at this temperature for 8-12 hours with vigorous stirring.

    • Cool the reactor to below 50°C and vent any excess ammonia pressure safely.

    • The product, Badische acid, is typically isolated by acidification. Add hydrochloric acid until the pH is ~1-2.

    • The precipitated Badische acid appears as colorless needles.[5][6] Filter the product, wash with cold water to remove inorganic salts, and dry under vacuum.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis, with a focus on the more challenging direct sulfonation route for illustrative purposes.

Q1: My direct sulfonation of 2-naphthylamine resulted in a very low yield. What went wrong?

A: Low yield is a common problem that can stem from several factors. Systematically investigating the following can help identify the root cause.

  • Incomplete Reaction:

    • Cause: The sulfonation may not have gone to completion due to insufficient reagent strength, time, or temperature.

    • Diagnosis: Check a quenched sample of your reaction mixture by TLC or HPLC. The presence of significant starting material (2-naphthylamine) confirms an incomplete reaction.

    • Solution: Increase the reaction time or consider using a stronger sulfonating agent (e.g., increasing the % of free SO₃ in the oleum). However, be cautious, as more aggressive conditions can lead to side reactions.

  • Side Reactions (Charring/Polysulfonation):

    • Cause: Naphthylamines are highly susceptible to oxidation and degradation at high temperatures in strong acid. Uncontrolled temperature spikes during the addition of oleum can cause localized overheating, leading to charring. Using overly harsh conditions can also lead to the formation of di- and tri-sulfonated products, which are often more water-soluble and lost during workup.[7][8]

    • Diagnosis: A dark, tarry reaction mixture is a clear sign of degradation. HPLC analysis can reveal multiple products with higher polarity than the desired monosulfonic acid.

    • Solution: Maintain strict temperature control (e.g., 20-30°C) during reagent addition and the initial reaction phase.[9] Ensure efficient stirring to dissipate heat. Use the mildest oleum concentration that achieves a reasonable reaction rate.

  • Product Loss During Workup:

    • Cause: Badische acid has some solubility in water, especially at higher temperatures.[4] Excessive washing or washing with pure water instead of brine can lead to significant losses.

    • Diagnosis: This is harder to diagnose retrospectively but is a common culprit.

    • Solution: When quenching the reaction on ice, add sodium chloride to create a brine solution. This "salting out" effect decreases the solubility of the sulfonic acid, promoting precipitation.[9] Wash the filtered product with cold, saturated brine, not plain water.

Q2: My product is a mixture of isomers. How can I improve the selectivity for the 8-position?

A: Isomer control is the central challenge in naphthalene chemistry. Selectivity is governed by a balance between kinetic and thermodynamic control.

  • Understanding the Mechanism: In the sulfonation of 2-naphthylamine, the initial attack can occur at several positions. The position-8 sulfonation is often kinetically disfavored due to steric hindrance but can be thermodynamically stable under certain conditions.

  • Key Parameter: Temperature:

    • Low Temperatures (e.g., < 40°C): Tend to favor the formation of kinetically controlled products.

    • High Temperatures (e.g., > 100°C): Allow for equilibrium to be established, favoring the most thermodynamically stable isomer. For naphthalene sulfonation, the alpha-sulfonic acid (e.g., 1-position) is the kinetic product, while the beta-sulfonic acid (e.g., 2-position) is the thermodynamic product.[10] This principle extends to substituted naphthalenes. You must experimentally determine the optimal temperature for maximizing the 8-sulfonic acid isomer.

  • Solution:

    • Systematic Temperature Study: Run small-scale reactions at different temperatures (e.g., 20°C, 60°C, 100°C) and analyze the isomer ratio by HPLC.

    • Reaction Time: At higher temperatures, allow sufficient time for the reaction to equilibrate to the thermodynamic product.

    • Purification: If a mixture is unavoidable, purification can be achieved by fractional crystallization. The sodium or potassium salts of different sulfonic acid isomers often have different solubilities, allowing for separation.[10]

Troubleshooting Workflow Diagram

G start Problem: Low Yield / Impure Product check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction is_sm Significant Starting Material Present? check_reaction->is_sm is_tar Reaction Charred or Multiple Products? is_sm->is_tar No sol_incomplete Solution: - Increase reaction time - Increase temperature cautiously - Use stronger oleum is_sm->sol_incomplete Yes check_workup Review Workup Procedure is_tar->check_workup No sol_tar Solution: - Improve cooling during addition - Use milder oleum - Ensure efficient stirring is_tar->sol_tar Yes (Charred) sol_isomer Solution: - Optimize temperature (kinetic vs. thermodynamic control) - Purify via fractional crystallization is_tar->sol_isomer Yes (Multiple Spots) sol_workup Solution: - 'Salt out' product with NaCl - Wash filter cake with cold brine, not pure water check_workup->sol_workup

Caption: Troubleshooting logic for Badische acid synthesis.

Impact of Reaction Parameters on Direct Sulfonation

The following table summarizes the expected effect of key variables on the direct sulfonation of 2-naphthylamine. These are guiding principles; optimal conditions must be determined empirically.

ParameterLow ValueHigh ValueRationale & Causality
Temperature Favors kinetic isomersFavors thermodynamic isomersProvides activation energy to overcome kinetic barriers and reach the most stable product isomer. High temps (>160°C) are used to produce naphthalene-2-sulfonic acid.[10]
Oleum Conc. (% SO₃) Slower reaction, less polysulfonationFaster reaction, risk of polysulfonation & charringHigher concentration of the electrophile (SO₃) increases reaction rate but is less selective and more prone to causing oxidative side reactions.
Reaction Time Risk of incomplete reactionAllows for equilibration to thermodynamic productSufficient time is needed for the reaction to complete and, at higher temperatures, for the isomer distribution to reach equilibrium.
Stirring Speed Poor heat transfer, risk of charringGood heat & mass transferEfficient stirring is crucial for preventing localized hot spots during the exothermic addition of oleum and ensuring a homogeneous reaction.
Frequently Asked Questions (FAQs)

Q: How can I monitor the reaction's progress? A: Monitoring is critical. Take a small aliquot of the reaction mixture and quench it in an ice/water mixture. Neutralize carefully. Spot the aqueous solution on a reverse-phase TLC plate or analyze by HPLC to check for the disappearance of starting material and the appearance of the product.

Q: What is the appearance of pure Badische acid? A: It crystallizes as colorless needles or prisms.[4][5] A yellow or brown tint in your final product indicates the presence of impurities, likely from oxidation or charring.

Q: My final product is poorly soluble. How do I handle it for subsequent reactions? A: Badische acid itself is only partially soluble in water.[6] However, its alkali metal salts (e.g., sodium or potassium) are typically much more soluble. For subsequent reactions, such as azo coupling, it is common to use the sodium salt, prepared by dissolving the acid in a stoichiometric amount of sodium hydroxide or sodium carbonate solution.

References
  • Google Patents. (1983). Process for the isolation of 2-naphthylamine-4,8-disulphonic acid.
  • National Center for Biotechnology Information. (n.d.). 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations. In Report on Carcinogens. [Link]

  • International Agency for Research on Cancer. (2010). 2-NAPHTHYLAMINE 1. Exposure Data. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. [Link]

  • PubChem. (n.d.). 2-Amino-1-naphthalenesulfonic acid. [Link]

  • MDPI. (2007). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. [Link]

  • Google Patents. (2014). Preparation process of 2-naphthylamine-3,6,8-trisulfonic acid.
  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Chemdad Co. (n.d.). 2-NAPHTHYLAMINE-8-SULFONIC ACID. [Link]

  • Google Patents. (2008). Method for preparing 2-amido-8-naphthol-6-sulfonic acid.
  • Google Patents. (2012). Preparation method of 2-naphthylamine 3, 6, 8 trisulfonic acid.
  • Wikipedia. (n.d.). 2-Naphthylamine. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude Badische Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of crude Badische acid (also known as 7-amino-1-naphthalenesulfonic acid or 2-naphthylamine-8-s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of crude Badische acid (also known as 7-amino-1-naphthalenesulfonic acid or 2-naphthylamine-8-sulfonic acid).[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure your success.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Badische acid?

A1: Impurities in crude Badische acid typically originate from the synthesis process, which often involves the sulfonation of 2-naphthylamine.[1] Common impurities may include:

  • Isomeric Aminonaphthalenesulfonic Acids: Synthesis can lead to the formation of other isomers besides the desired 7-amino-1-naphthalenesulfonic acid.

  • Unreacted Starting Materials: Residual 2-naphthylamine may be present.[3]

  • Polysulfonated Byproducts: Over-sulfonation can lead to the formation of di- and tri-sulfonic acids.[4]

  • Inorganic Salts: Salts such as sodium sulfate can be introduced during the reaction or workup.[5]

  • Degradation Products: Oxidation of the amino group can lead to colored impurities.[3]

Q2: What is the first-pass purification method I should try for crude Badische acid?

A2: Recrystallization is generally the most effective and straightforward initial purification technique.[6] This method leverages the difference in solubility of Badische acid and its impurities in a given solvent at different temperatures.[7][8][9] Water is a common solvent for the recrystallization of sulfonic acids, as their solubility often increases significantly with temperature.[7]

Q3: My recrystallized Badische acid is still colored. What should I do?

A3: The presence of color often indicates persistent, likely oxidized, organic impurities. A common and effective method to address this is to use activated carbon (charcoal) during the recrystallization process.[10] Activated carbon has a high surface area and can adsorb colored impurities.

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolve the crude Badische acid in the minimum amount of hot solvent (e.g., boiling water).

  • Once fully dissolved, remove the solution from the heat source and allow it to cool slightly.

  • Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.

  • Gently swirl the flask and then bring the solution back to a boil for a few minutes.

  • Perform a hot gravity filtration to remove the activated carbon. This step is crucial and must be done quickly to prevent premature crystallization of the product in the funnel.

  • Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

Q4: I'm observing a low yield after recrystallization. What are the likely causes?

A4: Low recovery is a common issue in recrystallization. Here are the primary causes and their solutions:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[8]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]

  • Incomplete precipitation: The product may not have fully crystallized out of the solution.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath. If crystals still do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[7]

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of Badische acid.

Problem 1: Oily Precipitation Instead of Crystals

Causality: The formation of an oil rather than solid crystals during cooling often indicates that the melting point of the impure solid is lower than the boiling point of the solvent, or that the concentration of impurities is very high.

Troubleshooting Steps:

  • Re-heat the solution: Add a small amount of additional hot solvent to fully dissolve the oil.

  • Induce crystallization:

    • Scratching: Use a glass stirring rod to scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

    • Seed Crystals: If you have a small amount of pure Badische acid, add a tiny crystal to the cooled solution to initiate crystallization.[7]

  • Solvent System Modification: If oiling persists, consider a mixed solvent system. Find a solvent in which Badische acid is highly soluble and another in which it is poorly soluble. Dissolve the crude product in the "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Problem 2: Product is Contaminated with Inorganic Salts

Causality: Inorganic salts, often from the synthesis workup, can co-precipitate with the Badische acid, especially if the cooling process is too rapid.

Troubleshooting Steps:

  • Recrystallization from a more polar solvent: Water is generally a good choice as the solubility of most inorganic salts is high, keeping them in the mother liquor.

  • Washing: After vacuum filtration, wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor containing dissolved salts.

Problem 3: Acid-Base Extraction Fails to Separate Impurities

Causality: Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[11] However, its effectiveness for purifying Badische acid can be limited if the impurities have similar acidic properties.

Troubleshooting Workflow:

G start Crude Badische Acid in an Organic Solvent/Water Mixture add_base Add a weak base (e.g., NaHCO₃ solution) start->add_base separate1 Separate Layers add_base->separate1 aqueous1 Aqueous Layer 1: Contains strongly acidic impurities separate1->aqueous1 organic1 Organic/Aqueous Layer 1: Contains Badische acid and other less acidic/neutral impurities separate1->organic1 add_strong_base To Organic/Aqueous Layer 1: Add a strong base (e.g., NaOH solution) organic1->add_strong_base separate2 Separate Layers add_strong_base->separate2 aqueous2 Aqueous Layer 2: Contains Badische acid salt separate2->aqueous2 organic2 Organic Layer 2: Contains neutral impurities separate2->organic2 acidify Acidify Aqueous Layer 2 with a strong acid (e.g., HCl) aqueous2->acidify precipitate Precipitated Pure Badische Acid acidify->precipitate filter Filter and Dry precipitate->filter end Pure Badische Acid filter->end

Caption: Acid-Base Extraction Workflow for Badische Acid Purification.

Note: The success of this technique depends on the pKa differences between Badische acid and its impurities.

III. Quantitative Data Summary

Purification TechniqueTypical Purity AchievedExpected Yield RangeKey AdvantagesCommon Disadvantages
Recrystallization 95-98%70-90%Simple, effective for removing many impurities.[6]Can have lower yields if not optimized.[8]
Recrystallization with Activated Carbon >98%65-85%Excellent for removing colored impurities.[10]Potential for product loss due to adsorption on carbon.
Acid-Base Extraction Variable, depends on impurities80-95%Good for separating acidic, basic, and neutral compounds.[11]Less effective for impurities with similar pKa values.

IV. Detailed Experimental Protocols

Protocol 1: Standard Recrystallization of Crude Badische Acid
  • Dissolution: In a suitable Erlenmeyer flask, add the crude Badische acid. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method that may require optimization for your specific system and impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where Badische acid has strong absorbance (e.g., around 254 nm).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified Badische acid in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: The purity is determined by the area percentage of the main peak corresponding to Badische acid relative to the total area of all peaks.

V. Logical Relationships in Purification Strategy

G start Crude Badische Acid recrystallization Recrystallization start->recrystallization purity_check1 Purity Check (e.g., HPLC, Melting Point) recrystallization->purity_check1 is_pure Is Purity >98%? purity_check1->is_pure pure_product Pure Badische Acid is_pure->pure_product Yes has_color Is the product colored? is_pure->has_color No charcoal_recrystallization Recrystallization with Activated Carbon has_color->charcoal_recrystallization Yes acid_base_extraction Acid-Base Extraction has_color->acid_base_extraction No purity_check2 Purity Check charcoal_recrystallization->purity_check2 purity_check3 Purity Check acid_base_extraction->purity_check3 purity_check2->is_pure purity_check3->is_pure

Caption: Decision-Making Workflow for Badische Acid Purification.

VI. References

  • Badische Acid. (n.d.). In DrugFuture. Retrieved from [Link]

  • Rapp, H. V. (1936). Process for the purification of naphthylamine sulphonic acid (U.S. Patent No. 2,058,911). U.S. Patent and Trademark Office. Retrieved from

  • Hantsch, G., & Bien, H.-S. (1983). Process for the isolation of 2-naphthylamine-4,8-disulphonic acid (EP Patent No. 0074024A1). European Patent Office. Retrieved from

  • Production of 2-naphthylamine-4,8-disulphonic acid. (1984). (EP Patent No. 0034398B1). European Patent Office. Retrieved from

  • Badische acid. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • BADISCHE ACID. (n.d.). In GSRS. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Acid–base extraction. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • 7-Amino-1,3-naphthalenedisulfonic acid (monopotassium) (monohydrate). (n.d.). In Conference on Nonlinear Systems Biology and Dynamics (CNSD). Retrieved from [Link]

  • Badische Acid. (n.d.). In The Merck Index Online. The Royal Society of Chemistry. Retrieved from [Link]

  • Protein purification troubleshooting guide. (n.d.). Retrieved from [Link]

  • High-Purity Dibasic Acid Compositions and Methods of Making the Same. (2018). (U.S. Patent No. 2018/0273461 A1). U.S. Patent and Trademark Office. Retrieved from

  • A purifying method for crude 1,3,5-benzenetricarboxylic acid. (2015). (CN Patent No. 104513156A). Retrieved from

  • Purification of Crude Glycerol using Acidification: Effects of Acid Types and Product Characterization. (2014). Journal of Biobased Materials and Bioenergy, 8(4), 435-442. Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Bempedoic Acid EP Impurities and Related Compounds. (n.d.). In SynThink. Retrieved from [Link]

  • 2-Naphthylamine. (2023, December 11). In Wikipedia. Retrieved from [Link]

  • Purification of organic acids from fermentation processes. (n.d.). In HALO Science. Retrieved from [Link]

  • The Economical Path to Highest Purity Acids. (2010). Wiley Analytical Science. Retrieved from [Link]

  • Related impurities in peptide medicines. (2014). Journal of Pharmaceutical and Biomedical Analysis, 101, 30-49. Retrieved from [Link]

  • Process for purifying fatty acid amides. (1995). (U.S. Patent No. 5,419,815). U.S. Patent and Trademark Office. Retrieved from

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2022). Molecules, 27(15), 4983. Retrieved from [Link]

  • Recrystallisation of benzoic acid. (2022, November 1). YouTube. Retrieved from [Link]

  • Benzilic acid. (n.d.). In webbook.nist.gov. Retrieved from [Link]

  • Trace Metal Acids (ACIPUR) & High Purity Acids. (n.d.). In Loba Chemie. Retrieved from [Link]

  • Synthesis and characterization of new impurities in obeticholic acid. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Azo Coupling with Badische Acid

Welcome to the Technical Support Center for Azo Dye Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields during the azo couplin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azo Dye Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields during the azo coupling of diazonium salts with Badische acid (2-naphthylamine-8-sulfonic acid). As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but the underlying chemical principles and field-proven insights to help you navigate the complexities of this reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my azo coupling reaction with Badische acid resulting in a low yield?

A low or non-existent yield in azo coupling reactions is a common issue that can often be traced back to several critical stages: the diazotization of the aromatic amine, the coupling reaction itself, or the workup and purification process. For Badische acid, specific factors such as pH control, reaction temperature, and the purity of starting materials are paramount.

Q2: What is the optimal pH for coupling with Badische acid?

The optimal pH for azo coupling depends on the nature of the coupling component. For aromatic amines like Badische acid, the reaction is typically carried out in a mildly acidic medium.[1] This is to ensure a sufficient concentration of the free amine for coupling while minimizing side reactions. An acidic pH helps to prevent the coupling of the diazonium ion at the nitrogen atom of the amine (N-coupling), which leads to the formation of triazenes.[2]

Q3: I'm observing an unexpected color in my final product. What could be the cause?

An incorrect color can be indicative of several issues, including the presence of impurities in the starting materials, the formation of side products, or the final pH of the isolated dye.[1] Azo dyes themselves can act as pH indicators, so their perceived color can change with the pH of the solution.

Q4: How can I improve the stability of my diazonium salt?

Diazonium salts are notoriously unstable and their decomposition is a primary cause of low yields.[2] To enhance stability, it is crucial to maintain a low temperature, typically between 0-5°C, throughout the diazotization and coupling reactions.[2] It is also best practice to use the diazonium salt solution immediately after its preparation.[2] The choice of the counter-ion from the acid used in diazotization can also influence stability, with tetrafluoroborates and tosylates being more stable than chlorides.[2]

In-Depth Troubleshooting Guide

Issues Related to the Diazonium Salt

The quality and stability of the diazonium salt are critical for a successful coupling reaction.

Problem: Low yield or complete failure of the reaction.

Potential Causes & Solutions:

  • Incomplete Diazotization:

    • Cause: Insufficient acid or sodium nitrite. The diazotization reaction requires a stoichiometric amount of nitrous acid, which is generated in situ from sodium nitrite and a mineral acid.[1]

    • Solution: Ensure that at least two equivalents of acid are used per equivalent of the amine to be diazotized, and a slight excess of sodium nitrite (1.05-1.1 equivalents) is employed.

  • Diazonium Salt Decomposition:

    • Cause: The reaction temperature is too high. Diazonium salts are thermally labile and decompose rapidly at temperatures above 5-10°C.[2]

    • Solution: Maintain the temperature of the diazotization and coupling reactions strictly between 0 and 5°C using an ice-salt bath. Prepare the diazonium salt solution fresh and use it immediately.[2]

  • Side Reactions of the Diazonium Salt:

    • Cause: The diazonium salt can undergo unwanted reactions, such as coupling with unreacted primary amine to form diazoamino compounds (triazenes).[2]

    • Solution: Ensure complete diazotization by using a slight excess of sodium nitrite and adding it slowly to the amine solution to prevent localized areas of high amine concentration.

Optimizing the Coupling Reaction with Badische Acid

The unique structure of Badische acid, containing both an activating amino group and a deactivating, water-solubilizing sulfonic acid group, presents specific challenges and opportunities for optimization.

Problem: Low coupling efficiency.

Potential Causes & Solutions:

  • Incorrect pH of the Coupling Medium:

    • Cause: The pH of the reaction medium is the most critical parameter for successful C-coupling with aromatic amines. If the pH is too low, the concentration of the free amine, which is the reactive species, will be too low. If the pH is too high, there is a risk of N-coupling to form triazenes.[3][4]

    • Solution: For Badische acid, the coupling should be carried out in a mildly acidic to neutral medium. The optimal pH range is typically between 4 and 7. It is recommended to perform small-scale pilot reactions to determine the optimal pH for your specific diazonium salt.

  • Poor Solubility of Badische Acid:

    • Cause: Badische acid has limited solubility in acidic water.[5] If it is not fully dissolved, the reaction will be heterogeneous and slow, leading to low yields.

    • Solution: Badische acid is more soluble in alkaline solutions. A common procedure is to dissolve the Badische acid in a dilute alkaline solution (e.g., sodium carbonate or sodium hydroxide) and then slowly add this solution to the acidic diazonium salt solution, or vice-versa, while carefully monitoring and adjusting the pH of the reaction mixture.

  • Regioselectivity Issues:

    • Cause: The diazonium salt can couple at different positions on the naphthalene ring. The amino group at the 2-position is an ortho-, para-director. The sulfonic acid group at the 8-position is a meta-director and is sterically hindering.

    • Solution: Electrophilic substitution on 2-naphthylamine derivatives is generally favored at the 1-position (ortho to the amino group). The sulfonic acid group at the 8-position will likely direct the incoming electrophile away from the 7-position and further favor substitution at the 1-position.

Experimental Workflow for Azo Coupling with Badische Acid

Caption: General workflow for azo dye synthesis using Badische acid.

Side Reactions and Impurities

The formation of byproducts is a common cause of low yields and can complicate the purification of the desired azo dye.

Problem: Presence of significant impurities in the crude product.

Potential Causes & Solutions:

  • Formation of Triazenes (N-Coupling):

    • Cause: As mentioned, diazonium salts can attack the nitrogen atom of primary and secondary amines, including Badische acid, to form triazenes.[3] This reaction is often kinetically favored over C-coupling.

    • Solution: Maintain a mildly acidic pH during the coupling reaction to protonate a portion of the amino groups, which disfavors N-coupling. Triazenes are also often unstable in acidic conditions and may revert to the starting materials, allowing for C-coupling to proceed.[2]

  • Self-Coupling of the Diazonium Salt:

    • Cause: If the diazonium salt is derived from an amine that also contains an activating group, it can couple with itself.

    • Solution: This is less of a concern with simple aromatic amines but can be an issue with more complex structures. Ensuring a rapid and efficient coupling with the intended partner (Badische acid) can minimize this side reaction.

  • Impurities in Starting Materials:

    • Cause: Technical grade Badische acid may contain isomers or other impurities that can either fail to couple or lead to the formation of undesired colored byproducts.

    • Solution: If possible, use purified Badische acid. If using technical grade material, it may be necessary to perform a purification step on the final product, such as column chromatography, to isolate the desired azo dye.

Troubleshooting Flowchart for Low Yield

TroubleshootingAzoCoupling start Low Yield in Azo Coupling with Badische Acid check_diazotization Check Diazotization Step start->check_diazotization diazotization_temp Was temperature kept between 0-5°C? check_diazotization->diazotization_temp check_coupling Check Coupling Step coupling_pH Was pH of coupling reaction monitored and maintained (4-7)? check_coupling->coupling_pH check_purification Check Workup/ Purification purification_loss Was there significant loss during recrystallization or filtration? check_purification->purification_loss diazotization_reagents Were stoichiometry of acid and NaNO2 correct? diazotization_temp->diazotization_reagents Yes solution_temp Solution: Use ice-salt bath and monitor temperature. diazotization_temp->solution_temp No diazotization_time Was diazonium salt used immediately? diazotization_reagents->diazotization_time Yes solution_reagents Solution: Use slight excess of NaNO2 and at least 2 eq. of acid. diazotization_reagents->solution_reagents No diazotization_time->check_coupling Yes solution_time Solution: Prepare diazonium salt fresh for each reaction. diazotization_time->solution_time No coupling_solubility Was Badische acid fully dissolved? coupling_pH->coupling_solubility Yes solution_pH Solution: Use pH meter and adjust with dilute acid/base. coupling_pH->solution_pH No coupling_addition Was diazonium salt added slowly with vigorous stirring? coupling_solubility->coupling_addition Yes solution_solubility Solution: Dissolve Badische acid in dilute alkali before coupling. coupling_solubility->solution_solubility No coupling_addition->check_purification Yes solution_addition Solution: Ensure slow addition and efficient mixing. coupling_addition->solution_addition No solution_purification Solution: Optimize solvent system for recrystallization; consider 'salting out'. purification_loss->solution_purification Yes

Caption: A logical flowchart for troubleshooting low yield in azo coupling reactions.

Experimental Protocols

Protocol 1: Diazotization of a Primary Aromatic Amine

This protocol provides a general method for the preparation of a diazonium salt solution.

  • In a beaker, dissolve one equivalent of the primary aromatic amine in a 2.5 M solution of hydrochloric acid (using approximately 3 equivalents of HCl).

  • Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 1.05 equivalents of sodium nitrite in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for 15-30 minutes. The resulting solution is the diazonium salt, which should be used immediately.

Protocol 2: Azo Coupling with Badische Acid

This protocol outlines the coupling of a prepared diazonium salt with Badische acid.

  • In a separate beaker, dissolve one equivalent of Badische acid in a 5% aqueous solution of sodium carbonate. Use the minimum volume required for complete dissolution.

  • Cool this solution to 0-5°C in an ice-salt bath.

  • With vigorous stirring, slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold Badische acid solution.

  • Monitor the pH of the reaction mixture and maintain it in the range of 4-7 by adding small portions of dilute hydrochloric acid or sodium carbonate solution as needed.

  • Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction. A colored precipitate of the azo dye should form.

Protocol 3: Purification by Salting Out and Recrystallization

This protocol describes a common method for the purification of water-soluble azo dyes.

  • To the reaction mixture from Protocol 2, add sodium chloride in portions with stirring until the precipitation of the azo dye is complete ("salting out").

  • Collect the precipitated dye by suction filtration and wash the filter cake with a cold, saturated sodium chloride solution.

  • Allow the crude dye to air-dry.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and water. Dissolve the dye in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.

Data Presentation

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5°CPrevents decomposition of the unstable diazonium salt.[2]
Coupling Temperature 0-5°CMaintains the stability of the diazonium salt throughout the reaction.[2]
Coupling pH 4-7Optimizes the concentration of the free amine for C-coupling while minimizing N-coupling.[1]
Stoichiometry (NaNO₂) 1.05-1.1 equivalentsEnsures complete diazotization of the primary amine.[1]
Stoichiometry (Acid) >2 equivalentsProvides the acidic medium for diazotization and protonation of the amine.

References

  • McCormack, A. T., & Stephens, J. C. (2024). The continuous flow synthesis of azos. RSC Advances, 14(5), 3035-3057.
  • Lüttke, J., & Sostmann, H. (1984). Mechanism of Azo Coupling Reactions XXXIII. pH‐dependence and micromixing effects on the product distribution of couplings with 6‐amino‐4‐hydroxy‐2‐naphthalenesulfonic acid. Evidence for N‐coupling of a naphthylamine derivative. Helvetica Chimica Acta, 67(5), 1339-1351.
  • Wikipedia. (2023). Azo coupling. In Wikipedia. Retrieved from [Link]

  • Hallas, G. (1979). The Synthesis of Azo Dyes.
  • Waters Corporation. (2015). Selective and Sensitive Screening of 23 Azo Dyes Using the ACQUITY UPLC H-Class System and the ACQUITY QDa Detector. Waters Corporation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Amino-1-naphthalenesulfonic Acid

Welcome to the technical support center for the synthesis of 7-Amino-1-naphthalenesulfonic acid, also known as Cleve's acid-7. This guide is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Amino-1-naphthalenesulfonic acid, also known as Cleve's acid-7. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important chemical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges and optimize your experimental outcomes.

Introduction to the Synthesis

7-Amino-1-naphthalenesulfonic acid is a vital intermediate in the production of azo dyes and various specialty chemicals. The synthesis typically involves the sulfonation of 1-naphthylamine. While the reaction appears straightforward, it is often plagued by the formation of isomeric side products and other impurities, which can significantly impact yield and purity. This guide provides practical, experience-driven solutions to overcome these common hurdles.

Troubleshooting Guide: A-Question-and-Answer Approach

Our troubleshooting guide is structured to provide direct answers to the specific problems you may encounter during your synthesis.

Problem 1: Low Yield of 7-Amino-1-naphthalenesulfonic Acid

Question: My synthesis of 7-Amino-1-naphthalenesulfonic acid resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

Answer: A low yield in this synthesis is a common issue that can often be traced back to several key factors: incomplete reaction, formation of isomeric byproducts, or product degradation.

Causality and Corrective Actions:

  • Incomplete Sulfonation: The primary cause of low yield is often an incomplete reaction. The sulfonation of 1-naphthylamine is an equilibrium-driven process. To drive the reaction towards the desired product, it is crucial to use a sufficient excess of the sulfonating agent, typically concentrated sulfuric acid or oleum.

    • Protocol: Increase the molar ratio of sulfuric acid to 1-naphthylamine. A ratio of 3:1 to 5:1 is often effective. Ensure vigorous stirring to maintain a homogenous reaction mixture.

  • Isomer Formation: The sulfonation of 1-naphthylamine can lead to a mixture of isomers, with the 4-, 5-, and 6-sulfonic acids being common side products. The reaction temperature is the most critical parameter for controlling the isomeric distribution.

    • Protocol: Maintain a strict temperature control. For the synthesis of 7-Amino-1-naphthalenesulfonic acid, a lower reaction temperature generally favors the formation of the desired isomer. Start the reaction at a low temperature (e.g., 0-5 °C) and slowly raise it to the optimal temperature as determined by your specific procedure.

  • Product Degradation: At elevated temperatures, the product can undergo desulfonation or other degradation pathways.

    • Protocol: Avoid excessive heating. Monitor the reaction progress using techniques like HPLC to determine the optimal reaction time and prevent prolonged exposure to harsh conditions.

Experimental Workflow for Yield Optimization:

Caption: Workflow for troubleshooting low product yield.

Problem 2: Presence of Impurities in the Final Product

Question: My final product of 7-Amino-1-naphthalenesulfonic acid is contaminated with other isomers and colored impurities. How can I purify it effectively?

Answer: The purification of 7-Amino-1-naphthalenesulfonic acid can be challenging due to the similar physical properties of the various isomers. However, effective purification can be achieved through fractional crystallization, leveraging the differential solubility of the isomers and their salts.

Purification Protocol:

  • Conversion to a Salt: Convert the crude acid mixture to their sodium or potassium salts by neutralizing the reaction mixture with the corresponding hydroxide or carbonate.

  • Fractional Crystallization: The salts of the different isomers exhibit varying solubilities in water.

    • The sodium salt of 7-Amino-1-naphthalenesulfonic acid is less soluble in cold water compared to the salts of other common isomers.

    • Dissolve the salt mixture in a minimum amount of hot water and allow it to cool slowly. The desired 7-isomer will crystallize out first.

    • Multiple recrystallizations may be necessary to achieve high purity.

Table 1: Solubility of Aminonaphthalenesulfonic Acid Isomers (as Sodium Salts)

IsomerSolubility in Cold WaterSolubility in Hot Water
7-Amino-1-naphthalenesulfonic acidLowHigh
4-Amino-1-naphthalenesulfonic acidHighVery High
5-Amino-1-naphthalenesulfonic acidModerateHigh

Note: These are qualitative solubility trends. Exact values can vary with temperature and the presence of other salts.

Problem 3: Formation of Disulfonic Acids

Question: I am observing the formation of a significant amount of disulfonic acids in my reaction mixture. How can I prevent this side reaction?

Answer: The formation of disulfonic acids is a result of over-sulfonation and is favored by harsh reaction conditions. This side reaction consumes both the starting material and the desired monosulfonated product, leading to a decrease in yield and complicating purification.

Mechanism and Prevention:

Disulfonation occurs when a second sulfonic acid group is introduced onto the naphthalene ring. This is more likely to happen under forcing conditions, such as high temperatures and high concentrations of a strong sulfonating agent (e.g., fuming sulfuric acid).

Preventative Measures:

  • Control Reaction Temperature: This is the most critical factor. Maintain the reaction temperature at the lowest possible level that still allows for a reasonable reaction rate.

  • Use a Milder Sulfonating Agent: If disulfonation is a persistent issue, consider using a less reactive sulfonating agent. For example, using concentrated sulfuric acid instead of oleum.

  • Monitor Reaction Time: Avoid unnecessarily long reaction times, which increase the likelihood of side reactions.

Reaction Pathway Diagram:

G A 1-Naphthylamine B 7-Amino-1-naphthalenesulfonic acid (Desired Product) A->B + H2SO4 (Controlled Temp) C Aminonaphthalenedisulfonic acid (Side Product) B->C + H2SO4 (High Temp/Excess Acid)

Caption: Reaction pathway showing the formation of the desired product and the disulfonic acid side product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal sulfonating agent for this synthesis?

The choice of sulfonating agent depends on the desired reactivity and the scale of the reaction. Concentrated sulfuric acid (98%) is a common and effective choice for laboratory-scale synthesis. For industrial-scale production, oleum (fuming sulfuric acid) may be used to achieve a faster reaction rate, but it requires more stringent temperature control to prevent side reactions.

Q2: How does the position of the amino group influence the sulfonation reaction?

The amino group is an activating, ortho-, para-directing group. In the case of 1-naphthylamine, the incoming sulfonic acid group is directed to the 4- and 2-positions (para and ortho, respectively) on the same ring, and to the 5- and 7-positions on the adjacent ring. The reaction conditions, particularly temperature, play a crucial role in determining the final isomeric ratio.

Q3: What are the key safety precautions to consider during this synthesis?

  • Corrosive Reagents: Concentrated sulfuric acid and oleum are highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The sulfonation reaction is highly exothermic. The addition of the sulfonating agent should be done slowly and with adequate cooling to prevent the reaction from running away.

  • Ventilation: The reaction should be carried out in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

References

  • Synthesis of 1-Naphthylamine-5-sulfonic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • Process for the production of 1-nitronaphthalene-6-sulfonic acid and 1-naphthylamine-7-sulfonic acid.
  • Naphthionic acid. Wikipedia. [Link]

  • Preparation method of 1-naphthylamine-5-sulfonic acid.
Troubleshooting

Technical Support Center: Purification of Badische Acid

A Senior Application Scientist's Guide for Researchers This document provides in-depth, field-proven insights into the common impurities encountered in Badische acid and practical, step-by-step protocols for their effect...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

This document provides in-depth, field-proven insights into the common impurities encountered in Badische acid and practical, step-by-step protocols for their effective removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial or crude Badische acid?

Badische acid is typically synthesized through the sulfonation of 2-naphthylamine. The impurities found in the final product can be broadly categorized into organic and inorganic contaminants.

  • Organic Impurities:

    • Isomeric By-products: The sulfonation process is rarely perfectly selective, leading to the formation of other positional isomers of naphthylamine sulfonic acid.

    • Unreacted Starting Materials: Residual 2-naphthylamine from an incomplete reaction.

    • Di- and Poly-sulfonated Products: Over-sulfonation can lead to the formation of naphthylamine di- or tri-sulfonic acids.[3]

    • Degradation Products: Oxidation or decomposition of the amine or sulfonic acid groups can occur, especially during storage or under harsh reaction conditions.[][4]

  • Inorganic Impurities:

    • Inorganic Salts: Salts such as sodium chloride (NaCl) and sodium sulfate (Na₂SO₄) are very common. They are often introduced during the "salting out" step used to precipitate the product from the reaction mixture or during pH adjustments.[3][5][6]

    • Residual Acids: Traces of sulfuric acid (H₂SO₄) from the sulfonation reaction may remain.

Q2: My Badische acid sample is discolored (e.g., pink, brown, or dark). What is the likely cause and how can I fix it?

Discoloration is typically a sign of oxidation. The amino group (-NH₂) on the naphthalene ring is susceptible to oxidation, which can form highly colored quinone-imine type structures or other polymeric by-products. This can be exacerbated by exposure to air, light, or trace metal impurities over time.

Solution: The most effective way to remove these colored impurities is through recrystallization, often with the addition of a decolorizing agent.

  • Dissolution: Dissolve the impure Badische acid in a suitable hot solvent (e.g., aqueous ethanol).

  • Decolorization: Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution. The porous structure of activated charcoal provides a large surface area that effectively adsorbs the large, colored impurity molecules.

  • Hot Filtration: Boil the solution for 5-10 minutes and then perform a hot gravity filtration to remove the charcoal.[7] This step is crucial and must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to form pure crystals of Badische acid, leaving the more soluble impurities (and any remaining colored ones) in the mother liquor.[8]

Q3: How can I confirm the purity of my Badische acid sample after purification?

A combination of analytical techniques should be used for a comprehensive purity assessment.[9]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of organic compounds. A reversed-phase C18 column with a diode-array detector (DAD) is typically used.[9] The purity is often calculated by the area percentage method, where the peak area of the main component is expressed as a percentage of the total peak area.[9]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the identification of impurity peaks by their mass-to-charge ratio, which is invaluable for troubleshooting.[10]

  • Differential Scanning Calorimetry (DSC): For highly pure substances (>98%), DSC can be a simple and effective method to determine purity without the need for a reference standard.[]

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step methodologies for common purification challenges.

Data Summary: Impurities and Removal Strategies
Impurity TypeCommon ExamplesOriginRecommended Removal MethodPrinciple of Removal
Isomeric By-products Other naphthylamine sulfonic acidsSide reactions during sulfonationIon-Exchange Chromatography, Fractional RecrystallizationSeparation based on differences in ionic interaction with resin or slight differences in solubility.
Inorganic Salts NaCl, Na₂SO₄"Salting out" process, neutralizationRecrystallization, DialysisSalts have very different solubility profiles in aqueous organic solvents compared to the target molecule.[5][12]
Unreacted Starting Material 2-NaphthylamineIncomplete reactionRecrystallization, Column ChromatographyDifferences in polarity and solubility allow for separation.
Colored Impurities Oxidation productsAir/light exposure, degradationRecrystallization with Activated CharcoalAdsorption of large, colored molecules onto the charcoal surface.[8]
Experimental Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique that leverages differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures.[8][13] The ideal solvent is one in which Badische acid is highly soluble when hot but poorly soluble when cold.[7][14]

Methodology:

  • Solvent Selection: Begin by testing small amounts of your crude product in various solvents. For sulfonic acids, mixtures of water and a polar organic solvent like ethanol or isopropanol are often effective.

  • Dissolution: Place the crude Badische acid (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of the chosen cold solvent. Heat the mixture on a hot plate with stirring. Gradually add small portions of the hot solvent until the Badische acid just completely dissolves. Avoid adding excess solvent, as this will reduce your final yield.[7]

  • Decolorization (if needed): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Swirl and gently boil for 5-10 minutes.

  • Hot Gravity Filtration: Set up a gravity filtration apparatus with fluted filter paper. Pre-heat the funnel and receiving flask by pouring hot solvent through them. This prevents premature crystallization. Quickly pour the hot solution through the filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as the crystal lattice selectively incorporates the target molecule, excluding impurities.[7][15] Once at room temperature, cooling in an ice bath can further increase the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.

Experimental Protocol 2: Purification by Ion-Exchange Chromatography (IEC)

IEC is exceptionally effective for separating ionic compounds like sulfonic acids from non-ionic or weakly ionic impurities.[5][16] The strong acidic nature of the sulfonic acid group ensures it carries a negative charge over a broad pH range, allowing it to bind strongly to an anion-exchange resin.[16]

Methodology:

  • Resin Selection: Choose a suitable anion-exchange resin. A Strong Anion Exchanger (SAX) with a quaternary ammonium functional group is generally a good starting point for strong acids like Badische acid.[16]

  • Sample Preparation: Dissolve the crude Badische acid in the initial mobile phase (loading buffer). The pH should be in a range where the target molecule is stable and charged (e.g., pH 4-6).[16] If the sample has a high salt concentration, it should be desalted first via dialysis or a desalting column to prevent interference with binding.[16]

  • Column Packing and Equilibration: Pack a column with the selected anion-exchange resin. Equilibrate the column by washing it with 5-10 column volumes of the loading buffer until the pH and conductivity of the eluate are stable and match the buffer.[16]

  • Sample Loading: Carefully load the prepared sample onto the top of the column.

  • Washing: Wash the column with several column volumes of the loading buffer. This will elute any neutral or positively charged impurities that do not bind to the resin.

  • Elution: Elute the bound Badische acid from the column. This is typically achieved by either:

    • Salt Gradient: Gradually increasing the salt concentration (e.g., a linear gradient of 0-1 M NaCl) in the mobile phase. The salt counter-ions (Cl⁻) will compete with the sulfonic acid for binding sites on the resin, eventually displacing and eluting it.[16] Isomeric impurities may elute at slightly different salt concentrations, allowing for their separation.

    • pH Gradient: Gradually decreasing the pH of the mobile phase. However, given the very low pKa of sulfonic acids, a salt gradient is generally more practical and effective.

  • Fraction Collection and Analysis: Collect the eluate in fractions and analyze them (e.g., by HPLC or UV-Vis spectroscopy) to identify the fractions containing the pure product.

  • Product Recovery: Combine the pure fractions. If a volatile buffer was not used, the product will need to be recovered from the salt solution, typically by desalting, precipitation, or lyophilization.

Visual Workflow and Diagrams

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy based on the nature of the impurities present in your Badische acid sample.

Purification_Workflow start Crude Badische Acid Sample purity_analysis Initial Purity Analysis (HPLC, TLC) start->purity_analysis decision1 Major Impurities Identified? purity_analysis->decision1 inorganic Predominantly Inorganic Salts (e.g., NaCl, Na2SO4) decision1->inorganic Yes colored Colored Impurities (Oxidation Products) decision1->colored Yes isomeric Isomeric & Organic Impurities decision1->isomeric Yes recrystallization1 Recrystallization inorganic->recrystallization1 recrystallization2 Recrystallization with Activated Charcoal colored->recrystallization2 iec Ion-Exchange Chromatography (IEC) isomeric->iec final_analysis Final Purity Verification (HPLC, MS, DSC) recrystallization1->final_analysis recrystallization2->final_analysis iec->final_analysis final_product High-Purity Badische Acid final_analysis->final_product

Sources

Optimization

Technical Support Center: Badische Acid in Aqueous Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Badische acid (2-naphthylamine-8-sulfonic acid) in aqueous solutions. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Badische acid (2-naphthylamine-8-sulfonic acid) in aqueous solutions. This guide is designed to provide expert insights and practical troubleshooting for common challenges encountered during experimentation. Our approach is rooted in explaining the "why" behind experimental observations and providing robust, self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter. Each answer provides a causal explanation and a step-by-step guide to resolving the problem.

FAQ 1: My Badische acid solution has changed color (e.g., turned yellow, brown, or reddish). What is the cause and is my sample still usable?

Answer:

Discoloration of your Badische acid solution is a common indicator of degradation, most frequently due to oxidation of the amino group. While aminonaphthalenesulfonic acids are relatively stable in neutral and acidic aqueous solutions at room temperature, they are susceptible to degradation under certain conditions.

Causality:

  • Oxidative Degradation: The primary cause of color change is the oxidation of the primary amino group (-NH₂) on the naphthalene ring. This is particularly prevalent in alkaline (high pH) solutions and is accelerated by exposure to air (oxygen) and light. The oxidation process can lead to the formation of highly colored conjugated systems, such as quinoid or nitroso derivatives.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate and accelerate oxidative processes.

  • Contaminants: Trace metal ion contaminants in your water or reagents can catalyze oxidation reactions.

Is the sample usable?

The usability of a discolored solution depends on the tolerance of your specific application for impurities. For applications requiring high purity, such as in the development of pharmaceutical standards, a discolored solution should be discarded. For other, less sensitive applications, the impact of the minor degradation products may be negligible. However, it is always best practice to use a fresh, colorless solution for reproducible and accurate results.

Troubleshooting Protocol:

  • pH Measurement: Immediately measure the pH of your solution. If it is neutral to alkaline, this is a likely contributor to the degradation.

  • Preparation of a Fresh Solution:

    • Use high-purity water (e.g., HPLC-grade or Milli-Q).

    • If possible, deoxygenate the water by sparging with an inert gas like nitrogen or argon for 15-30 minutes before dissolving the Badische acid.

    • For increased stability, especially if the solution needs to be stored, consider preparing it in a slightly acidic buffer (e.g., pH 4-6).

  • Storage:

    • Store the solution in an amber glass container to protect it from light.

    • If possible, blanket the headspace of the container with an inert gas before sealing.

    • Store at refrigerated temperatures (2-8 °C) to slow the rate of any potential degradation reactions.

FAQ 2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my Badische acid solution. How can I identify the source of these impurities?

Answer:

The appearance of new peaks in your HPLC analysis indicates the presence of impurities, which could be either process-related from the synthesis of Badische acid or, more commonly, degradation products formed during storage or handling of the aqueous solution.

Causality:

  • Forced Degradation: Your experimental conditions may be inadvertently causing "forced degradation." This can be due to factors like elevated temperatures, extreme pH, or prolonged exposure to light.[1]

  • Hydrolytic Degradation (Desulfonation): Under harsh conditions, particularly heating (>150°C) with dilute acids, the sulfonic acid group (-SO₃H) can be cleaved from the naphthalene ring.[2] This would result in the formation of 2-naphthylamine, a known carcinogen.[3]

  • Oxidative Degradation: As mentioned in FAQ 1, oxidation can lead to various byproducts that will appear as separate peaks in your chromatogram.

  • Thermal Degradation: High temperatures, even without extreme pH, can lead to the substitution of the amino group with a hydroxyl group, forming 2-hydroxy-8-naphthalenesulfonic acid.[2]

Troubleshooting Workflow:

The following workflow will help you systematically identify the source of the unexpected peaks.

Diagram of Troubleshooting Workflow:

workflow start Unexpected Peaks in HPLC check_blank 1. Analyze Blank (Solvent) start->check_blank check_fresh 2. Analyze Freshly Prepared Standard check_blank->check_fresh Peaks not in blank forced_degradation 3. Perform Forced Degradation Study check_fresh->forced_degradation Peaks not in fresh standard lc_ms 4. LC-MS Analysis forced_degradation->lc_ms compare 5. Compare Retention Times and Mass Spectra lc_ms->compare conclusion Identify Source of Impurities compare->conclusion

Caption: A systematic workflow for identifying unknown peaks in HPLC analysis of Badische acid.

Experimental Protocols:

1. Analyze Blank (Solvent):

  • Inject a sample of the solvent used to dissolve your Badische acid. This will rule out contamination from your solvent.

2. Analyze Freshly Prepared Standard:

  • Prepare a new solution of Badische acid from a reliable source.

  • Analyze it immediately after preparation. If the unexpected peaks are absent, it confirms that the issue is with the storage or handling of your previous solution.

3. Perform a Controlled Forced Degradation Study: [4]

  • This will help you to intentionally generate degradation products and compare their retention times with your unknown peaks.

    • Acid Hydrolysis: Prepare a solution of Badische acid in 0.1 M HCl. Heat at 60-80°C for several hours.

    • Base Hydrolysis: Prepare a solution of Badische acid in 0.1 M NaOH. Keep at room temperature for several hours.

    • Oxidative Degradation: Prepare a solution of Badische acid in 3% hydrogen peroxide. Keep at room temperature for several hours.

    • Photolytic Degradation: Expose a solution of Badische acid to a UV lamp (e.g., 254 nm) for several hours.

    • Thermal Degradation: Heat a solid sample of Badische acid in an oven at a temperature below its melting point for several hours, then dissolve and analyze.

  • Analyze samples from each condition by HPLC.

4. LC-MS Analysis:

  • If available, analyze your degraded sample and the samples from the forced degradation study using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of the parent compound and the degradation products, which is invaluable for structural elucidation.[5]

5. Compare and Conclude:

  • Compare the retention times of the peaks in your original sample with those generated in the forced degradation study.

  • Use the mass spectral data to propose structures for the degradation products.

Summary of Potential Degradation Products and their Masses:

Degradation PathwayPotential ProductMolecular FormulaMonoisotopic Mass (Da)
Parent Compound Badische AcidC₁₀H₉NO₃S223.03
Oxidation Nitroso-Badische AcidC₁₀H₇NO₄S237.01
Oxidation Quinone-imine derivativeC₁₀H₇NO₃S221.01
Desulfonation 2-NaphthylamineC₁₀H₉N143.07
Hydroxylation 2-Hydroxy-8-naphthalenesulfonic acidC₁₀H₈O₄S224.01
FAQ 3: My Badische acid solution shows a gradual decrease in the main peak area over time, even when stored in the dark and refrigerated. What could be the cause?

Answer:

A gradual decrease in the main peak area suggests a slow degradation process. Even under seemingly ideal storage conditions, degradation can occur, albeit at a slower rate.

Causality:

  • Slow Oxidation: While refrigeration and protection from light significantly slow down oxidation, they may not completely halt it, especially if the solution was not deoxygenated or if there are trace catalytic impurities present.

  • Hydrolysis: While significant hydrolysis requires harsh conditions, very slow hydrolysis can occur over extended periods, especially if the pH of the solution is not optimal.

  • Microbial Degradation: If the aqueous solution is not sterile, microorganisms could potentially metabolize the Badische acid. Studies have shown that certain bacteria can degrade aminonaphthalenesulfonic acids.[6]

Troubleshooting and Prevention:

  • Solution Preparation Best Practices:

    • Always use freshly prepared solutions for quantitative analysis.

    • If a stock solution must be stored, prepare it in a slightly acidic buffer (pH 4-6).

    • Deoxygenate the solvent before use.

    • For long-term storage, consider filtering the solution through a 0.22 µm filter to ensure sterility.

  • Stability Study:

    • To understand the stability of your specific solution, conduct a short-term stability study.

    • Prepare a batch of the solution and store it under your typical conditions.

    • Analyze aliquots at regular intervals (e.g., 0, 24, 48, 72 hours) and plot the peak area of Badische acid over time. This will give you a clear indication of its stability under your specific storage conditions.

Diagram of Badische Acid Degradation Pathways:

degradation_pathways cluster_oxidation Oxidation (Air, Light, Alkaline pH) cluster_hydrolysis Harsh Hydrolysis (Acid, Heat >150°C) cluster_thermal High Thermal Stress (>250°C) Badische_Acid Badische Acid (2-Naphthylamine-8-sulfonic acid) Quinoid Quinoid Derivatives Badische_Acid->Quinoid O₂, hv, OH⁻ Nitroso Nitroso Derivatives Badische_Acid->Nitroso O₂, hv, OH⁻ Naphthylamine 2-Naphthylamine (Desulfonation) Badische_Acid->Naphthylamine H₃O⁺, Δ Naphthol 2-Hydroxy-8-naphthalenesulfonic acid (Hydroxylation) Badische_Acid->Naphthol ΔΔ

Caption: Potential chemical degradation pathways of Badische acid in aqueous solution.

References

  • Aminonaphthalenesulfonic acids. Grokipedia. (2026-01-07).
  • 2-Naphthylamine. Wikipedia.
  • Degradation of 2-Naphthylamine-I-sulfonic Acid by Pseudomonas Strain TA-I.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced degrad
  • Forced degradation studies. MedCrave online. (2016-12-14).
  • Forced degradation studies for Biopharmaceuticals. Pharmaceutical Technology. (2016-05-02).
  • Forced Degradation Studies. MedCrave online. (2016-12-14).
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.
  • 2-NAPHTHYLAMINE - Chemical Agents and Related Occup
  • 2-Naphthylamine | 91-59-8. Biosynth.
  • 2-Naphthylamine | C10H9N | CID 7057. PubChem.
  • 2-NAPHTHYLAMINE 1. Exposure Data.
  • 2-NAPHTHYLAMINE-8-SULFONIC ACID | 86-60-2. ChemicalBook. (2023-11-03).
  • Aminonaphthalenesulfonic acids. Wikipedia.
  • Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfon
  • Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limit
  • Forced degradation as an integral part of HPLC stability-indic
  • Hydrolytic Stability of Aqueous Solutions of Salicin.
  • Oxidative Degradation of Tannic Acid in Aqueous Solution by UV/S2O82− and UV/H2O2/Fe2+ Processes: A Compar
  • Stability and oxidation products of hydrolysable tannins in basic conditions detected by HPLC/DAD-ESI/QTOF/MS. PubMed.
  • Stability of sucrose fatty acid esters under acidic and basic conditions. PubMed.
  • Thermal degradation of aqueous oxal
  • Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid)
  • Thermal degradation of polyacrylic acid in dilute aqueous solution.

Sources

Troubleshooting

preventing byproduct formation in Badische acid reactions

Welcome to the technical support center for Badische acid (2-naphthylamine-8-sulfonic acid) reactions. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Badische acid (2-naphthylamine-8-sulfonic acid) reactions. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you prevent byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs): Understanding Badische Acid

Question: What is "Badische acid" and why is its purity critical?

Answer: Badische acid is the common name for 2-amino-8-naphthalenesulfonic acid . It is a crucial intermediate in the synthesis of a wide range of azo dyes. The precise location of the amino (-NH₂) and sulfonic acid (-SO₃H) groups on the naphthalene ring dictates the final color and properties of the dye. The presence of isomeric impurities, such as other naphthalenesulfonic acids, can lead to the formation of undesired dye byproducts, resulting in duller shades, poor color fastness, and reduced product yield. Therefore, maintaining high isomeric purity during the synthesis of Badische acid is paramount.

Question: What are the primary industrial synthesis routes for Badische acid?

Answer: There are two main pathways for the synthesis of Badische acid, each with its own set of potential byproducts. The choice of route often depends on the available starting materials and processing capabilities.

  • The Sulfonation Route: This involves the direct sulfonation of 2-naphthylamine. The primary challenge in this route is controlling the position of sulfonation, as multiple isomers can be formed.

  • The Bucherer Reaction Route: This route starts with 2-hydroxynaphthalene-8-sulfonic acid (Crocein Acid) and converts the hydroxyl group to an amino group using ammonia and a bisulfite catalyst.[1][2][3] This reaction is reversible and requires careful control of conditions to drive it towards the desired amine product.[1][4]

The logical flow for selecting a synthesis path is illustrated below.

G cluster_start Starting Material Selection cluster_route1 Route 1: Sulfonation cluster_route2 Route 2: Bucherer Reaction Start 2-Naphthylamine Start2 2-Naphthol Sulfonation2 Sulfonation of 2-Naphthol Start2->Sulfonation2 Sulfonation Sulfonation (H₂SO₄ / Oleum) Isomer_Mix Isomeric Mixture of Naphthylamine Sulfonic Acids Sulfonation->Isomer_Mix Purification1 Isomer Separation Isomer_Mix->Purification1 Critical Step Final_Product Badische Acid (2-Naphthylamine-8-sulfonic acid) Purification1->Final_Product Crocein_Acid Crocein Acid (2-Naphthol-8-sulfonic acid) Sulfonation2->Crocein_Acid Forms key intermediate Bucherer Bucherer Reaction (NH₃, NaHSO₃) Crocein_Acid->Bucherer Bucherer->Final_Product

Caption: Synthesis pathways to Badische acid.

Troubleshooting Guide: Byproduct Formation During Synthesis

Scenario 1: The Sulfonation Route

Problem: "My final product is a mixture of isomers, primarily the undesired 2-naphthylamine-6-sulfonic acid (Brönner's acid) and 2-naphthylamine-5-sulfonic acid (Laurent's acid). How can I improve selectivity for the 8-sulfonic acid (Badische acid)?"

Causality and Solution: The sulfonation of 2-naphthylamine is highly sensitive to temperature. The position of the sulfonic acid group is determined by a competition between kinetic and thermodynamic control.

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is faster at the 1-position, leading to the formation of 2-naphthylamine-1-sulfonic acid (Tobias acid).[5]

  • Thermodynamic Control (High Temperature): At higher temperatures, the more stable isomers, particularly the 6-sulfonic acid, are favored.

The formation of the desired 8-sulfonic acid occurs under specific, carefully controlled conditions that balance these factors. The key is to use a strong sulfonating agent like oleum (fuming sulfuric acid) and maintain a precise temperature profile.

Detailed Protocol for Maximizing 2-Naphthylamine-8-Sulfonic Acid Yield:

  • Initial Sulfonation: Dissolve 2-naphthylamine in concentrated sulfuric acid at a relatively low temperature (e.g., 20-30°C). This favors the initial formation of the sulfate salt.

  • Controlled Heating: Gradually heat the mixture. The precise temperature is critical. Often, a temperature range of 100-130°C is used to favor the migration of the sulfo group to the 8-position.

  • Use of Oleum: The addition of oleum can help to drive the reaction towards the desired product. The SO₃ concentration must be carefully monitored.

  • Reaction Time: The reaction time must be optimized. Insufficient time will lead to incomplete reaction, while excessive time at high temperatures will favor the formation of thermodynamically stable isomers like the 6-sulfonic acid.

Summary of Key Parameters:

ParameterCondition for 8-Isomer (Badische Acid)RationalePotential Byproduct if Deviated
Temperature 100-130°CBalances kinetic and thermodynamic control.< 100°C: Tobias acid. > 150°C: Brönner's acid.
Sulfonating Agent Conc. H₂SO₄ + OleumEnsures complete sulfonation.Incomplete reaction, mixed isomers.
Reaction Time 2-4 hours (typical)Allows for isomer rearrangement to the 8-position.Too short: Unreacted starting material. Too long: Formation of stable 6-isomer.
Scenario 2: The Bucherer Reaction Route

Problem: "My conversion of 2-hydroxynaphthalene-8-sulfonic acid to Badische acid is low, and I have significant amounts of starting material in my product."

Causality and Solution: The Bucherer reaction is a reversible nucleophilic substitution.[1][2][4] The equilibrium between the naphthol and the naphthylamine is influenced by the concentration of the reagents. To drive the reaction towards the desired naphthylamine product, Le Châtelier's principle must be applied. This means using a large excess of ammonia and ensuring the reaction is carried out in a sealed vessel (autoclave) to maintain pressure and keep the ammonia in the aqueous phase.

Mechanism of the Bucherer Reaction:

The reaction proceeds through an addition-elimination mechanism involving the bisulfite ion.

G cluster_main Bucherer Reaction Mechanism Naphthol Naphthol Derivative (Ar-OH) Protonation Protonation (+H⁺) Naphthol->Protonation Adduct1 Resonance-Stabilized Adduct Protonation->Adduct1 Bisulfite_Add Bisulfite Addition (+HSO₃⁻) Adduct1->Bisulfite_Add Tetralone Tetralone Sulfonic Acid Intermediate Bisulfite_Add->Tetralone Amine_Add Amine Addition (+NH₃) Tetralone->Amine_Add Intermediate Amino Intermediate Amine_Add->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Elimination Bisulfite Elimination (-HSO₃⁻) Dehydration->Elimination Naphthylamine Naphthylamine (Ar-NH₂) Elimination->Naphthylamine

Caption: Key steps in the Bucherer reaction.

Detailed Protocol for an Effective Bucherer Reaction:

  • Reagent Stoichiometry: Use a significant molar excess of aqueous ammonia (e.g., 5-10 equivalents).

  • Catalyst Concentration: Ensure an adequate concentration of sodium bisulfite (typically 1-1.5 equivalents).

  • Pressure Vessel: The reaction must be conducted in a sealed autoclave capable of withstanding pressures of 5-10 atm.

  • Temperature Control: Heat the reaction to 140-160°C. The temperature should be high enough to facilitate the reaction but not so high as to cause decomposition.

  • Agitation: Ensure vigorous stirring to maintain homogeneity between the aqueous and solid phases.

Troubleshooting Guide: Reactions Using Badische Acid

Problem: "During azo coupling, I'm observing the formation of a brown, insoluble byproduct and my yield of the desired dye is low."

Causality and Solution: This issue typically points to two problems: decomposition of the diazonium salt intermediate or improper pH control during the coupling reaction.

  • Diazonium Salt Instability: The diazonium salt of Badische acid is relatively stable but will decompose if the temperature is not kept low (0-5°C) during its formation (diazotization) and subsequent coupling. Decomposition leads to the formation of phenolic byproducts, which can undergo oxidative coupling to form brown tars.

  • Incorrect Coupling pH: Azo coupling is highly pH-dependent. The optimal pH ensures that the coupling partner (e.g., a phenol or another amine) is in its most reactive form. If the pH is too low, the coupling partner is not sufficiently activated. If the pH is too high, the diazonium salt can convert to a non-reactive diazotate ion.

Workflow for Clean Azo Coupling:

G Cooling1 Cool to 0-5°C Diazotization Add NaNO₂ Solution (Maintain 0-5°C) Cooling1->Diazotization Check Check for Excess Nitrous Acid (Starch-Iodide Paper) Diazotization->Check Check->Diazotization Negative Test (Add more NaNO₂) Diazonium Diazonium Salt Solution (Keep Cold) Check->Diazonium Positive Test Coupling Slowly Add Diazonium Solution to Coupling Component Diazonium->Coupling Coupling_Prep Prepare Coupling Component Solution at Optimal pH Coupling_Prep->Coupling pH_Control Maintain Constant pH During Addition Coupling->pH_Control Product Crude Azo Dye pH_Control->Product Reaction Complete

Caption: Workflow for diazotization and azo coupling.

Key Control Points:

  • Temperature: Use an ice-salt bath to maintain the temperature of the diazotization and coupling reactions between 0 and 5°C at all times.

  • pH for Coupling:

    • For coupling to phenols (e.g., naphthols), the reaction should be run under alkaline conditions (pH 8-10) to deprotonate the hydroxyl group, forming the highly reactive phenoxide ion.

    • For coupling to amines, the reaction is typically run under weakly acidic conditions (pH 4-6) to ensure sufficient concentration of the free amine, which is the reactive species.

  • Rate of Addition: Add the cold diazonium salt solution slowly to the solution of the coupling partner with vigorous stirring. This prevents localized high concentrations that can lead to side reactions.

By carefully controlling these parameters, you can significantly minimize the formation of byproducts and achieve a high yield of your desired azo dye.

References

  • Bucherer, H. T. (1904). Über die Einwirkung schwefligsaurer Salze auf aromatische Amido- und Hydroxylverbindungen. Journal für Praktische Chemie, 69(1), 49–91. [Link]

  • Wikipedia. (2023). Bucherer reaction. [Link]

  • Chemistry LibreTexts. (2023). Bucherer Reaction. [Link]

  • Booth, G. (2000). Naphthalene Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bucherer Reaction. [Link]

  • Drake, N. L. (1942). The Bucherer Reaction. Organic Reactions, 1, 105.
  • PubChem. (n.d.). 2-Amino-1-naphthalenesulfonic acid. [Link]

Sources

Optimization

Technical Support Center: Industrial Scale Production of Naphthalenesulfonic Acids (Formerly known as Badische Acid)

A Note on Terminology: The term "Badische acid" is not a contemporary standard chemical name. It historically refers to dye intermediates produced by Badische Anilin- und Sodafabrik (BASF).

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Terminology: The term "Badische acid" is not a contemporary standard chemical name. It historically refers to dye intermediates produced by Badische Anilin- und Sodafabrik (BASF). This guide focuses on the industrial production challenges of naphthalenesulfonic acids, a key class of these intermediates, with a particular emphasis on aminonaphthalenesulfonic acids like Laurent's acid (1-naphthylamine-5-sulfonic acid).

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of naphthalenesulfonic acids.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and purification of naphthalenesulfonic acids in a question-and-answer format.

Issue 1: Poor Yield and Selectivity in Naphthalene Sulfonation

Q: Our sulfonation of naphthalene is resulting in a low yield of the desired isomer and a mixture that is difficult to separate. What are the critical process parameters to control?

A: The sulfonation of naphthalene is a classic example of a reaction governed by kinetic versus thermodynamic control, where temperature is the most critical parameter influencing isomer distribution.[1][2][3]

  • For Naphthalene-1-sulfonic acid (α-isomer): This is the kinetically favored product, formed more rapidly at lower temperatures, typically below 80°C.[4][5] The transition state leading to the 1-isomer is lower in energy, facilitating its faster formation.[3]

  • For Naphthalene-2-sulfonic acid (β-isomer): This is the thermodynamically more stable product, and its formation is favored at higher temperatures, generally above 150-160°C.[1][2] At these temperatures, the sulfonation reaction becomes reversible, allowing the reaction to reach equilibrium and yield the more stable β-isomer.[3] The increased stability is due to reduced steric hindrance.[6]

Troubleshooting Steps:

  • Temperature Control: For the α-isomer, maintain a reaction temperature below 80°C. For the β-isomer, ensure the temperature is held consistently at 160-165°C for a sufficient duration (e.g., 2.5-3 hours) to allow for isomerization of any initially formed α-isomer.[1][7]

  • Sublimation of Naphthalene: A significant loss of yield can occur due to the sublimation of naphthalene, especially at the higher temperatures required for β-isomer formation.[8]

    • Solvent Use: Employing a high-boiling point solvent like decalin can suppress naphthalene sublimation and improve yield.[8]

    • Reactor Design: A reactor designed to minimize sublimation, for instance, through a reflux condenser, can drastically increase product yield to over 95%.[8]

  • Sulfonating Agent: The choice and concentration of the sulfonating agent (e.g., concentrated sulfuric acid, oleum, or gaseous sulfur trioxide) are crucial. The reaction of naphthalene with gaseous sulfur trioxide in an inert gas mixture, followed by a heating step, can produce a high β- to α-isomer ratio.[7]

Issue 2: Presence of Carcinogenic Byproducts in Aminonaphthalenesulfonic Acid Synthesis

Q: We are synthesizing Tobias acid (2-amino-1-naphthalenesulfonic acid) and are concerned about the formation of the carcinogen 2-aminonaphthalene. How can we minimize its formation and remove it from the final product?

A: The synthesis of Tobias acid, often via the Bucherer reaction, can indeed produce 2-aminonaphthalene as a byproduct.[9] The Occupational Safety and Health Administration (OSHA) has stringent regulations on handling substances containing this carcinogen.[9]

Troubleshooting and Purification Protocol:

  • Reaction Control: While specific reaction conditions to minimize its formation are proprietary, careful control of the amination process is key.

  • Extraction: A common industrial practice for removing 2-aminonaphthalene is extraction with a water-immiscible organic solvent from the product solution.[9]

    • Solvent Selection: Solvents such as monochlorobenzene or dichlorobenzene are effective for this purpose.[9]

    • Process: The aqueous solution of the sodium salt of Tobias acid is extracted with the organic solvent. The purified aqueous layer is then acidified to precipitate the pure Tobias acid.[9]

  • Toluene Extraction: Toluene can also be used to extract trace amounts of 2-naphthylamine from the reaction mixture before the final precipitation of the desired acid.[10]

Issue 3: Difficulties in Isolating and Purifying the Final Product

Q: We are struggling with the isolation of our naphthalenesulfonic acid from the reaction mixture. What are the standard industrial practices for purification?

A: The purification of naphthalenesulfonic acids often involves several steps to separate the desired isomer and remove impurities.

Purification Strategies:

  • Salting Out: The sodium salts of naphthalenesulfonic acids can be precipitated from the aqueous reaction mixture by adding sodium chloride.[2] This is a common and effective method for initial isolation.

  • Acidification and Precipitation: After purification of the salt solution (e.g., by solvent extraction), the free acid can be precipitated by acidification with a mineral acid like sulfuric acid to a specific pH.[9][10]

  • Selective Hydrolysis: To remove the less stable α-isomer from a mixture, the product can be heated with dilute acid or superheated steam. This selectively hydrolyzes the α-isomer, which can then be removed.[10][11]

  • Recrystallization: For higher purity, the isolated acid can be recrystallized from hot water.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the industrial-scale sulfonation of naphthalene?

A1: The primary challenge is controlling the regioselectivity to obtain the desired isomer, either the naphthalene-1-sulfonic acid (α-isomer) or the naphthalene-2-sulfonic acid (β-isomer).[1][4] The reaction conditions, particularly temperature, determine whether the kinetically or thermodynamically favored product is formed.[2][3]

Q2: Why is the β-isomer of naphthalenesulfonic acid often preferred in industrial applications?

A2: The β-isomer is generally more stable due to reduced steric hindrance.[6] This stability is advantageous in the production of downstream products like sulfonated naphthalene formaldehyde (SNF) condensates, which are used as superplasticizers in concrete. The β-isomer leads to a more linear and regular polymer structure, resulting in superior dispersing properties.[1]

Q3: What are the key safety concerns in the production of aminonaphthalenesulfonic acids?

A3: A significant safety concern is the potential formation of carcinogenic byproducts, such as 2-aminonaphthalene during the synthesis of Tobias acid.[9] Additionally, the manufacturing of dye intermediates involves handling hazardous and volatile chemicals like ammonia, hydrogen sulfide, and various organic solvents, which requires robust ventilation and gas detection systems.[12] The raw materials themselves, such as benzene and naphthalene, also pose health risks.[13][14]

Q4: How can the environmental impact of naphthalenesulfonic acid production be minimized?

A4: Sustainable practices are crucial in mitigating the environmental impact. This includes responsible sourcing of high-purity raw materials to reduce waste, proper management of waste disposal, and effective effluent treatment to prevent pollution of soil and water.[13][15] The synthesis process itself can generate hazardous waste, and strict adherence to effluent discharge standards for parameters like pH, COD, and BOD is necessary.[16]

Q5: What are common methods for synthesizing aminonaphthalenesulfonic acids?

A5: Common industrial methods include:

  • Sulfonation of Naphthylamines: Direct sulfonation of naphthylamines with sulfuric acid or oleum.[10]

  • Reduction of Nitronaphthalenesulfonic Acids: The corresponding nitronaphthalenesulfonic acid is reduced to the amino form.[17]

  • Bucherer Reaction: This versatile method involves the amination of hydroxynaphthalenesulfonic acids using ammonium bisulfite or sodium bisulfite in aqueous ammonia.[10]

Section 3: Experimental Protocols and Data

Protocol: Synthesis of Naphthalene-2-sulfonic acid (β-isomer)

This protocol is a representative laboratory-scale procedure for the synthesis of the thermodynamically favored β-isomer.

Materials:

  • Naphthalene (1.0 mol)

  • Concentrated Sulfuric Acid (98%, 1.3 mol)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, melt the naphthalene by heating in an oil bath to approximately 80°C.

  • Once the naphthalene is molten and stirring, slowly add the concentrated sulfuric acid from the dropping funnel.

  • After the addition is complete, raise the temperature of the oil bath to 160-165°C.

  • Maintain this temperature for 2.5 to 3 hours to ensure the formation and isomerization to the β-naphthalene sulfonic acid.[1]

  • Cool the reaction mixture and pour it into water.

  • Neutralize the solution and isolate the sodium salt of naphthalene-2-sulfonic acid by salting out with sodium chloride.[2]

  • Filter and dry the product.

Data Summary: Isomer Distribution in Naphthalene Sulfonation
TemperaturePredominant IsomerControl TypeReference
< 80°CNaphthalene-1-sulfonic acid (α-isomer)Kinetic[2][5]
> 150-160°CNaphthalene-2-sulfonic acid (β-isomer)Thermodynamic[1][2]

Section 4: Visualizations

Diagram: Kinetic vs. Thermodynamic Control in Naphthalene Sulfonation

G cluster_0 Reaction Pathways Naphthalene Naphthalene Transition State (alpha) Transition State (lower energy) Naphthalene->Transition State (alpha) Low Temp (<80°C) Faster Rate Transition State (beta) Transition State (higher energy) Naphthalene->Transition State (beta) High Temp (>160°C) Slower Rate alpha-isomer Naphthalene-1-sulfonic acid (Kinetic Product) Transition State (alpha)->alpha-isomer beta-isomer Naphthalene-2-sulfonic acid (Thermodynamic Product) Transition State (beta)->beta-isomer alpha-isomer->beta-isomer Isomerization at High Temp (>160°C)

Caption: Reaction pathways for naphthalene sulfonation.

Diagram: Industrial Workflow for Purified Tobias Acid

G cluster_1 Tobias Acid Synthesis and Purification Start 2-Hydroxynaphthalene- 1-sulfonic acid Bucherer Bucherer Reaction (Amination) Start->Bucherer Crude Crude Tobias Acid Solution (contains 2-aminonaphthalene) Bucherer->Crude Extraction Solvent Extraction (e.g., with dichlorobenzene) Crude->Extraction Aqueous Purified Aqueous Phase (Sodium Salt of Tobias Acid) Extraction->Aqueous Purified Organic Organic Phase (contains 2-aminonaphthalene) Extraction->Organic Impurities Precipitation Acidification (e.g., with H2SO4) Aqueous->Precipitation Final Pure Tobias Acid (Precipitate) Precipitation->Final

Sources

Reference Data & Comparative Studies

Validation

A Comparative Performance Analysis of Dyes Derived from Badische Acid: A Technical Guide for Researchers

This guide provides an in-depth, objective comparison of the performance characteristics of azo dyes derived from Badische acid. Tailored for researchers, scientists, and professionals in drug development and materials s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the performance characteristics of azo dyes derived from Badische acid. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate informed decisions in dye selection and application. We will explore the synthesis, performance metrics, and comparative analysis of these dyes, supported by established experimental protocols.

Introduction to Badische Acid: A Cornerstone of Azo Dye Chemistry

Badische acid, chemically known as 7-amino-1-naphthalenesulfonic acid, is a critical intermediate in the synthesis of a wide range of azo dyes.[1][2] Its molecular structure, featuring both an amino group and a sulfonic acid group on a naphthalene backbone, provides a versatile platform for creating dyes with diverse colors and properties.[3] The sulfonic acid group imparts water solubility, a crucial characteristic for the application of acid dyes, particularly on protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[4] The position of the amino group allows for diazotization and subsequent coupling to form the chromophoric azo bond (-N=N-), which is responsible for the dye's color.[5] The overall performance of the resulting dye is significantly influenced by the other chemical moieties attached to the azo linkage.

The Synthesis of Azo Dyes from Badische Acid: A Generalized Pathway

The synthesis of azo dyes from Badische acid follows a well-established two-step process: diazotization followed by azo coupling.

Step 1: Diazotization of an Aromatic Amine An aromatic primary amine is treated with a source of nitrous acid (typically sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This salt is a highly reactive intermediate.

Step 2: Azo Coupling with Badische Acid The diazonium salt is then reacted with Badische acid, which acts as the coupling component. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich naphthalene ring of Badische acid. The position of coupling is directed by the activating amino group. This reaction forms the stable azo linkage and results in the final dye molecule.

The general synthetic route can be visualized as follows:

G A Aromatic Amine (Ar-NH2) B Diazonium Salt (Ar-N2+) A->B  Diazotization  (NaNO2, HCl, 0-5°C) D Azo Dye B->D Azo Coupling C Badische Acid C->D

Caption: Generalized workflow for the synthesis of azo dyes using Badische acid.

Key Performance Indicators for Comparative Analysis

The suitability of a dye for a specific application is determined by its performance under various conditions. The primary metrics for evaluating dyes derived from Badische acid include:

  • Color Strength (K/S Value): This is a measure of a dye's ability to impart color to a substrate. It is determined spectrophotometrically by measuring the light absorption and scattering of the dyed material.[6][7] A higher K/S value indicates a greater color yield.[8]

  • Lightfastness: This refers to a dye's resistance to fading upon exposure to light. It is a critical parameter for textiles and other materials that will be exposed to sunlight.[9]

  • Wash Fastness: This measures the resistance of the dye to desorption and transfer to other fabrics during laundering.[10][11] It is essential for apparel and home textiles.

  • Perspiration Fastness: This evaluates the dye's stability when exposed to simulated acidic and alkaline perspiration, which is important for clothing.[12]

  • Rubbing (Crocking) Fastness: This assesses the transfer of color from the dyed material to another surface by rubbing. It is tested under both dry and wet conditions.

  • Thermal Stability: This is the dye's ability to resist degradation at high temperatures, which can be a factor during processing and end-use.[13][14]

Comparative Performance Data of Representative Acid Dyes

Dye Class (Example) Color Strength (K/S) Lightfastness (ISO 105-B02) Wash Fastness (ISO 105-C06) Perspiration Fastness (ISO 105-E04) Rubbing Fastness (ISO 105-X12)
Monoazo (e.g., Acid Red 88) Good3-4 (Moderate)3-4 (Moderate to Good)4 (Good)4-5 (Good to Excellent)
Disazo (e.g., Acid Orange 95) Very Good4-5 (Good)4 (Good)4-5 (Good to Excellent)4-5 (Good to Excellent)
Pre-metallized (e.g., Acid Black 172) Excellent6-7 (Excellent)4-5 (Good to Excellent)5 (Excellent)5 (Excellent)

Note: Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for lightfastness), where a higher number indicates better performance.[15]

Analysis of Performance Trends:

  • Chemical Structure and Performance: The complexity of the dye molecule influences its performance. Disazo dyes, containing two azo groups, often exhibit higher color strength and lightfastness compared to monoazo dyes.[16] Pre-metallized dyes, which incorporate a metal ion into the dye complex, generally show the highest fastness properties.[17]

  • Influence of Functional Groups: The presence and position of sulfonic acid groups, such as in Badische acid, enhance water solubility and affinity for protein and polyamide fibers.[4][18] Other substituents on the aromatic rings can also modulate the dye's properties.

Standardized Experimental Protocol: Evaluation of Wash Fastness (ISO 105-C06)

To ensure reproducible and comparable results, standardized test methods are crucial. The following is a detailed protocol for assessing the wash fastness of a dyed fabric, based on the ISO 105-C06 standard.[15]

Objective: To determine the resistance of the color of textiles to domestic or commercial laundering procedures.

Materials and Equipment:

  • Launder-Ometer or similar apparatus for agitated washing at controlled temperatures.

  • Stainless steel containers and balls.

  • Multifiber adjacent fabric (containing strips of common fibers like cotton, wool, nylon, polyester, acrylic, and acetate).

  • Standard reference detergent (without optical brighteners).

  • Spectrophotometer or Grey Scale for assessing color change and staining.

  • Thermostat-controlled oven.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_wash Washing Procedure cluster_eval Evaluation A Cut dyed fabric specimen (e.g., 40 mm x 100 mm) B Attach multifiber adajcent fabric A->B C Prepare wash liquor (standard detergent in distilled water) D Place specimen, liquor, and steel balls in stainless steel container C->D E Run in Launder-Ometer at specified temperature and time (e.g., 40°C for 30 min) D->E F Rinse and dry the specimen E->F G Assess color change of specimen using Grey Scale for Color Change F->G H Assess staining of each fiber in multifiber fabric using Grey Scale for Staining F->H

Caption: Experimental workflow for determining wash fastness according to ISO 105-C06.

Step-by-Step Procedure:

  • Sample Preparation:

    • Cut a specimen of the dyed fabric to the specified dimensions (e.g., 40 mm x 100 mm).

    • Stitch the dyed specimen together with a piece of multifiber adjacent fabric of the same size.

  • Washing:

    • Prepare the washing solution with the specified concentration of the standard detergent in distilled water.

    • Place the composite specimen, the required volume of the wash liquor, and the specified number of stainless steel balls into a stainless steel container.

    • Seal the container and place it in the Launder-Ometer.

    • Run the machine for the specified time and at the designated temperature as per the chosen test method (e.g., A1S for a mild wash).[15]

  • Rinsing and Drying:

    • After the cycle, remove the composite specimen.

    • Rinse the specimen thoroughly in cold distilled water.

    • Squeeze out the excess water.

    • Separate the dyed fabric from the multifiber fabric, leaving them attached by one of the shorter sides.

    • Dry the specimen in a warm air oven at a temperature not exceeding 60°C.

  • Assessment:

    • Color Change: Evaluate the change in color of the dyed specimen by comparing the treated and untreated samples against the Grey Scale for Assessing Change in Colour. Record the numerical rating.

    • Staining: Assess the degree of staining on each of the fiber strips in the multifiber adjacent fabric using the Grey Scale for Assessing Staining. Record the rating for each fiber type.

Conclusion

Dyes derived from Badische acid represent a significant class of colorants with broad applications, particularly for protein and polyamide fibers. Their performance is a function of their overall molecular structure, which can be tailored during synthesis to meet specific requirements. While pre-metallized and more complex structures generally offer superior fastness properties, the selection of an appropriate dye must consider the desired color, cost, and end-use application. The use of standardized testing protocols, such as those provided by ISO and AATCC, is paramount for accurate and reliable performance comparisons.[19][20] This guide provides a foundational understanding and practical framework for researchers and professionals working with these important compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6850, Badische acid. [Link]

  • DrugFuture. Badische Acid. [Link]

  • AATCC. AATCC Standard Test Methods and Procedures. [Link]

  • Global Substance Registration System. BADISCHE ACID. [Link]

  • iTeh Standards. ISO 105-Z11:1998 Textiles — Tests for colour fastness — Part Z11: Evaluation of speckiness of colorant dispersions. [Link]

  • GlobalSpec. AATCC 163 - Test Method for Colorfastness to Storage: Dye Transfer. [Link]

  • iTeh Standards. ISO 105-B03:1994 Textiles — Tests for colour fastness — Part B03: Colour fastness to weathering: Outdoor exposure. [Link]

  • Scribd. AATCC Test Method 15. [Link]

  • Microbe Investigations. AATCC 61 - Test Method for Colorfastness to Laundering. [Link]

  • The Pharma Innovation. Effect of acid dyes on colour fastness properties of silk fabric. [Link]

  • AATCC. Test Method for Colorfastness to Storage: Dye Transfer. [Link]

  • BSI Standards. BS EN ISO 105 - Textiles. Tests for colour fastness. [Link]

  • The Royal Society of Chemistry. Badische Acid | The Merck Index Online. [Link]

  • TÜBİTAK Academic Journals. Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry. [Link]

  • Sensient Industrial Colors. Measuring Color Strength. [Link]

  • Arabian Journal of Chemistry. Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. [Link]

  • ResearchGate. (PDF) Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. [Link]

  • EUROLAB. ISO 105-E01 Textiles - Color Fastness Tests - Part E01: Color Fastness to Water. [Link]

  • The University of Auckland. The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. [Link]

  • Textile Trade Buddy. Testing the colorfastness of polyester fibers with ISO 105-C06. [Link]

  • MDPI. The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. [Link]

  • IJRET. COLOR CO-ORDINATES AND RELATIVE COLOR STRENGTH OF REACTIVE DYE INFLUENCED BY FABRIC GSM AND DYE CONCENTRATION. [Link]

  • RSC Publishing. A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. [Link]

  • Wiktionary. Badische acid. [Link]

  • Austin Publishing Group. Identifying the Color Strength, Color Intensity, Chromophore Extent and Colorfastness Properties of Cellulosic Fabrics. [Link]

  • Semantic Scholar. Temperature Stability of Naphthalene Sulfonic and Naphthalene Disulfonic Acids at Geothermal Conditions. [Link]

  • AIP Publishing. Evaluation of Color Strength (K/S) Values of Cotton Fabrics Dyed with Reactive Dye and Treated with Silver Nanoparticles. [Link]

  • ResearchGate. Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. [Link]

  • Wikipedia. BASF. [Link]

  • National Center for Biotechnology Information. Classifications, properties, recent synthesis and applications of azo dyes. [Link]

  • ResearchGate. Results of acid azo dyeing and various fastness properties of dyes on wool. [Link]

  • UPB. SYNTHESIS OF REACTIVE DYES BASED ON EPYCHLOROHYDRINE. [Link]

  • ResearchGate. Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. [Link]

  • ResearchGate. Synthesis of Several Newly Acid Dyes and their Application in Textile Dyeing. [Link]

  • IntechOpen. Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6670, 2-Amino-1-naphthalenesulfonic acid. [Link]

  • PIGMENT DYES. Azo Dyes: Properties, Uses, and Synthesis | Comprehensive Guide. [Link]

  • ResearchGate. Azo Dyes Degradation Approaches and Challenges: An Overview. [Link]

  • National Center for Biotechnology Information. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6790, 4-Amino-1-naphthalenesulfonic acid. [Link]

  • MDPI. Azo-Dyes-Grafted Oligosaccharides—From Synthesis to Applications. [Link]

  • MDPI. Comparative Performances of Natural Dyes Extracted from Mentha Leaves, Helianthus Annuus Leaves, and Fragaria Fruit for Dye-Sensitized Solar Cells. [Link]

  • Preprints.org. Original Article: Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for Quantifying Badische Acid

Introduction: The Analytical Imperative for Badische Acid Badische acid (2-amino-8-naphthol-6-sulfonic acid) is a critical intermediate in the synthesis of various azo dyes and pigments. Its purity and concentration are...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Badische Acid

Badische acid (2-amino-8-naphthol-6-sulfonic acid) is a critical intermediate in the synthesis of various azo dyes and pigments. Its purity and concentration are paramount, directly impacting the quality, yield, and safety profile of the final products. For researchers and drug development professionals working with related compounds or using it as a starting material, a robust, reliable, and validated analytical method for its quantification is not just a procedural formality; it is the bedrock of data integrity and regulatory compliance.

This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for Badische acid. We will move beyond a simple checklist of validation parameters, exploring the scientific rationale behind each step, the practical execution of experiments, and how this method compares to other analytical alternatives. Our approach is grounded in the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures.[1][2]

The Foundation: Why HPLC for Badische Acid?

High-Performance Liquid Chromatography, particularly in its reversed-phase (RP-HPLC) modality, is the workhorse of the pharmaceutical and chemical industries for good reason. For an analyte like Badische acid, which possesses a chromophore (the naphthalene ring system), a sulfonic acid group, and an amino group, RP-HPLC with UV detection offers a powerful combination of selectivity, sensitivity, and robustness.

The sulfonic acid and amino groups make the molecule's retention sensitive to the mobile phase pH. By controlling the pH, we can suppress the ionization of the sulfonic acid group (using a low pH mobile phase) or use ion-pairing agents to achieve optimal retention and peak shape on a C18 column. This level of control is fundamental to developing a method that is both reliable and transferable between laboratories.

The Validation Master Plan: A Structured Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] It is a systematic journey that builds a comprehensive data package proving the method's performance. Our validation plan will dissect each critical performance characteristic.

dot

Caption: Figure 1: Overall HPLC Method Validation Workflow.

Part 1: Specificity - The Cornerstone of Confidence

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For a stability-indicating method, this is the most critical validation parameter. We must prove that the peak for Badische acid is pure and not inflated by co-eluting species.

The Causality: Without proving specificity, any quantitative result is suspect. A deceptively perfect-looking peak could be hiding a significant degradant, leading to an overestimation of the active substance and a failure to detect stability issues.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are the definitive test of specificity.[6][7] The goal is to intentionally degrade a sample of Badische acid under various stress conditions to generate potential degradation products and demonstrate that the method can separate them from the parent peak.

Step-by-Step Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of Badische acid in a suitable solvent (e.g., a water/methanol mixture).

  • Apply Stress Conditions: Expose the solution to the following conditions in separate experiments. The aim is typically to achieve 5-20% degradation.[8]

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Neutralize the acid and base-stressed samples before injection.

  • Analysis: Analyze an unstressed sample and all stressed samples by HPLC. Use a photodiode array (PDA) detector if available.

  • Evaluation:

    • Resolution: Calculate the resolution between the Badische acid peak and the closest eluting degradant peak. The acceptance criterion is typically Resolution (Rs) ≥ 2.0 .[9]

    • Peak Purity: If using a PDA detector, perform a peak purity analysis on the Badische acid peak in all chromatograms. The purity angle should be less than the purity threshold.

    • Mass Balance: Attempt to account for the loss in the parent compound by summing the area of the parent and all degradant peaks.

dot

Caption: Figure 2: The logical flow of a forced degradation study.

Part 2: Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The Range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]

The Causality: Linearity confirms that our detector response is predictable and reliable across the concentrations we intend to measure. Without it, we cannot use a simple calibration curve to quantify unknown samples accurately.

Experimental Protocol: Calibration Curve
  • Prepare Standards: Prepare a series of at least five standard solutions of Badische acid from a stock solution. For an assay, the typical range is 80% to 120% of the target test concentration.[10]

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area (y-axis) versus concentration (x-axis).

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999 . The y-intercept should be close to zero.

Parameter Acceptance Criterion Justification
Correlation Coefficient (r²) ≥ 0.999Demonstrates a strong linear relationship between concentration and response.
Linearity Plot Visually inspect for a straight lineConfirms the statistical result and identifies any potential outliers.
Residuals Plot Random distribution around zeroShows that the linear model is appropriate for the data.

Part 3: Accuracy and Precision

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined through recovery studies.[11] Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[12]

The Causality: Accuracy tells us if our method is biased (systematically wrong), while precision tells us if our results are scattered (random error). A good method must be both accurate and precise—consistently hitting the bullseye.

Experimental Protocol: Accuracy (Recovery)
  • Prepare Spiked Samples: Spike a placebo (a mixture of all excipients without the active ingredient) with known amounts of Badische acid at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three samples at each level.

  • Analysis: Analyze all nine samples.

  • Evaluation: Calculate the percent recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Experimental Protocol: Precision
  • Repeatability: Prepare six individual samples of Badische acid at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system (if available), repeat the repeatability experiment.

  • Evaluation:

    • Acceptance Criteria: The %RSD for repeatability should be ≤ 1.0% . The %RSD for intermediate precision (combining all 12 results) should be ≤ 2.0% .

Validation Parameter Experimental Design Typical Acceptance Criteria
Accuracy 9 determinations across 3 concentration levels (e.g., 3x80%, 3x100%, 3x120%)Mean recovery of 98.0% - 102.0%
Precision (Repeatability) 6 determinations at 100% concentration%RSD ≤ 1.0%
Precision (Intermediate) Repeatability test on a different day/analyst/instrument%RSD ≤ 2.0% (for combined data)

Part 4: Detection Limits and Robustness

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14][15]

The Causality: LOD/LOQ are critical for impurity analysis, defining the lower limits of what the method can reliably "see" and "measure." Robustness is a measure of the method's real-world reliability, ensuring that minor day-to-day variations don't send the results off-course.

Experimental Protocols
  • LOD & LOQ: Can be determined based on the signal-to-noise ratio. Analyze solutions of decreasing concentration and identify the concentrations that yield a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ .[16]

  • Robustness: Analyze a standard solution while making small, deliberate changes to the method parameters one at a time.

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase Organic Composition (e.g., ± 2% absolute)

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Evaluation: The system suitability parameters (see below) should remain within acceptance criteria for all variations.

Part 5: System Suitability Testing (SST)

While not a validation parameter itself, SST is the daily check that ensures the complete analytical system (instrument, column, mobile phase) is performing adequately before any samples are analyzed.[17][18] The criteria are established during method validation.

SST Parameter What it Measures Typical Acceptance Criteria
Tailing Factor (T) Peak symmetryT ≤ 1.5
Theoretical Plates (N) Column efficiencyN ≥ 2000
Resolution (Rs) Separation of adjacent peaksRs ≥ 2.0 (between analyte and closest impurity)
%RSD of Peak Area Injection precision≤ 1.0% (for 5 replicate injections)

Comparison with Alternative Analytical Methods

While RP-HPLC is an excellent choice, it's important to understand its place among other potential techniques for quantifying Badische acid. The optimal choice depends on the specific analytical challenge, such as the sample matrix, required sensitivity, and available instrumentation.

Technique Principle Pros for Badische Acid Cons for Badische Acid Best For...
Validated RP-HPLC-UV Partition chromatography based on polarity, with UV detection.Simple, robust, low cost, excellent for routine QC.Moderate sensitivity, potential for interference in complex matrices.Routine quality control, stability testing, content uniformity.
Ion Chromatography (IC) Ion-exchange separation with conductivity or UV detection.Excellent for separating various organic and inorganic acids.[19]May require specialized equipment (suppressor), can be sensitive to matrix ions.Analysis of Badische acid in samples containing other ionic species or organic acids.
GC-MS Separation of volatile compounds with mass spec detection.Very high sensitivity and specificity (provides structural info).Requires derivatization to make Badische acid volatile, which adds complexity and potential for error.[20]Trace-level analysis or definitive identification of unknown impurities/degradants.
Capillary Electrophoresis (CE) Separation in a capillary based on charge-to-size ratio.Very high separation efficiency, requires minimal sample/solvent.Can have lower concentration sensitivity and reproducibility challenges compared to HPLC.[21]Orthogonal method for confirming purity or when sample volume is extremely limited.

Conclusion

The validation of an HPLC method for quantifying Badische acid is a rigorous but essential process that underpins the reliability of all subsequent data. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness according to ICH guidelines, we build a comprehensive case that the method is fit for its intended purpose.[22] This validated RP-HPLC-UV method stands as a robust, cost-effective, and highly suitable choice for routine analysis in most research and quality control settings. However, for specific challenges like ultra-trace analysis or complex matrices, alternative methods such as GC-MS or Ion Chromatography offer complementary capabilities that a senior scientist must consider when developing a complete analytical strategy.

References

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][23]

  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?. [Link][24]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][1]

  • Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. [Link][25]

  • ResearchGate. (2015). The role of forced degradation studies in stability indicating HPLC method development. [Link][6]

  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. [Link][17]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][11]

  • OMICS International. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link][7]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link][18]

  • European Medicines Agency (EMA). (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link][26]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][27]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link][28]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][29]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link][30]

  • Altabrisa Group. (2023). What Is HPLC Method Robustness Assessment and Its Importance?. [Link][14]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link][31]

  • Chromatography Today. (n.d.). What Does Specificity Mean in Chromatography?. [Link][32]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link][22]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][3]

  • SlideShare. (n.d.). Bioanalytical method validation emea. [Link][33]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link][10]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][2]

  • YouTube. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link][34]

  • Wisdom Library. (2023). Selectivity and specificity: Significance and symbolism. [Link][35]

  • MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link][36]

  • LCGC International. (n.d.). Robustness Tests. [Link][15]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link][37]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link][38]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][39]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link][19]

  • ResearchGate. (2015). A ruggedness test model and its application for HPLC method validation. [Link][40]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link][4]

  • Lösungsfabrik. (2018). What is the difference between specificity and selectivity?. [Link][5]

  • Altabrisa Group. (2023). HPLC Specificity Testing: Importance Explained. [Link][8]

  • Agilent. (2015). HPLC Separation Robustness and Ruggedness. [Link][9]

  • SciELO. (n.d.). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. [Link][41]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. [Link][42]

  • National Center for Biotechnology Information (NCBI). (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Link][20]

  • AuthorSTREAM. (n.d.). COMPARISON OF THREE METHODS TO ANALYZE NON- AROMATIC ORGANIC ACIDS IN HONEY. [Link][21]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link][13]

  • National Center for Biotechnology Information (NCBI). (n.d.). Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. [Link][43]

  • Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link][12]

  • YouTube. (2022). How to do HPLC method validation. [Link][16]

Sources

Validation

A Comparative Guide to the Spectroscopic Confirmation of Badische Acid's Structure

In the synthesis of azo dyes and other critical chemical intermediates, the precise molecular structure of precursors is paramount. Badische acid, known formally as 7-amino-1-naphthalenesulfonic acid or 2-naphthylamine-8...

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of azo dyes and other critical chemical intermediates, the precise molecular structure of precursors is paramount. Badische acid, known formally as 7-amino-1-naphthalenesulfonic acid or 2-naphthylamine-8-sulfonic acid, is one such precursor where unambiguous structural confirmation is essential for ensuring reaction specificity, product purity, and overall process safety.[1][2][3] This guide provides a comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of Badische acid, offering insights into the causality behind experimental choices and presenting a logical workflow for researchers, scientists, and professionals in drug development.

The Molecular Identity of Badische Acid

Badische acid is an organic compound with the molecular formula C₁₀H₉NO₃S and a molecular weight of approximately 223.25 g/mol .[1][4][5] Its structure consists of a naphthalene core substituted with both an amino group (-NH₂) and a sulfonic acid group (-SO₃H). The relative positions of these functional groups are critical to its chemical reactivity and final product characteristics. Isomeric impurities can lead to undesired side reactions and products, making robust analytical confirmation a non-negotiable step in quality control.

Core Spectroscopic Techniques for Structural Elucidation

A multi-faceted approach combining several spectroscopic methods is the most reliable strategy for structural confirmation. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system.

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, it reveals the chemical environment and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Analysis: Mapping the Protons

  • Causality and Expected Spectrum: In a molecule like Badische acid, the aromatic protons on the naphthalene ring will exhibit distinct chemical shifts and splitting patterns (coupling) based on their proximity to the electron-donating amino group and the electron-withdrawing sulfonic acid group. Protons nearer to the amino group will be shielded and appear at a higher field (lower ppm), while those near the sulfonic acid group will be deshielded, shifting to a lower field (higher ppm). The coupling patterns (e.g., doublets, triplets) arise from spin-spin interactions with adjacent protons, directly revealing which protons are neighbors on the ring. The integration of these signals corresponds to the number of protons, confirming the presence of the six aromatic protons.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the Badische acid sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide (DMSO-d₆), which can solubilize the polar sulfonic acid and amine groups.

    • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Analysis: The Carbon Skeleton

  • Causality and Expected Spectrum: A ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. Given the asymmetry of Badische acid, ten separate signals are expected for the naphthalene core. The chemical shifts of the carbon atoms are highly sensitive to the attached functional groups. The carbon atom bonded to the sulfonic acid group will be significantly downfield, while the carbon attached to the amino group will be upfield relative to the other aromatic carbons.

  • Experimental Protocol:

    • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of DMSO-d₆) is typically required compared to ¹H NMR.

    • Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals into single lines for each carbon. A greater number of scans is necessary due to the lower natural abundance of the ¹³C isotope.

FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.

  • Causality and Expected Spectrum: The technique measures the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of specific chemical bonds at characteristic frequencies. For Badische acid, the spectrum is expected to show:

    • N-H stretches: A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

    • O-H stretch: A broad and strong absorption band typically between 2500-3300 cm⁻¹, indicative of the hydroxyl group in the sulfonic acid (-SO₃H).

    • S=O stretches: Strong, distinct peaks around 1030-1080 cm⁻¹ and 1150-1250 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfonate group.

    • Aromatic C=C stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

  • Experimental Protocol:

    • Sample Preparation (KBr Pellet): Mix a small amount of the finely ground sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

    • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum. Run a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental confirmation of its elemental formula.

  • Causality and Expected Spectrum: In this technique, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). For Badische acid (C₁₀H₉NO₃S), the expected monoisotopic mass is approximately 223.03 Da.[2][6] Using a soft ionization technique like Electrospray Ionization (ESI), a prominent peak corresponding to the molecular ion should be observed. In negative ion mode, this would typically be the deprotonated molecule [M-H]⁻ at m/z 222.02. High-resolution mass spectrometry can provide a mass measurement with enough accuracy to confirm the elemental formula unequivocally.

  • Experimental Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Instrumentation: Introduce the sample into an ESI-equipped mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer for high resolution).

    • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The negative mode is often preferred for acidic compounds like sulfonic acids.

Comparative Analysis of Techniques
Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Detailed atomic connectivity, stereochemistry, and structural backbone.Provides unambiguous structural elucidation. Quantitative.Requires larger sample amounts. More expensive and time-consuming.
FT-IR Presence of specific functional groups.Fast, inexpensive, and non-destructive. Requires minimal sample.Does not provide information on the connectivity or placement of functional groups.
Mass Spec (MS) Molecular weight and elemental formula (with high resolution).Extremely sensitive (requires very little sample). Confirms molecular formula.Provides limited information on isomerism or connectivity without fragmentation studies (MS/MS).
Recommended Analytical Workflow

A logical and efficient workflow ensures comprehensive and self-validating structural confirmation. The process should begin with rapid screening techniques and progress to more definitive methods.

Spectroscopic_Workflow cluster_preliminary Initial Screening & Verification cluster_definitive Definitive Structural Elucidation FTIR FT-IR Analysis NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY) FTIR->NMR   Elucidate   Connectivity MS Mass Spectrometry MS->NMR   Elucidate   Connectivity Final_Structure Unambiguous Structure Confirmed NMR->Final_Structure Sample Badische Acid Sample Sample->FTIR   Confirm   Functional Groups Sample->MS   Confirm   Molecular Weight

Workflow for the comprehensive spectroscopic confirmation of Badische acid.
Alternative and Complementary Methods

While the core techniques described above are standard, other methods can provide valuable complementary data:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is an excellent tool for assessing the purity of the Badische acid sample and separating it from potential isomers or impurities before definitive spectroscopic analysis.[7][8]

  • X-ray Crystallography: If a suitable single crystal of Badische acid can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule in the solid state, serving as the ultimate confirmation.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S), which can be used to verify the empirical formula derived from mass spectrometry.[1][5]

Conclusion

Confirming the structure of Badische acid is not a task for a single technique but a process of logical, corroborative analysis. FT-IR provides a quick and cost-effective check for the essential amino and sulfonic acid functional groups. Mass spectrometry offers definitive proof of the molecular weight and elemental formula. Finally, NMR spectroscopy serves as the cornerstone, meticulously mapping the atomic connectivity to distinguish Badische acid from its isomers with certainty. By employing this integrated spectroscopic workflow, researchers and drug development professionals can proceed with confidence, knowing their starting material is structurally sound and of high purity.

References

  • DrugFuture. (n.d.). Badische Acid. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). BADISCHE ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Badische acid. PubChem Compound Database. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Badische Acid. The Merck Index Online. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

  • Wiktionary. (n.d.). Badische acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-1-naphthalenesulfonic acid. PubChem Compound Database. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Badische Acid and Other Naphthalenesulfonic Acids in Azo Dye Synthesis

In the intricate world of synthetic colorants, the selection of appropriate intermediates is paramount to achieving desired dye characteristics, from hue and intensity to fastness and solubility. Among the vast array of...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic colorants, the selection of appropriate intermediates is paramount to achieving desired dye characteristics, from hue and intensity to fastness and solubility. Among the vast array of precursors, naphthalenesulfonic acids stand out as a cornerstone in the synthesis of azo dyes. This guide provides an in-depth technical comparison of Badische acid (2-naphthylamine-8-sulfonic acid) with other key isomeric naphthalenesulfonic acids, namely Tobias acid (2-naphthylamine-1-sulfonic acid), Laurent's acid (1-naphthylamine-5-sulfonic acid), and Peri acid (1-naphthylamine-8-sulfonic acid). We will explore how the seemingly subtle difference in the position of the sulfonic acid group on the naphthalene backbone profoundly influences the reactivity of the molecule and the ultimate performance of the resulting azo dyes.

The Critical Role of the Sulfonic Acid Group

The introduction of one or more sulfonic acid (-SO₃H) groups into the naphthalene ring system serves a dual purpose in dye chemistry. Firstly, it imparts water solubility to the dye molecule, a crucial property for the dyeing process, particularly for natural fibers like cotton, wool, and silk.[1] Secondly, the position of this strongly electron-withdrawing group significantly modulates the electronic environment of the naphthalene ring, thereby influencing the reactivity of the amino group during diazotization and the subsequent coupling reaction.[2] This positional isomerism is a key determinant of the final dye's color, fastness to light and washing, and affinity for different textile fibers.[3]

In Focus: Badische Acid (2-Naphthylamine-8-sulfonic acid)

Badische acid is a vital intermediate in the production of a range of azo dyes. Its unique structure, with the sulfonic acid group at the 8-position and the amino group at the 2-position, imparts specific characteristics to the dyes derived from it.

Key Properties and Reactivity:

  • Diazo Component: Like other primary aromatic amines, Badische acid can be diazotized to form a diazonium salt, which then acts as the electrophile in the azo coupling reaction.[4]

  • Coupling Characteristics: The steric hindrance and electronic effects of the sulfonic acid group at the 8-position influence the coupling position and efficiency.

Comparative Analysis: Badische Acid vs. Its Isomers

The true value of Badische acid as a dye intermediate is best understood through a comparative lens against its isomers. Each isomer, with its unique substitution pattern, offers a different set of properties to the final dye molecule.

Tobias Acid (2-Naphthylamine-1-sulfonic acid)

Tobias acid is a widely used intermediate for producing red and yellow azo dyes and pigments, such as C.I. Acid Yellow 19 and C.I. Pigment Red 49.[5][6]

  • Structural Difference: The sulfonic acid group is ortho to the amino group.

  • Influence on Dye Properties: This proximity can lead to intramolecular hydrogen bonding in the resulting dye, which can affect its lightfastness and shade.

Laurent's Acid (1-Naphthylamine-5-sulfonic acid)

Laurent's acid is another important intermediate used in the synthesis of various dyes and pigments.[7]

  • Structural Difference: Both the amino and sulfonic acid groups are on the same ring of the naphthalene structure, but at positions 1 and 5.

  • Influence on Dye Properties: The substitution on the same ring but at a distance influences the electronic distribution and steric environment differently than in Badische or Tobias acid.

Peri Acid (1-Naphthylamine-8-sulfonic acid)

Peri acid, with its amino and sulfonic acid groups in a peri-relationship, presents unique reactivity.

  • Structural Difference: The 1,8-substitution pattern brings the amino and sulfonic acid groups into close proximity.

  • Influence on Dye Properties: This arrangement can facilitate intramolecular interactions and influence the planarity of the resulting dye molecule, which in turn affects its color and fastness properties.

Performance Comparison: A Data-Driven Perspective

To provide a clearer understanding of the performance differences, the following table summarizes key properties of azo dyes synthesized from these naphthalenesulfonic acid isomers. The data is a synthesis of typical values found in literature and should be considered illustrative.

PropertyDye from Badische AcidDye from Tobias AcidDye from Laurent's AcidDye from Peri Acid
Typical Color Range Red to BordeauxYellow to RedOrange to RedRed to Violet
Solubility in Water Moderate to GoodGoodModerateModerate
Lightfastness (Blue Wool Scale) 4-53-44-55-6
Wash Fastness (Grey Scale) 3-433-44
Affinity for Cotton GoodModerateGoodGood

Note: Fastness properties are dependent on the specific dye structure, concentration, and substrate.

The position of the sulfonic acid group has a demonstrable effect on the lightfastness of the resulting dye.[3] Generally, isomers that allow for greater electronic delocalization and potential for intramolecular hydrogen bonding tend to exhibit higher lightfastness.

Experimental Protocols: A Practical Guide to Synthesis

The synthesis of azo dyes from naphthalenesulfonic acids follows a two-step process: diazotization of the amino group followed by coupling with a suitable coupling component. Here, we provide a comparative experimental workflow for the synthesis of an azo dye using Badische acid and Tobias acid with β-naphthol as the coupling agent.

Diazotization and Coupling Workflow

G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling A1 Dissolve Naphthalenesulfonic Acid in dilute Na₂CO₃ solution A2 Cool to 0-5°C in an ice bath A1->A2 A3 Add NaNO₂ solution A2->A3 A4 Slowly add mixture to cold dilute HCl A3->A4 A5 Stir for 15-20 min at 0-5°C to form diazonium salt suspension A4->A5 B3 Slowly add diazonium salt suspension (from Part A) with stirring A5->B3 Use Immediately B1 Dissolve β-Naphthol in dilute NaOH solution B2 Cool to 0-5°C in an ice bath B1->B2 B2->B3 B4 Maintain temperature at 0-5°C and stir for 1-2 hours B3->B4 B5 Precipitate the dye by adding NaCl ('salting out') B4->B5 B6 Filter, wash with brine, and dry B5->B6

Caption: General workflow for azo dye synthesis.

Detailed Step-by-Step Methodology

Part A: Diazotization of Naphthalenesulfonic Acid (Badische Acid or Tobias Acid)

  • Preparation of Amine Solution: In a 250 mL beaker, dissolve 0.05 mol of the chosen naphthalenesulfonic acid (e.g., 11.16 g of Badische acid or Tobias acid) in 100 mL of 5% sodium carbonate solution. Gentle warming may be required.

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • Addition of Sodium Nitrite: In a separate beaker, dissolve 0.05 mol (3.45 g) of sodium nitrite in 20 mL of water. Add this solution to the cold amine solution.

  • Formation of Diazonium Salt: Slowly add the resulting mixture to a beaker containing 15 mL of concentrated hydrochloric acid and 50 g of crushed ice with vigorous stirring. Maintain the temperature below 5°C.

  • Completion of Diazotization: Continue stirring for 20 minutes at 0-5°C. The formation of a fine precipitate of the diazonium salt should be observed. This suspension is used immediately in the next step.[8]

Part B: Azo Coupling with β-Naphthol

  • Preparation of Coupling Solution: In a 500 mL beaker, dissolve 0.05 mol (7.21 g) of β-naphthol in 100 mL of 10% sodium hydroxide solution.

  • Cooling: Cool this solution to 0-5°C in an ice-salt bath.

  • Coupling Reaction: Slowly add the cold diazonium salt suspension from Part A to the cold β-naphthol solution with efficient stirring. The pH of the mixture should be maintained in the alkaline range (pH 8-10). A brightly colored precipitate will form immediately.[9]

  • Completion of Coupling: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Isolation of the Dye: Add a saturated sodium chloride solution to the reaction mixture to precipitate the dye completely ("salting out").

  • Filtration and Drying: Filter the precipitated dye using a Buchner funnel, wash it with a small amount of cold saturated sodium chloride solution, and then with a small amount of cold water. Dry the dye in an oven at 60-70°C.

Visualizing the Chemical Structures

The following diagrams illustrate the chemical structures of Badische acid and its isomers.

Naphthalene_Isomers cluster_badische Badische Acid cluster_tobias Tobias Acid cluster_laurent Laurent's Acid cluster_peri Peri Acid Badische Tobias Laurent Peri

Caption: Structures of naphthalenesulfonic acid isomers.

Conclusion

The choice of a naphthalenesulfonic acid isomer as a diazo component in azo dye synthesis is a critical decision that significantly impacts the final properties of the colorant. Badische acid, with its unique 2,8-substitution pattern, offers a valuable set of characteristics that make it suitable for a range of red to Bordeaux dyes. A thorough understanding of the structure-property relationships among these isomers, as outlined in this guide, empowers researchers and dye chemists to make informed decisions in the development of new and improved azo dyes with tailored performance characteristics. The provided experimental framework serves as a practical starting point for the comparative synthesis and evaluation of dyes derived from these important intermediates.

References

  • The Influence of Position Isomerism (Structural Differences) in Azo Dyes Upon Their Fastness to Light and Washing. (n.d.). Retrieved from [Link]

  • Tobias acid. (2023, November 29). In Wikipedia. [Link]

  • From Naphthalene to Vivid Hues: The Synthesis of 1-Naphthylamine-5-sulfonic Acid and Its Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • Tobias Acid (CAS 81-16-3): Your Guide to Azo Dye Intermediate Sourcing. (n.d.). Retrieved from [Link]

  • uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell. (2017). Scientific Reports, 7(1). [Link]

  • Preparation method of 1-naphthylamine-5-sulfonic acid. (2016).
  • Relationship between photochemical properties and colourfastness due to light-related effects on monoazo reactive dyes derived from H-acid, γ-acid, and related naphthalene sulfonic acids. (2004). Dyes and Pigments, 60(1), 23-48. [Link]

  • Synthesis, Characterization and Analytical Study of New Azo Dye. (2022). Journal of Basrah Researches (Sciences), 48(1), 60-68. [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes. (2020). Heliyon, 6(1), e03271. [Link]

  • CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye. (n.d.). Retrieved from [Link]

  • Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes. (2023). Journal of Textile Engineering & Fashion Technology, 9(6). [Link]

  • Synthesis of Some Monoazo Acid Dyes Based on Naphthalimides. (2012). Asian Journal of Chemistry, 24(11), 4813-4816. [Link]

  • Naphthalenesulfonate. (2023, April 2). In Wikipedia. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Badische Acid

Introduction: The Critical Role of Purity in Badische Acid Applications Badische acid, known formally as 2-naphthylamine-8-sulfonic acid, is a pivotal intermediate in the synthesis of a wide array of azo dyes and pigment...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Badische Acid Applications

Badische acid, known formally as 2-naphthylamine-8-sulfonic acid, is a pivotal intermediate in the synthesis of a wide array of azo dyes and pigments. Its chemical structure, featuring both an amino group and a sulfonic acid group on a naphthalene core, dictates its reactivity and utility. The precise positioning of these functional groups is paramount; any deviation, particularly the presence of isomeric impurities, can drastically alter the final product's color, fastness, and overall performance.

The synthesis of Badische acid, typically involving the sulfonation of 2-naphthylamine, is not without its challenges. The reaction conditions can lead to the formation of various process-related impurities, including residual starting materials, by-products from side reactions, and, most critically, other isomers of naphthylamine sulfonic acid.[1][] Therefore, a robust, multi-faceted analytical approach is not merely a quality control measure but a fundamental necessity to ensure the reliability and reproducibility of downstream applications.[3]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized Badische acid. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in selecting the most appropriate methods for their specific needs.

Method 1: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Isomeric Purity

For resolving and quantifying structurally similar impurities, High-Performance Liquid Chromatography (HPLC) is the undisputed method of choice.[4][5] Its high resolving power allows for the effective separation of Badische acid from its isomers and other closely related compounds that are often co-synthesized.

Expertise & Causality: The principle of reverse-phase HPLC relies on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] Badische acid and its isomers, while structurally similar, possess subtle differences in polarity. These differences, however slight, are sufficient to cause them to elute from the column at distinct times, enabling their individual quantification. The choice of a UV detector is based on the strong chromophoric nature of the naphthalene ring system, which allows for sensitive detection.[7][8]

Self-Validating Experimental Protocol: HPLC Purity Assay
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Preparation (System Suitability):

    • Accurately weigh ~10 mg of Badische acid reference standard and ~1 mg of a potential key impurity (e.g., 1-naphthylamine-8-sulfonic acid, "Peri acid") into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This solution is used to verify resolution and system performance.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized Badische acid sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the 50:50 mobile phase mixture.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 255 nm.[7]

    • Column Temperature: 30°C.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 50% A, 50% B

      • 25-30 min: Hold at 50% A, 50% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Badische Acid Peak / Total Area of All Peaks) x 100

Data Presentation: Hypothetical HPLC Results
CompoundRetention Time (min)Area (%)Identification
Peri Acid (Isomer)15.21.8Impurity
Badische Acid 17.5 97.5 Main Component
Unknown Impurity 119.80.4Impurity
2-Naphthylamine22.10.3Starting Material
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase A & B A1 Inject Sample into Autosampler P1->A1 P2 Prepare System Suitability Standard P2->A1 P3 Prepare Synthesized Sample Solution P3->A1 A2 Gradient Elution (C18 Column) A1->A2 A3 UV Detection at 255 nm A2->A3 D1 Generate Chromatogram A3->D1 D2 Integrate Peaks D1->D2 D3 Calculate Area % Purity D2->D3

Caption: HPLC workflow for Badische acid purity assessment.

Method 2: Acid-Base Titration — A Classic Assay for Total Acidity

Titration is a robust, cost-effective, and highly precise method for determining the overall assay of an acidic substance.[4][9] It serves as an excellent orthogonal technique to HPLC.

Expertise & Causality: This method quantifies the total acidic content of the sample. The sulfonic acid group (-SO₃H) on the Badische acid molecule is a strong acid and will react stoichiometrically with a strong base, like sodium hydroxide (NaOH).[10] The endpoint of this neutralization reaction can be determined potentiometrically with a pH electrode, which offers greater objectivity and precision than a colorimetric indicator. It is crucial to understand that this method is non-specific ; it will quantify not only Badische acid but also any other acidic impurities present, such as residual sulfuric acid from the synthesis.[11] Therefore, it provides a measure of total acid content, which, when compared with the HPLC purity result, gives a more complete picture of the sample's composition.

Self-Validating Experimental Protocol: Potentiometric Titration
  • Titrant Standardization:

    • Accurately weigh ~200 mg of primary standard potassium hydrogen phthalate (KHP), previously dried at 110°C for 2 hours.

    • Dissolve in 50 mL of deionized water.

    • Titrate with the prepared ~0.1 M NaOH solution using a calibrated pH meter. Record the volume of NaOH required to reach the equivalence point.

    • Calculate the exact molarity of the NaOH solution.

  • Sample Analysis:

    • Accurately weigh ~400 mg of the synthesized Badische acid sample into a 150 mL beaker.

    • Dissolve in 75 mL of deionized water, with gentle stirring.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Titrate with the standardized 0.1 M NaOH solution, recording the pH and titrant volume. The endpoint is the point of maximum inflection on the titration curve.

  • Data Analysis:

    • Determine the volume of NaOH used at the equivalence point (V).

    • Calculate the purity (w/w %):

      • *% Purity = (V × Molarity of NaOH × MW of Badische Acid) / (Weight of Sample × 10) *

      • (MW of Badische Acid = 223.25 g/mol )[12][13]

Data Presentation: Hypothetical Titration Results
ParameterValue
Sample Weight0.4052 g
Standardized NaOH Molarity0.1015 M
Equivalence Point Volume17.85 mL
Calculated Purity (w/w) 99.1%
Visualization: Titration Workflow

Titration_Workflow cluster_prep Preparation & Standardization cluster_titration Potentiometric Titration cluster_data Calculation P1 Standardize 0.1 M NaOH with KHP A2 Titrate with Standardized NaOH to Endpoint P1->A2 P2 Accurately Weigh Badische Acid Sample P3 Dissolve Sample in DI Water P2->P3 A1 Immerse Calibrated pH Electrode P3->A1 A1->A2 D1 Determine Equivalence Point Volume A2->D1 D2 Calculate Assay % (w/w) D1->D2

Caption: Potentiometric titration workflow for total acid assay.

Comparative Summary and Recommended Strategy

No single method provides a complete purity profile.[9] A strategic combination of techniques is essential for a comprehensive assessment.

MethodPrimary ApplicationSpecificityThroughputExpertise Required
HPLC Isomeric Purity, Impurity ProfileHighMediumHigh
Titration Overall Assay (Total Acidity)LowHighMedium
FTIR Identity ConfirmationMediumHighLow
Melting Point General Purity IndicationLowHighLow

Expert Recommendation:

  • Identity & Primary Screen: Use FTIR spectroscopy to confirm the presence of key functional groups (amine N-H, sulfonate S=O) and verify the compound's identity against a reference standard. A melting point analysis can serve as a rapid, preliminary check for gross impurities, as impurities typically depress and broaden the melting range.[14]

  • Definitive Purity & Impurity Profiling: Employ the validated HPLC method as the primary tool for purity assessment. It is the only technique discussed that can reliably separate and quantify critical isomeric impurities.

  • Orthogonal Assay: Use potentiometric titration to determine the total acid content. A result from titration that is significantly higher than the HPLC purity value may indicate the presence of non-UV active acidic impurities (e.g., sulfuric acid).

By integrating these methods, a self-validating system is created. The high specificity of HPLC complements the high precision of titration, providing a trustworthy and comprehensive evaluation of the synthesized Badische acid's purity, ensuring it meets the stringent quality requirements for its intended applications.

References

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 2-Naphthanesulfonic Acid and Related Impurities on Heritage MA Mixed-Mode Column. Retrieved from [Link]

  • SIELC Technologies. (2020, June 9). HPLC Method for Benzoic Acid, 2-Naphthalenesulfonic Acid on Newcrom BH. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2017, October 31). Purity Determination of Nipagin by Means of DSC. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-naphthalenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-naphthalenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Rieutord, A., et al. (2001). Assessment of the chemical and enantiomeric purity of organic reference materials. TrAC Trends in Analytical Chemistry, 20(6-7), 313-324.
  • BCC Research. (n.d.). Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. CORE. Retrieved from [Link]

  • Hiranuma. (2019, April 5). Purity determination of sulfuric acid. Retrieved from [Link]

  • Wang, Z., et al. (2018).
  • Pharmaffiliates. (2025, December 22). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Retrieved from [Link]

  • Kruve, A., et al. (2007). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles.
  • Theseus. (n.d.). ANALYSIS OF IMPURITIES IN SULFURIC ACID DERIVED FROM SMELTING INDUSTRY. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646634A - Preparation method of impurities of obeticholic acid.
  • Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
  • Wikipedia. (n.d.). Naphthalene-1-sulfonic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. Retrieved from [Link]

  • ACS Omega. (2019, October 28). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. Retrieved from [Link]

Sources

Comparative

A Comparative Study of the Fastness Properties of Naphthylamine Sulfonic Acid-Based Dyes

This guide provides an in-depth comparative analysis of the fastness properties of acid dyes derived from naphthylamine sulfonic acid intermediates, colloquially referred to as "Badische acid dyes," against other classes...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the fastness properties of acid dyes derived from naphthylamine sulfonic acid intermediates, colloquially referred to as "Badische acid dyes," against other classes of acid dyes and alternative dye systems. This document is intended for researchers, scientists, and professionals in the drug development and textile industries who require a comprehensive understanding of dye performance for informed material selection.

Introduction: The Significance of Badische Acid in Dye Chemistry

"Badische acid," chemically known as 7-amino-1-naphthalenesulfonic acid, is a pivotal intermediate in the synthesis of a range of azo dyes. These dyes fall under the broader category of acid dyes, which are anionic, water-soluble colorants primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon. The term "acid" in this context refers to the acidic conditions of the dyebath, which facilitates the ionic bonding between the dye's anionic groups and the protonated amino groups of the fiber.[1]

The fastness properties of a dye—its resistance to fading or bleeding under various conditions—are critical determinants of a textile's quality and longevity. This guide will objectively compare the performance of acid dyes, with a focus on those synthesized from naphthylamine sulfonic acid precursors, against other relevant dye classes, supported by experimental data and standardized testing protocols.

Understanding Fastness Properties: A Cornerstone of Dye Performance

The key fastness properties evaluated for textile dyes are:

  • Light Fastness: The resistance of the dye to fading upon exposure to light. This is a crucial property for materials intended for apparel, upholstery, and other applications with significant light exposure.

  • Wash Fastness: The ability of the dye to withstand home and commercial laundering without significant color loss or staining of adjacent materials.

  • Rubbing (Crocking) Fastness: The resistance of the dye to transfer onto other surfaces through rubbing, both in dry and wet conditions.

These properties are quantitatively assessed using standardized methods, such as those developed by the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).

Comparative Analysis of Fastness Properties

The selection of a dye is a balance between desired shade, application method, cost, and, critically, fastness performance. Below is a comparative analysis of different classes of acid dyes and their alternatives.

Acid Dye Classifications and Their Fastness Profiles

Acid dyes are broadly categorized based on their molecular weight, affinity for the fiber, and dyeing characteristics, which directly impact their fastness properties.

  • Levelling Acid Dyes: These have relatively low molecular weights, which allows for good migration and even dyeing. However, this mobility often results in lower wet fastness properties.[2]

  • Milling Acid Dyes: With larger molecular sizes, milling dyes exhibit better wet fastness than levelling dyes, making them suitable for wool fabrics that undergo "milling" (a felting process).[3][4]

  • Metal-Complex Acid Dyes: These dyes incorporate a metal ion (typically chromium or cobalt) into their structure. This results in large, complex molecules with excellent lightfastness and very good wash fastness, though sometimes with duller shades compared to other acid dyes.[5][6]

Dyes derived from naphthylamine sulfonic acids can fall into these various classes depending on the overall molecular structure. The number and position of sulfonic acid groups play a significant role; for instance, increasing the number of sulfonic acid groups generally improves water solubility but can sometimes have a nuanced impact on lightfastness.[7]

Quantitative Comparison of Fastness Ratings

The following table summarizes typical fastness ratings for different classes of dyes on wool, providing a comparative overview. The ratings are based on standardized scales: the Blue Wool Scale for lightfastness (1-8, where 8 is the highest) and the Grey Scale for wash and rub fastness (1-5, where 5 is the best).

Dye ClassC.I. Name ExampleLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06) - Color ChangeWash Fastness (ISO 105-C06) - StainingRubbing Fastness (ISO 105-X12) - DryRubbing Fastness (ISO 105-X12) - Wet
Levelling Acid Dye Acid Red 884-532-343
Milling Acid Dye Acid Blue 935-643-44-53-4
1:2 Metal-Complex Dye Acid Brown 3557-84-54-54-54
Reactive Dye (for wool) Reactive Red 18064-54-54-54

Note: This data is compiled from various sources and represents typical performance. Actual fastness can vary depending on the specific dye, substrate, and dyeing process.[2][5]

From the data, it is evident that metal-complex dyes generally offer the highest lightfastness. Milling acid dyes provide a good balance of properties, while levelling acid dyes, though excellent for achieving even coloration, have limitations in their wet fastness. Reactive dyes, which form a covalent bond with the fiber, also exhibit excellent wash fastness.

Experimental Protocols for Fastness Evaluation

To ensure reproducibility and comparability of results, standardized testing methodologies are imperative. The following are detailed protocols for the key fastness tests.

Light Fastness Testing (AATCC Test Method 16.3 / ISO 105-B02)

This method determines the resistance of a textile's color to the fading effects of an artificial light source that simulates natural sunlight.

Experimental Rationale: The Xenon-arc lamp provides a spectral distribution of light that closely mimics natural sunlight. The use of Blue Wool standards allows for a calibrated and universally understood rating of lightfastness.

Step-by-Step Methodology:

  • Specimen Preparation: A specimen of the dyed textile is mounted in a sample holder, with a portion of it covered to serve as an unexposed control.

  • Blue Wool Standards: A series of Blue Wool standards (ranging from L2 to L9, with L9 being the most lightfast) are mounted in the same manner.

  • Exposure: The specimens and Blue Wool standards are placed in a Xenon-arc light fastness tester. The exposure conditions (temperature, humidity, and irradiance) are controlled according to the specific protocol option.

  • Evaluation: The specimens are periodically inspected for color change. The lightfastness rating is determined by comparing the degree of fading of the test specimen to that of the Blue Wool standards. The rating corresponds to the Blue Wool standard that shows a similar amount of fading.

Light_Fastness_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation Prep_Sample Mount Dyed Specimen Expose Expose in Xenon-arc Tester Prep_Sample->Expose Prep_BW Mount Blue Wool Standards Prep_BW->Expose Inspect Periodically Inspect for Fading Expose->Inspect Compare Compare Fading to Blue Wool Inspect->Compare Assign Assign Lightfastness Rating (1-8) Compare->Assign

Caption: Workflow for Light Fastness Testing.

Wash Fastness Testing (AATCC Test Method 61 / ISO 105-C06)

This accelerated test is designed to simulate the effects of multiple home launderings on a textile.

Experimental Rationale: The use of a launder-ometer with stainless steel balls provides a controlled and accelerated simulation of the mechanical and chemical stresses of washing. The multifiber test fabric allows for the assessment of color transfer to various common fiber types.

Step-by-Step Methodology:

  • Specimen Preparation: A specimen of the dyed textile is cut to a specified size and stitched to a multifiber test fabric containing strips of different fibers (e.g., acetate, cotton, nylon, polyester, acrylic, wool).

  • Detergent Solution: A standardized detergent solution is prepared.

  • Laundering: The specimen and multifiber fabric are placed in a stainless steel container with the detergent solution and a specified number of stainless steel balls. The container is then placed in a launder-ometer and agitated at a controlled temperature and for a specific duration.

  • Rinsing and Drying: After the wash cycle, the specimen is removed, rinsed thoroughly, and dried.

  • Evaluation: The color change of the dyed specimen is assessed using the Grey Scale for Color Change. The degree of staining on each strip of the multifiber fabric is evaluated using the Grey Scale for Staining.

Wash_Fastness_Workflow cluster_prep Preparation cluster_wash Washing cluster_eval Evaluation Prep_Specimen Prepare Dyed Specimen Attach_MF Attach Multifiber Fabric Prep_Specimen->Attach_MF Launder Wash in Launder-ometer Attach_MF->Launder Assess_CC Assess Color Change (Grey Scale) Launder->Assess_CC Assess_Stain Assess Staining (Grey Scale) Launder->Assess_Stain Assign_Rating Assign Wash Fastness Rating (1-5) Assess_CC->Assign_Rating Assess_Stain->Assign_Rating Rubbing_Fastness_Workflow cluster_prep Preparation cluster_test Testing cluster_eval Evaluation Mount_Specimen Mount Dyed Specimen Dry_Rub Perform Dry Rubbing Test Mount_Specimen->Dry_Rub Wet_Rub Perform Wet Rubbing Test Mount_Specimen->Wet_Rub Assess_Dry Assess Dry Staining (Grey Scale) Dry_Rub->Assess_Dry Assess_Wet Assess Wet Staining (Grey Scale) Wet_Rub->Assess_Wet Assign_Rating Assign Rubbing Fastness Rating (1-5) Assess_Dry->Assign_Rating Assess_Wet->Assign_Rating

Caption: Workflow for Rubbing Fastness Testing.

Conclusion

The selection of a dye system is a critical decision that impacts the final product's quality and performance. While acid dyes derived from intermediates like Badische acid can offer a wide range of brilliant shades, their fastness properties vary significantly depending on their specific chemical structure and classification. For applications demanding the highest light and wet fastness, metal-complex and certain milling acid dyes are superior choices. Levelling acid dyes are ideal for achieving uniform color but may require special care in laundering. A thorough understanding of the comparative fastness data, coupled with rigorous adherence to standardized testing protocols, is essential for researchers and scientists to make informed decisions that ensure the desired durability and color performance of their materials.

References

  • Dharma Trading Co. How Acid Dye Works. [Link]

  • Textile Learner. (2021). Dyeing Mechanism, Parameters & Fastness Properties of Acid Dyes. [Link]

  • Woolwise. Wool dyes. [Link]

  • MDPI. (2022). Chemoinformatics Analysis of the Colour Fastness Properties of Acid and Direct Dyes in Textile Coloration. [Link]

  • IOSR Journal. (2023). Synthesis, Characterization And Dyeing Properties Of Acid Dyes On Wool, Silk And Nylon Fibers. [Link]

  • Paula Burch's All About Hand Dyeing. (2011). How can you tell to which class of acid dye a particular dye belongs?. [Link]

  • Taylor & Francis Online. (2018). The quantitative comparison of wash fastness improvement of acid and direct dyes on wool using full backtan, syntan, and syntan/cation system. [Link]

  • Scribd. Acid Dyes: Properties and Application. [Link]

  • Journal of The Chemical Society of Pakistan. (2017). APPLICATION OF ACID DYES ON SILK FABRIC AND FASTNESS PROPERTIES PART II. [Link]

  • The Pharma Innovation. (2019). Effect of acid dyes on colour fastness properties of silk fabric. [Link]

  • International Journal of Scientific & Technology Management. (2016). THE COMPARATIVE STUDY ON THE COLORFASTNESS OF TIE-DYED SAMPLES OF DIRECT DYES AND FEVICRYL FABRIC COLORS. [Link]

  • ResearchGate. (2025). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. [Link]

  • PRO Chemical and Dye. Washfast Acid. [Link]

  • ACS Omega. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. [Link]

  • Vipul Organics. (2020). How acid dyes work and where it is useful?. [Link]

  • ResearchGate. (2016). Dyeing properties of simple acid and metal-complex dyestuffs on the leathers tanned with various tanning materials. [Link]

  • London Screen Service. ACID MILLING DYES. [Link]

  • Textile Learner. (2021). Metal Complex Dyes: Properties, Classification and Uses. [Link]

  • MamtaExim. ACID DYES. [Link]

  • International Journal of Engineering Research & Technology. Effect of Reactive Dyes Structure on Light Fastness. [Link]

  • ResearchGate. Color fastness to crocking and light. [Link]

  • PMC. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. [Link]

  • TÜBİTAK Academic Journals. (2002). Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry. [Link]

  • Orient Bag. (2016). Color Fastness to Crocking/Rubbing Test, ISO 105 X12 (With Video). [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Badische Acid
Reactant of Route 2
Badische Acid
© Copyright 2026 BenchChem. All Rights Reserved.